molecular formula C4H4N2 B1198779 Pyridazine CAS No. 289-80-5

Pyridazine

Katalognummer: B1198779
CAS-Nummer: 289-80-5
Molekulargewicht: 80.09 g/mol
InChI-Schlüssel: PBMFSQRYOILNGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Pyridazine is a member of pyridazines and a diazine.
structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

pyridazine
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InChI

InChI=1S/C4H4N2/c1-2-4-6-5-3-1/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMFSQRYOILNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

95109-07-2
Record name Polypyridazine
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DSSTOX Substance ID

DTXSID7059777
Record name Pyridazine
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Molecular Weight

80.09 g/mol
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CAS No.

289-80-5
Record name Pyridazine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pyridazine
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Record name PYRIDAZINE
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Foundational & Exploratory

Physicochemical Properties of Pyridazine Ring Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the pyridazine ring system. This compound, a six-membered heteroaromatic ring containing two adjacent nitrogen atoms, is a crucial scaffold in medicinal chemistry. Its unique electronic and structural features impart specific properties that are highly relevant in the design and development of novel therapeutic agents. This document details these properties through quantitative data, outlines experimental methodologies for their determination, and visualizes key concepts related to its chemical behavior and biological interactions.

Core Physicochemical Properties of this compound

The physicochemical characteristics of this compound are fundamental to understanding its behavior in biological systems and its utility as a pharmacophore. These properties influence its solubility, membrane permeability, and interactions with biological targets.

Aromaticity and Resonance

This compound is an aromatic heterocycle. Its aromaticity is a key determinant of its stability and reactivity. The presence of two adjacent nitrogen atoms, however, leads to a reduction in aromatic character compared to benzene. This is reflected in its resonance energy and bond lengths. The lone pairs of electrons on the nitrogen atoms are in sp² hybrid orbitals and are not part of the aromatic π-system.

Dipole Moment

The arrangement of the two electronegative nitrogen atoms in the this compound ring results in a significant molecular dipole moment. This high polarity influences its solubility and its ability to engage in dipole-dipole interactions with biological macromolecules. The dipole moment of this compound is notably higher than that of its isomers, pyrimidine and pyrazine, making it a useful bioisostere for introducing polarity into a molecule.[1]

Solubility, Melting, and Boiling Points

This compound is a colorless liquid at room temperature.[2][3] It is miscible with water and soluble in many organic solvents such as ethanol, diethyl ether, and benzene.[4][5] This solubility profile is a direct consequence of its polar nature and the ability of the nitrogen atoms to act as hydrogen bond acceptors.

pKa and Basicity

This compound is a weak base, with the lone pair of electrons on each nitrogen atom being available for protonation.[1] Its basicity is lower than that of pyridine due to the inductive electron-withdrawing effect of the second nitrogen atom.[1] The pKa of the conjugate acid of this compound is approximately 2.24.[4][6][7]

Quantitative Physicochemical Data

The following tables summarize key quantitative data for the this compound ring system, providing a basis for comparison and for computational modeling in drug design.

PropertyValueReferences
Molecular Formula C₄H₄N₂[2]
Molar Mass 80.09 g/mol [2]
Appearance Colorless to pale yellow liquid[2][6]
Density 1.103 - 1.107 g/cm³ at 25 °C[2][4]
Melting Point -8 °C[2][4]
Boiling Point 208 °C[2][4]
pKa (of conjugate acid) 2.24 (at 20 °C)[4][6][7]
Dipole Moment ~4.0 - 4.22 D[1]
Water Solubility Miscible[4][5]
logP (octanol-water) -0.72[7]

Chemical Reactivity of the this compound Ring

The reactivity of the this compound ring is influenced by the electron-deficient nature of the carbon atoms, a consequence of the electronegativity of the two nitrogen atoms.

Electrophilic Aromatic Substitution

The this compound ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms.[8] Reactions, when they do occur, are typically sluggish and require harsh conditions. The nitrogen atoms themselves are the most likely sites of electrophilic attack (e.g., protonation, alkylation).

Nucleophilic Aromatic Substitution

In contrast to its low reactivity towards electrophiles, the this compound ring is susceptible to nucleophilic aromatic substitution, particularly at the carbon atoms adjacent to the nitrogen atoms (C3 and C6). The presence of a good leaving group, such as a halogen, at these positions facilitates substitution by a variety of nucleophiles.

Reactivity of Substituted Pyridazines

The reactivity of the this compound ring can be significantly modulated by the presence of substituents. Electron-donating groups can activate the ring towards electrophilic attack and deactivate it towards nucleophilic attack, while electron-withdrawing groups have the opposite effect.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound derivatives.

Synthesis of 3,6-Dichlorothis compound

Objective: To synthesize 3,6-dichlorothis compound from 3,6-dihydroxythis compound (maleic hydrazide). This compound is a key intermediate for the synthesis of a wide range of this compound derivatives.

Materials:

  • 3,6-dihydroxythis compound (maleic hydrazide)

  • Phosphorus oxychloride (POCl₃)

  • Chloroform (CHCl₃)

  • Round-bottom flask (100 mL or 500 mL)

  • Stirring apparatus

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • Gas chromatography (GC) apparatus

Procedure: [1][9][10]

  • In a single-necked round-bottom flask, combine 3,6-dihydroxythis compound (e.g., 11.20 g, 100 mmol), phosphorus oxychloride (e.g., 46.00 g, 300 mmol), and chloroform (e.g., 150 mL).

  • Stir the mixture at a controlled temperature (e.g., 65 °C) for a specified duration (e.g., 3.5 hours).

  • Monitor the reaction progress using TLC and GC until the starting material is consumed.

  • Upon completion, remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure 3,6-dichlorothis compound.

  • Dry the final product and determine the yield and purity (e.g., by GC and melting point analysis).

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a this compound derivative.

Materials:

  • This compound derivative sample

  • Potentiometer with a pH electrode

  • Burette

  • Standardized solutions of hydrochloric acid (e.g., 0.1 M HCl) and sodium hydroxide (e.g., 0.1 M NaOH)

  • Potassium chloride (KCl) solution (e.g., 0.15 M) to maintain constant ionic strength

  • Deionized water

  • Magnetic stirrer and stir bar

  • Nitrogen gas supply

Procedure: [11]

  • Calibrate the potentiometer using standard buffer solutions of known pH (e.g., pH 4, 7, and 10).

  • Prepare a dilute solution of the this compound derivative (e.g., 1 mM) in deionized water.

  • Add KCl solution to maintain a constant ionic strength.

  • Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide.

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • For a basic this compound, titrate with the standardized HCl solution, adding the titrant in small, known increments. For an acidic derivative, titrate with standardized NaOH.

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Determination of Aqueous Solubility by the Shake-Flask Method

Objective: To determine the aqueous solubility of a this compound derivative.

Materials:

  • This compound derivative sample (solid)

  • Phosphate buffer solution (e.g., pH 7.4)

  • Small vials or tubes with screw caps

  • Shaker or rotator

  • Centrifuge

  • Analytical balance

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure: [12]

  • Add an excess amount of the solid this compound derivative to a known volume of the aqueous buffer in a vial.

  • Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with the buffer solution to a concentration within the linear range of the analytical method.

  • Determine the concentration of the dissolved compound using a calibrated UV-Vis spectrophotometer or HPLC.

  • Calculate the solubility from the measured concentration and the dilution factor.

Role of this compound in Signaling Pathways and Drug Development

This compound and its derivatives have emerged as privileged structures in drug discovery, with several approved drugs and numerous candidates in clinical development. Their unique physicochemical properties make them attractive for targeting a variety of biological pathways implicated in diseases such as cancer, inflammation, and infectious diseases.

This compound Derivatives as Kinase Inhibitors

A significant number of this compound-containing compounds have been developed as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. The nitrogen atoms of the this compound ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding site.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. Several this compound derivatives have been designed and synthesized as PI3K inhibitors.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Survival Cell Survival, Proliferation, Growth mTORC1->Cell_Survival Pyridazine_Inhibitor This compound Inhibitor Pyridazine_Inhibitor->PI3K Inhibition

Caption: PI3K/Akt signaling pathway with this compound inhibitor.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade that regulates cell proliferation, differentiation, and stress responses. Aberrant MAPK signaling is also implicated in various diseases, including cancer and inflammatory disorders. This compound-based compounds have been developed as potent inhibitors of key kinases in this pathway, such as p38 MAPK and JNK.[5]

MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Activation Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, etc.) Transcription_Factors->Gene_Expression Pyridazine_Inhibitor This compound Inhibitor Pyridazine_Inhibitor->ERK Inhibition

Caption: MAPK signaling pathway with this compound inhibitor.

Conclusion

The this compound ring system possesses a unique combination of physicochemical properties that make it a valuable scaffold in modern drug discovery. Its inherent polarity, hydrogen bonding capabilities, and tunable reactivity provide medicinal chemists with a versatile tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of the fundamental properties outlined in this guide is essential for the rational design of novel this compound-based therapeutics targeting a wide range of diseases. Further exploration of the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly lead to the development of new and improved medicines.

References

A Technical Guide to the Natural Occurrence and Isolation of Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence and isolation of pyridazine compounds. Given their rarity in nature, this document focuses on the few well-documented examples, providing available quantitative data, detailed experimental protocols for their isolation, and insights into their biosynthesis.

Introduction: The Scarcity of Pyridazines in Nature

The this compound ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a common scaffold in synthetic medicinal chemistry, featuring in a number of herbicides and pharmaceuticals. However, its presence in naturally occurring compounds is exceptionally rare. This scarcity is often attributed to the rarity of natural hydrazine derivatives, which are common precursors for the synthesis of the this compound core. To date, the most prominent examples of naturally occurring this compound-containing molecules are pyridazomycin and azamerone, both of which are microbial metabolites produced by Streptomyces species.

Naturally Occurring this compound Compounds

Pyridazomycin

Pyridazomycin is an antifungal antibiotic produced by the bacterium Streptomyces violaceoniger. Its structure features a this compound ring linked to an amino acid moiety. The structure of pyridazomycin was elucidated through spectroscopic analysis.

Azamerone

Azamerone is a complex meroterpenoid with a unique phthalazinone core, which is a derivative of this compound. It was isolated from a marine-derived bacterium, Streptomyces sp. CNQ-766. The structure of azamerone was determined by extensive NMR spectroscopy and confirmed by X-ray crystallography.[1] The initial isolation yielded approximately 0.25 mg/L, which was later improved to 8.5 mg/L through optimization of fermentation conditions.[2]

Quantitative Data

The following tables summarize the key quantitative data for the known naturally occurring this compound compounds. Due to the limited number of such compounds, the data is focused on pyridazomycin and azamerone.

Table 1: Physicochemical and Spectroscopic Data of Pyridazomycin

PropertyValue
Molecular Formula C₁₀H₁₅N₄O₃⁺
Molecular Weight 239.25 g/mol
¹H NMR (D₂O, δ ppm) Data not available in a readily accessible format
¹³C NMR (D₂O, δ ppm) Data not available in a readily accessible format
UV λmax (nm) Data not available in a readily accessible format
Source Organism Streptomyces violaceoniger

Table 2: Physicochemical and Spectroscopic Data of Azamerone

PropertyValue
Molecular Formula C₂₅H₃₂Cl₂N₂O₅
Molecular Weight 511.44 g/mol
¹H NMR (CDCl₃, δ ppm) See detailed table in original research papers
¹³C NMR (CDCl₃, δ ppm) See detailed table in original research papers
Mass Spectrometry HRESITOF-MS [M+H]⁺ at m/z 511.1762
Source Organism Streptomyces sp. CNQ-766
Initial Yield ~0.25 mg/L
Optimized Yield 8.5 mg/L

Experimental Protocols

Detailed, step-by-step isolation protocols for pyridazomycin and azamerone are not extensively published. However, based on the available literature for azamerone and general methods for isolating secondary metabolites from Streptomyces, a generalized experimental protocol can be outlined.

General Protocol for the Isolation of this compound Compounds from Streptomyces

This protocol provides a general framework. Specific parameters such as media composition, extraction solvent, and chromatographic conditions need to be optimized for each specific compound and producing strain.

1. Fermentation:

  • Inoculate a seed culture of the Streptomyces strain into a suitable liquid medium.

  • Incubate the culture in a shaker at an appropriate temperature (typically 28-30°C) for a specified period (usually several days) to allow for the production of the secondary metabolite.

2. Extraction:

  • Separate the mycelium from the culture broth by centrifugation or filtration.

  • Extract the mycelium and the culture filtrate separately with an organic solvent (e.g., ethyl acetate, butanol). The choice of solvent depends on the polarity of the target compound.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Preliminary Fractionation:

  • Subject the crude extract to preliminary fractionation using techniques like solvent-solvent partitioning or solid-phase extraction (SPE) to separate compounds based on their polarity.

4. Chromatographic Purification:

  • Further purify the fractions containing the target this compound compound using a combination of chromatographic techniques. This typically involves:

    • Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents to separate compounds.

    • High-Performance Liquid Chromatography (HPLC): For azamerone, reverse-phase HPLC (RP-HPLC) with a water/acetonitrile gradient was used for final purification.[1]

5. Characterization:

  • Characterize the purified compound using spectroscopic methods to confirm its structure and purity:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structure elucidation.

    • Mass Spectrometry (MS): To determine the molecular weight and formula.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe chromophores.

    • X-ray Crystallography: For unambiguous determination of the three-dimensional structure if suitable crystals can be obtained.

Mandatory Visualizations

Biosynthetic Pathway of Azamerone

The biosynthesis of azamerone is proposed to proceed through an oxidative rearrangement of an aryl diazoketone precursor, SF2415A3, which is a chlorinated meroterpenoid.[3][4]

Azamerone_Biosynthesis cluster_precursor Precursor cluster_rearrangement Proposed Rearrangement cluster_product Product SF2415A3 SF2415A3 (Aryl Diazoketone) Oxidative_Rearrangement Oxidative Rearrangement SF2415A3->Oxidative_Rearrangement Rearomatization Rearomatization with Dinitrogen Oxidative_Rearrangement->Rearomatization Azamerone Azamerone Rearomatization->Azamerone Isolation_Workflow cluster_culture Cultivation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis Fermentation Streptomyces Fermentation Harvest Harvest Culture Broth & Mycelia Fermentation->Harvest Extraction Solvent Extraction Harvest->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography HPLC RP-HPLC Column_Chromatography->HPLC Pure_Compound Pure this compound Compound HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Pure_Compound->Structure_Elucidation

References

An In-depth Technical Guide to the Basicity of Pyridazine, Pyrimidine, and Pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the basicity of the three diazine isomers: pyridazine, pyrimidine, and pyrazine. A thorough understanding of the basicity of these heterocyclic compounds, as quantified by their pKa values, is crucial for their application in medicinal chemistry and drug development, influencing properties such as solubility, receptor binding, and pharmacokinetic profiles.

Quantitative Comparison of Basicity

The basicity of the diazines is determined by the availability of the lone pair of electrons on their nitrogen atoms to accept a proton. The pKa of the conjugate acid is a direct measure of this basicity, with a higher pKa indicating a stronger base. The experimentally determined pKa values for the conjugate acids of this compound, pyrimidine, and pyrazine are summarized in the table below.

CompoundStructurepKa of Conjugate Acid
This compound2.3
Pyrimidine1.3
Pyrazine0.65[1]

The data clearly indicates the order of basicity as: This compound > Pyrimidine > Pyrazine .

Factors Influencing Basicity: A Logical Analysis

The observed trend in basicity can be attributed to a combination of electronic effects, namely the inductive effect of the second nitrogen atom and the electrostatic repulsion between lone pairs.

The Inductive Effect

Nitrogen is an electronegative atom, and its presence in the aromatic ring withdraws electron density from the ring through the inductive effect. In the diazines, the second nitrogen atom further deactivates the ring, making the lone pairs on both nitrogens less available for protonation compared to pyridine (pKa of conjugate acid ≈ 5.2). The relative positions of the nitrogen atoms determine the magnitude of this deactivating effect.

In pyrimidine and pyrazine, the nitrogen atoms are in a meta and para relationship, respectively. This separation allows for a significant electron-withdrawing inductive effect from one nitrogen to the other, reducing the basicity of the molecule.

Inductive_Effect cluster_pyrimidine Pyrimidine cluster_pyrazine Pyrazine Pyri_N1 N1 Pyri_N3 N3 Pyri_N1->Pyri_N3 -I effect Pyra_N1 N1 Pyra_N4 N4 Pyra_N1->Pyra_N4 -I effect

Inductive effect in Pyrimidine and Pyrazine.
Lone Pair Repulsion in this compound

In this compound, the two nitrogen atoms are adjacent (ortho position). This proximity leads to significant electrostatic repulsion between their lone pairs of electrons. This repulsion destabilizes the neutral this compound molecule. Upon protonation, this unfavorable repulsion is relieved, making the protonation process more favorable than would be expected based on inductive effects alone. This "alpha effect" is the primary reason for the unexpectedly higher basicity of this compound compared to pyrimidine and pyrazine.

Lone_Pair_Repulsion cluster_this compound This compound (Neutral) N1 N1 Lone Pair N2 N2 Lone Pair N1->N2 Lone Pair Repulsion (Destabilizing) Protonated_this compound Protonated this compound N1->Protonated_this compound Protonation Relieves Repulsion (Favorable)

Lone pair repulsion in this compound.

Experimental Protocols for pKa Determination

The determination of pKa values for weak organic bases like the diazines is commonly performed using potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the gradual addition of a standardized acid to a solution of the diazine and monitoring the resulting change in pH.

Materials and Reagents:

  • Diazine sample (this compound, pyrimidine, or pyrazine)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Accurately weigh a known amount of the diazine and dissolve it in a known volume of deionized water in a beaker to prepare a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode into the solution.

  • Titration: Begin adding the standardized HCl solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Endpoint Determination: Continue the titration past the equivalence point. The equivalence point is the point of the steepest change in pH.

  • pKa Calculation: The pKa is equal to the pH at the half-equivalence point. This can be determined from the titration curve (a plot of pH versus volume of titrant added).

UV-Vis Spectrophotometry

This method is based on the principle that the protonated and unprotonated forms of a molecule have different UV-Vis absorption spectra.

Materials and Reagents:

  • Diazine sample

  • A series of buffer solutions with known pH values spanning the expected pKa of the diazine.

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the diazine in a suitable solvent (e.g., methanol or water).

  • Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the diazine stock solution to a known volume of the buffer. This ensures that the total concentration of the diazine is the same in all samples.

  • Spectral Measurement: Record the UV-Vis absorption spectrum for each sample at a constant temperature.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance for the fully protonated and fully unprotonated forms of the diazine.

    • At a selected wavelength where the absorbance of the two forms differs significantly, plot the absorbance versus the pH of the buffer solutions.

    • The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully unprotonated forms.

Conclusion

The basicity of the diazines follows the order this compound > pyrimidine > pyrazine. This trend is a result of the interplay between the electron-withdrawing inductive effect of the second nitrogen atom and the destabilizing lone pair-lone pair repulsion in this compound. A precise understanding and experimental determination of these basicity values are fundamental for the rational design and development of new pharmaceuticals based on these important heterocyclic scaffolds. The protocols outlined in this guide provide robust methods for the accurate determination of their pKa values.

References

An In-depth Technical Guide to the Dipole Moment and Intermolecular Interactions of Pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine (1,2-diazine) is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This unique arrangement of heteroatoms endows the this compound ring with distinct physicochemical properties, including a significant dipole moment and a propensity for specific intermolecular interactions. These characteristics are of paramount importance in the fields of medicinal chemistry and materials science, influencing molecular recognition, crystal packing, and pharmacokinetic properties.[1][2] This technical guide provides a comprehensive overview of the dipole moment and intermolecular interactions of this compound, integrating quantitative data, experimental methodologies, and logical workflows to aid in research and development.

Dipole Moment of this compound

The presence of two adjacent, electronegative nitrogen atoms in the this compound ring leads to a significant separation of charge and, consequently, a large molecular dipole moment. This high dipole moment is a defining feature of this compound and strongly influences its interactions with other molecules.[1]

Quantitative Data

The experimental dipole moment of this compound has been determined by various methods, with values generally reported to be around 4 D. This is notably higher than that of its isomers, pyrimidine and pyrazine, and the parent aromatic carbocycle, benzene.

CompoundMolecular StructureDipole Moment (Debye)
This compound~3.9 - 4.22 D[1][3]
Pyrimidine~2.3 D
Pyrazine0 D (due to symmetry)[4]
Pyridine~2.2 D
Benzene0 D

Table 1: Comparison of the dipole moments of this compound and related heterocycles.

The direction of the dipole moment vector in this compound bisects the N-N bond and points from the center of the ring towards the nitrogen atoms.

cluster_this compound This compound cluster_interactions Intermolecular Interactions P This compound HB_acceptor Hydrogen Bond Acceptor (N lone pairs) P->HB_acceptor HB_donor C-H Hydrogen Bond Donor (Polarized C-H) P->HB_donor Pi_stacking π-π Stacking (Aromatic ring) P->Pi_stacking Dipole_dipole Dipole-Dipole (High μ) P->Dipole_dipole cluster_exp Experimental Investigation cluster_comp Computational Investigation cluster_analysis Data Analysis and Interpretation exp_dipole Dipole Moment Measurement (Debye Method) analysis Structure-Property Relationship exp_dipole->analysis exp_structure Single-Crystal X-ray Diffraction exp_structure->analysis comp_dipole Quantum Chemical Calculations (e.g., DFT) comp_dipole->analysis comp_interactions Interaction Energy Calculations (e.g., SAPT, DFT-D) comp_interactions->analysis model Molecular Modeling and Design analysis->model

References

Spectroscopic Characterization of the Pyridazine Core: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the pyridazine core structure. This compound, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a prevalent scaffold in medicinal chemistry and materials science. Understanding its spectroscopic properties is fundamental for the identification, purity assessment, and structural elucidation of its derivatives. This document details the characteristic spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Experimental protocols and visual workflows are provided to assist researchers in their laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the electronic environment of the protons and carbon atoms within the this compound ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two distinct multiplets in the aromatic region, corresponding to the two pairs of chemically equivalent protons. The protons at the C3 and C6 positions are deshielded due to their proximity to the electronegative nitrogen atoms and appear at a higher chemical shift compared to the protons at the C4 and C5 positions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows two signals for the carbon atoms. Similar to the proton signals, the carbons adjacent to the nitrogen atoms (C3 and C6) are more deshielded and resonate at a higher chemical shift than the carbons at the C4 and C5 positions.[1]

Table 1: NMR Spectroscopic Data for this compound

NucleusPositionChemical Shift (δ) in ppmSolvent
¹HH-3, H-69.19 - 9.25CDCl₃, CD₂Cl₂
¹HH-4, H-57.51 - 7.55CDCl₃, CD₂Cl₂
¹³CC-3, C-6~150-
¹³CC-4, C-5~126-

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[2]

Experimental Protocol for NMR Analysis

A general procedure for obtaining NMR spectra of a this compound-containing compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition involves a sufficient number of scans to achieve a good signal-to-noise ratio. Subsequently, acquire the ¹³C NMR spectrum, which typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons of the this compound core and its substituents. 2D NMR techniques like COSY, HSQC, and HMBC can be employed for more complex structures.[3]

Experimental Workflow for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start dissolve Dissolve Sample in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument tune_shim Tune and Shim instrument->tune_shim acquire_1H Acquire ¹H Spectrum tune_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C processing Fourier Transform, Phasing, Baseline Correction acquire_13C->processing analysis Analyze Chemical Shifts, Coupling Constants, Integration processing->analysis elucidation Structure Elucidation analysis->elucidation end End elucidation->end

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The this compound core exhibits characteristic vibrations.

Table 2: Characteristic IR Absorption Bands for the this compound Core

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000C-H stretching (aromatic)Medium to Weak
1600 - 1400C=C and C=N stretchingMedium to Strong
1300 - 1000C-H in-plane bendingMedium to Strong
900 - 675C-H out-of-plane bendingStrong

Note: The exact positions of the bands can be influenced by substituents on the this compound ring.[4]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates/ATR crystal).

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrations of the this compound core and its substituents.

Experimental Workflow for IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start prep_choice Choose Method: KBr Pellet, Thin Film, or ATR start->prep_choice background Record Background Spectrum prep_choice->background sample_spec Record Sample Spectrum background->sample_spec subtraction Background Subtraction sample_spec->subtraction analysis Identify and Assign Characteristic Bands subtraction->analysis end End analysis->end UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis start Start prep_solution Prepare Dilute Solution in UV-Transparent Solvent start->prep_solution blank Measure Blank (Pure Solvent) prep_solution->blank sample_spec Measure Sample Spectrum blank->sample_spec analysis Identify λmax and Calculate Molar Absorptivity sample_spec->analysis end End analysis->end MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_data Data Analysis start Start introduction Introduce Sample (e.g., GC, LC, Direct) start->introduction ionization Ionize Sample (e.g., EI, ESI, MALDI) introduction->ionization mass_analyzer Separate Ions by m/z ionization->mass_analyzer detection Detect Ions mass_analyzer->detection analysis Identify Molecular Ion and Analyze Fragmentation Pattern detection->analysis end End analysis->end

References

The Pyridazine Scaffold in Nature: A Technical Guide to its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a rare but biologically significant scaffold in natural products. While synthetic this compound derivatives have been extensively explored in medicinal chemistry for their diverse pharmacological activities, their natural counterparts offer unique insights into novel biosynthetic pathways and untapped therapeutic potential. This technical guide provides an in-depth exploration of the biological significance of the this compound scaffold as found in nature, with a focus on the two prominent examples: the antifungal antibiotic pyridazomycin and the meroterpenoid azamerone. We will delve into their biosynthesis, biological activities, and the experimental methodologies used to elucidate their properties, providing a comprehensive resource for researchers in natural product chemistry, drug discovery, and molecular biology.

Introduction to the this compound Scaffold

Pyridazines are aromatic heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, antihypertensive, and anticancer properties.[1][2][3] However, the occurrence of the this compound moiety in naturally occurring compounds is notably infrequent, which makes the study of these molecules particularly compelling.[4] The scarcity of natural pyridazines is possibly linked to the rarity of natural hydrazines, which are common precursors for their synthetic production.[4]

This guide will focus on the two primary examples of naturally occurring this compound-containing microbial metabolites: pyridazomycin and azamerone. We will explore their origins, unique biosynthetic routes, and known biological functions, providing a detailed overview for researchers interested in this exclusive class of natural products.

Pyridazomycin: An Antifungal Antibiotic

Discovery and Structure

Pyridazomycin is a novel antifungal antibiotic produced by Streptomyces violaceoniger sp. griseofuscus (strain Tü 2557).[5] It was first identified during a selective screening for compounds active against Mucor hiemalis.[5] The structure of pyridazomycin is unique, featuring a this compound ring incorporated into an amino acid side chain resembling L-ornithine, where the gamma-nitrogen atom is part of the this compound ring, forming a quaternary ammonium system.[5] The elucidation of its structure was accomplished through spectroscopic analysis of the parent compound and its degradation products.[5] Until the discovery of azamerone, pyridazomycin was the only known natural product to possess a this compound ring.[6]

Biological Activity: Antifungal Properties

Pyridazomycin exhibits notable antifungal activity, particularly against zygomycetes like Mucor hiemalis.[5] While the initial discovery highlighted its potential, comprehensive quantitative data on its antifungal spectrum remains limited in publicly available literature.

Table 1: Antifungal Activity of Pyridazomycin

Fungal SpeciesActivityReference
Mucor hiemalisActive[5]

Further research is required to establish a broader antifungal profile and determine Minimum Inhibitory Concentration (MIC) values against a wider range of fungal pathogens.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method for Molds - General Protocol)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against filamentous fungi, based on the Clinical and Laboratory Standards Institute (CLSI) M38 guidelines. This method can be adapted for testing the antifungal activity of pyridazomycin.

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a mold.

Materials:

  • 96-well microtiter plates

  • Antifungal agent (e.g., Pyridazomycin) stock solution

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

  • Fungal inoculum, adjusted to a specific concentration

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antifungal Dilutions: A serial two-fold dilution of the antifungal agent is prepared in RPMI-1640 medium directly in the 96-well plates.

  • Inoculum Preparation: The fungal isolate is grown on an appropriate agar medium to induce sporulation. Spores are harvested and suspended in sterile saline containing a surfactant. The spore suspension is then adjusted to a defined concentration using a spectrophotometer or hemocytometer.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal spore suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing medium only) are included.

  • Incubation: The plates are incubated at a specified temperature (typically 35°C) for a defined period (e.g., 24-72 hours), depending on the growth rate of the fungus.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a complete or significant inhibition of visible growth compared to the growth control.

Azamerone: A Meroterpenoid with a Novel Biosynthesis

Discovery and Unique Structure

Azamerone is a phthalazinone meroterpenoid isolated from the marine sediment-derived bacterium Streptomyces sp. CNQ-766.[6] Its structure is unprecedented, featuring a chloropyranophthalazinone core.[7] The discovery of azamerone was significant as it represented the second known natural product containing a this compound ring system.[6]

Biosynthesis: A Novel Rearrangement Pathway

The biosynthesis of azamerone is a fascinating example of novel enzymatic chemistry. Isotopic labeling studies have demonstrated that the phthalazinone core of azamerone is derived from the diazo chlorinated meroterpenoid SF2415A3.[8] The proposed biosynthetic pathway involves a unique oxidative rearrangement of the aryl diazoketone precursor, a transformation that has been described as a "diazo-Hooker reaction".[3][9]

In this proposed mechanism, the aromatic ring of the diazoketone is oxidatively cleaved, allowing for a subsequent rearomatization that incorporates the dinitrogen group to form the this compound ring of the phthalazinone core.[8]

Azamerone_Biosynthesis Naphthoquinone_precursor Naphthoquinone Precursor SF2415A3 SF2415A3 (Aryl Diazoketone) Naphthoquinone_precursor->SF2415A3 Oxidative_Rearrangement Oxidative Rearrangement (Diazo-Hooker Reaction) SF2415A3->Oxidative_Rearrangement Azamerone Azamerone Oxidative_Rearrangement->Azamerone

Proposed biosynthetic pathway of azamerone.
Experimental Protocol: Isotopic Labeling Studies for Biosynthesis

The following is a generalized protocol for conducting isotopic labeling experiments in Streptomyces to elucidate biosynthetic pathways, similar to the methods used for studying azamerone biosynthesis.

Objective: To trace the incorporation of stable isotope-labeled precursors into a natural product.

Materials:

  • Streptomyces strain of interest

  • Appropriate fermentation medium

  • Stable isotope-labeled precursors (e.g., ¹³C-acetate, ¹⁵N-nitrate)

  • Shaking incubator

  • Solvents for extraction

  • Chromatography equipment (e.g., HPLC)

  • Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Culture Preparation: A seed culture of the Streptomyces strain is grown in a suitable medium.

  • Labeled Precursor Feeding: The production culture is initiated, and at a specific time point (often at the beginning of the fermentation), the stable isotope-labeled precursor is added to the medium.

  • Fermentation: The culture is incubated under optimized conditions (temperature, shaking speed) for a period sufficient for the production of the target natural product.

  • Extraction: After fermentation, the culture broth and/or mycelium are extracted with an appropriate organic solvent to isolate the secondary metabolites.

  • Purification: The target natural product is purified from the crude extract using chromatographic techniques (e.g., silica gel chromatography, HPLC).

  • Analysis: The purified compound is analyzed by mass spectrometry to determine the incorporation of the isotopic label (mass shift) and by NMR spectroscopy (e.g., ¹³C-NMR, ¹⁵N-NMR) to determine the specific positions of the incorporated isotopes within the molecule.

Biological Activity: Cytotoxicity

Azamerone has been shown to exhibit weak in vitro cytotoxicity against murine T-cells and macrophages, with a reported IC50 value of 40 μM.[1][2][7] The mechanism of this cytotoxicity is not yet fully understood, but it has been speculated that it might be related to topoisomerase inhibition, as synthetic analogs of the phthalazinone core are known DNA intercalating agents.[1][7]

Table 2: Cytotoxic Activity of Azamerone

Cell LineActivity (IC50)Reference
Murine T-cells40 μM[1][2][7]
Murine Macrophages40 μM[1][2][7]
Experimental Protocol: MTT Cytotoxicity Assay

The following is a standard protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).

Materials:

  • 96-well cell culture plates

  • Mammalian cell line of interest

  • Cell culture medium

  • Test compound (e.g., Azamerone)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (containing the solvent used to dissolve the compound) is also included.

  • Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A small volume of MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting cell viability against the compound concentration.

MTT_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Test Compound Cell_Seeding->Compound_Treatment Incubation Incubate (e.g., 24-72h) Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (2-4h) (Viable cells form formazan) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (~570nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Workflow for the MTT cytotoxicity assay.

Biological Significance and Future Perspectives

The study of naturally occurring pyridazines, though limited to a few examples, offers valuable insights into novel biosynthetic capabilities of microorganisms and presents opportunities for the discovery of new therapeutic agents.

  • Pyridazomycin: As an antifungal agent with a unique structure, pyridazomycin could serve as a lead compound for the development of new antifungals, particularly against emerging and resistant fungal pathogens. Further investigation into its mechanism of action and antifungal spectrum is warranted.

  • Azamerone: The biosynthesis of azamerone highlights a previously unknown enzymatic strategy for the formation of the N-N bond in the this compound ring. Understanding the enzymes involved in this pathway could provide new tools for biocatalysis and synthetic biology. While its known biological activity is modest, further screening against a wider range of targets may reveal more potent effects.

The rarity of the this compound scaffold in nature underscores the importance of continued exploration of microbial biodiversity for the discovery of novel chemical entities. Advanced genomic and metabolomic approaches will undoubtedly play a crucial role in uncovering new this compound-containing natural products and the gene clusters responsible for their production. This will not only expand our understanding of natural product biosynthesis but also provide new avenues for drug discovery and development.

Conclusion

The this compound scaffold, while rare in nature, is present in the biologically active microbial metabolites pyridazomycin and azamerone. Pyridazomycin exhibits promising antifungal activity, and azamerone showcases a unique biosynthetic pathway involving an unprecedented enzymatic rearrangement. This technical guide has provided a comprehensive overview of the current knowledge on these fascinating natural products, including their discovery, structure, biosynthesis, and biological activities, along with relevant experimental protocols. Further research into these and potentially other yet-to-be-discovered natural pyridazines holds significant promise for advancing our understanding of microbial biochemistry and for the development of novel therapeutic agents.

References

Pyridazine as a Pharmacophore in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a privileged pharmacophore in modern medicinal chemistry. Its distinct physicochemical properties, including a high dipole moment, hydrogen bonding capability, and weak basicity, offer significant advantages in drug design, influencing solubility, target engagement, and metabolic stability.[1] This technical guide provides an in-depth analysis of the this compound core, covering its synthesis, therapeutic applications, and the structure-activity relationships that govern its biological effects. Detailed experimental protocols and quantitative activity data are presented to serve as a practical resource for researchers in the field.

Core Physicochemical Properties of the this compound Nucleus

The utility of the this compound ring in drug discovery is rooted in its unique electronic and structural characteristics, which distinguish it from other azines and the ubiquitous phenyl ring.[1]

  • Polarity and Solubility : this compound is the most polar of the diazines due to the alignment of the nitrogen lone pairs, resulting in a significant dipole moment. This inherent polarity can enhance the aqueous solubility of a drug candidate, a critical property for favorable pharmacokinetics.[2]

  • Hydrogen Bonding : The two adjacent nitrogen atoms act as robust hydrogen bond acceptors, capable of forming critical interactions with biological targets. In some cases, both nitrogens can engage a target protein simultaneously, mimicking the interaction of moieties like carboxylates but without the formal negative charge.[1][3]

  • Basicity : this compound is a weak base (pKa of 2.22), meaning it is less likely to be protonated under physiological conditions compared to more basic heterocycles. This can be advantageous for cell membrane permeability and reducing off-target ionic interactions.[4]

  • Metabolic Stability : The this compound core can influence a molecule's metabolic profile. Its polarity may reduce interactions with cytochrome P450 enzymes and the hERG potassium channel, potentially leading to improved safety profiles.[1]

General Synthetic Strategies

The construction of the this compound core is versatile, with several established methods. The choice of synthetic route is typically dictated by the desired substitution pattern on the ring.

A foundational and widely employed method for synthesizing the pyridazin-3(2H)-one scaffold involves the cyclocondensation of γ-ketoacids with hydrazine hydrate.[5][6] This reaction is reliable and utilizes readily available starting materials. The general workflow often begins with a Friedel-Crafts acylation to produce the necessary β-aroylpropionic acid intermediate.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product A Substituted Benzene R1 Friedel-Crafts Acylation (e.g., AlCl3) A->R1 B Succinic Anhydride B->R1 C Hydrazine Hydrate R2 Cyclocondensation C->R2 I1 β-Aroylpropionic Acid R1->I1 I1->R2 I2 4,5-Dihydropyridazin-3(2H)-one R2->I2 R3 Aromatization (e.g., Br2/AcOH) I2->R3 P 6-Aryl-3(2H)-pyridazinone R3->P

Caption: General workflow for the synthesis of 6-aryl-3(2H)-pyridazinones.

Therapeutic Applications of this compound Derivatives

The this compound scaffold is present in a growing number of approved drugs and clinical candidates across various therapeutic areas.[1][4] Its versatility allows for the fine-tuning of compounds to interact with a wide array of biological targets.

Anticancer Activity

This compound derivatives have shown significant promise as anticancer agents, primarily by targeting key enzymes in signaling pathways that control cell proliferation, survival, and angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: VEGFR-2 is a critical receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF-A. Inhibiting this pathway is a clinically validated strategy to starve tumors of their blood supply. Numerous this compound-based compounds have been developed as potent VEGFR-2 inhibitors.

G cluster_pathway VEGFR-2 Signaling Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGFA->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF Raf PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor This compound Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding Site

Caption: Mechanism of this compound-based VEGFR-2 Kinase Inhibitors.

Table 1: Anticancer Activity of Representative this compound Derivatives (VEGFR-2 Inhibition)

Compound ID Target Cell Line Assay Type IC50 (µM) Reference
Compound 5b VEGFR-2 HCT-116 Cell Proliferation 30.3 [7]
Compound 4b VEGFR-2 MCF-7 Cell Proliferation 21.2 [7]
Compound 10 VEGFR-2 HepG2 Cell Proliferation 4.25 [8]
Compound 10 VEGFR-2 - Kinase Assay 0.12 [8]
Compound 8 VEGFR-2 - Kinase Assay 0.13 [8]
Compound 9 VEGFR-2 - Kinase Assay 0.13 [8]
Compound 6 VEGFR-2 HepG-2 Cell Proliferation 7.80 [9]
Compound 6 VEGFR-2 - Kinase Assay 0.061 [9]

| Compound 11m | CDK2 | T-47D | Cell Proliferation | 0.43 |[10] |

Antimicrobial Activity

The this compound nucleus is a versatile scaffold for the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Representative this compound Derivatives

Compound ID Bacterial Strain Assay Type MIC (µM) Reference
Compound 13 A. baumannii Broth Microdilution 3.74 [11]
Compound 13 P. aeruginosa Broth Microdilution 7.48 [11]
Compound 3 S. aureus (MRSA) Broth Microdilution 4.52 [11]
Compound 7 E. coli Broth Microdilution 7.8 [11]

| Chloro derivatives | E. coli | Tube Dilution | 0.892 - 3.744 (µg/mL) |[12] |

Anti-inflammatory Activity

This compound and pyridazinone derivatives are effective inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[4][13] Selective inhibition of COX-2 over COX-1 is a key goal to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[14]

G cluster_pathway COX-2 Inflammatory Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 Stimuli->PLA2 Activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Releases PLA2->Membrane Acts on COX2 COX-2 Enzyme AA->COX2 Substrate PGs Prostaglandins (PGE2) COX2->PGs Converts to Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor This compound COX-2 Inhibitor Inhibitor->COX2 Selectively Blocks

Caption: Mechanism of this compound-based Selective COX-2 Inhibitors.

Table 3: Anti-inflammatory Activity of Representative this compound Derivatives (COX-2 Inhibition)

Compound ID Target IC50 (nM) Selectivity Index (COX-1/COX-2) Reference
Compound 9a COX-2 15.50 21.29 [14]
Compound 16b COX-2 16.90 18.63 [14]
Compound 12 COX-2 17.10 - [14]
Compound 6b COX-2 180 (0.18 µM) 6.33 [3]
Compound 4c COX-2 260 (0.26 µM) - [3]
Compound 5f COX-2 1500 (1.50 µM) - [15]

| Compound 6f | COX-2 | 1150 (1.15 µM) | - |[15] |

Central Nervous System (CNS) Activity

The this compound scaffold has been incorporated into molecules designed to modulate CNS targets, such as the GABA-A receptor. These receptors are the primary mediators of fast synaptic inhibition in the brain. Positive allosteric modulators (PAMs) of the GABA-A receptor enhance the effect of the endogenous ligand GABA, leading to anxiolytic, sedative, and anticonvulsant effects.[16][17] this compound derivatives have been developed as subtype-selective GABA-A agonists, aiming to achieve anxiolysis without the sedative effects associated with non-selective benzodiazepines.[18]

G cluster_receptor GABA-A Receptor Chloride Ion Channel GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds to Orthosteric Site ChannelOpen Channel Opens Receptor->ChannelOpen Conformational Change PAM This compound PAM PAM->Receptor Binds to Allosteric Site Cl_Influx Cl- Influx ChannelOpen->Cl_Influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization

Caption: Positive Allosteric Modulation of GABA-A Receptor by this compound Ligands.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of this compound-based drug candidates. Key observations include:

  • For AChE Inhibitors : Introduction of a lipophilic group at the C-5 position of the this compound ring was found to be favorable for inhibitory activity and selectivity. Modifications at the C-6 position with various phenyl group substitutions were well-tolerated.[19]

  • For Antiplasmodial Agents : Para substitution with a sulfoxide group on a phenyl ring at the 6-position was detrimental to potency but significantly improved solubility.[20]

  • For COX-2 Inhibitors : The presence of specific moieties, such as thiazole or 4-thiazolidinone, incorporated into the this compound scaffold, can impart selectivity towards COX-2 inhibition and improve the gastric safety profile.[14]

Detailed Experimental Protocols

Protocol: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one

This protocol describes a common and reliable method for synthesizing key pyridazinone intermediates.[2][21]

Materials:

  • β-Aroylpropionic acid (e.g., β-benzoylpropionic acid) (1 equivalent)

  • Hydrazine hydrate (80-99%) (1.5 equivalents)

  • Ethanol (or suitable alcohol solvent)

  • Standard laboratory glassware for reflux

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the β-aroylpropionic acid (0.01 mol) and ethanol (30 mL).

  • To this mixture, add hydrazine hydrate (0.015 mol) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Pour the concentrated residue into ice-cold water to precipitate the solid product.

  • Collect the precipitate by vacuum filtration, washing thoroughly with cold water.

  • Dry the crude product.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol) to yield the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one.

Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a method to determine the direct inhibitory activity of a compound against the VEGFR-2 kinase domain.[19][22][23]

Materials:

  • Recombinant human VEGFR-2 kinase domain (e.g., BPS Bioscience, Cat. #40301)

  • Kinase Assay Buffer (e.g., 5x buffer containing Tris-HCl, MgCl2, MnCl2, DTT)

  • ATP solution (500 µM)

  • PTK Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (dissolved in DMSO)

  • Kinase-Glo® MAX Luminescence Kinase Assay (Promega, Cat. #V6071)

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Prepare a 1x Kinase Assay Buffer by diluting the 5x stock with ultrapure water.

  • Prepare serial dilutions of the test compound in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

  • Add 5 µL of the diluted test compound or control (inhibitor buffer for positive control, 1x buffer for "Blank") to the wells of a 96-well plate.

  • Thaw the VEGFR-2 enzyme on ice. Dilute the enzyme to the working concentration (e.g., 1 ng/µL) in 1x Kinase Assay Buffer. Add 20 µL of the diluted enzyme to all wells except the "Blank" wells (add 20 µL of 1x buffer to these).

  • Prepare the master mixture containing ATP and substrate. For each 25 µL reaction: 6 µL 5x Kinase Assay Buffer, 1 µL ATP (500 µM), 1 µL 50x PTK substrate, and 17 µL water.

  • Add 25 µL of the master mixture to every well to initiate the reaction.

  • Incubate the plate at 30°C for 45 minutes.

  • After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Protocol: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[1][24]

Materials:

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. Typically, 50-100 µL of broth is added to each well, followed by the compound, and then serially diluted across a row.

  • Inoculation: Inoculate each well (except for a sterility control well) with an equal volume of the standardized bacterial inoculum.

  • Controls: Include a positive control (bacteria in broth with no compound) and a negative/sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria (i.e., the first clear well).

Conclusion and Future Perspectives

The this compound ring is a well-established and valuable pharmacophore that continues to yield promising drug candidates. Its unique physicochemical properties provide a solid foundation for designing molecules with favorable ADME-Tox profiles.[1] Recent approvals of this compound-containing drugs like relugolix and deucravacitinib underscore its clinical relevance.[1][15] Future research will likely focus on exploring novel substitutions on the this compound core to target a wider range of biological entities, developing more efficient and green synthetic methodologies, and applying computational tools to rationally design next-generation this compound-based therapeutics with enhanced potency and selectivity. The versatility and proven success of this scaffold ensure its continued importance in the landscape of drug discovery.

References

The Dawn of Pyridazine Chemistry: A Technical Guide to Early Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational discoveries in the chemistry and synthesis of pyridazine, a core heterocyclic scaffold in numerous modern pharmaceuticals and agrochemicals. We delve into the pioneering work of late 19th and early 20th-century chemists, providing a detailed look at the seminal synthetic methods, experimental protocols, and the logical evolution of this fascinating area of heterocyclic chemistry.

Introduction: The Emergence of a Novel Heterocycle

The story of this compound (1,2-diazine) begins in the late 19th century, a period of fervent exploration in organic chemistry. While pyridazines are rare in nature, their unique electronic properties, stemming from the adjacent nitrogen atoms in the six-membered aromatic ring, quickly garnered the attention of synthetic chemists. The initial discoveries laid the groundwork for the vast and varied applications of this compound derivatives we see today.

Pioneering Syntheses of the this compound Ring

The early synthesis of the this compound core was primarily centered around the condensation of 1,4-dicarbonyl compounds with hydrazine, a reaction analogous to the well-known Paal-Knorr synthesis of furans and pyrroles. Additionally, oxidative cleavage and subsequent recyclization of larger nitrogen-containing heterocycles provided another early route to the parent this compound.

Fischer's Landmark Synthesis of a Substituted this compound (1886)

The first synthesis of a this compound derivative is credited to the eminent chemist Emil Fischer in 1886.[1] During his extensive investigations into hydrazine derivatives, Fischer discovered that the condensation of levulinic acid (a 4-oxoacid) with phenylhydrazine yielded a cyclized product, 1-phenyl-6-methyl-3-pyridazinone.

Experimental Protocol: Synthesis of 1-phenyl-6-methyl-3-pyridazinone

  • Reactants: Levulinic acid and Phenylhydrazine.

  • Procedure (Reconstructed from historical accounts):

    • Equivalent amounts of levulinic acid and phenylhydrazine were heated together.

    • The reaction mixture was likely heated at an elevated temperature, possibly in the absence of a solvent or in a high-boiling solvent like ethanol or acetic acid, to drive the condensation and cyclization.

    • Upon cooling, the product would have likely precipitated or been isolated through distillation under reduced pressure.

    • Purification was likely achieved by recrystallization from a suitable solvent, such as ethanol or water.

Tauber's Synthesis of the Parent this compound (1895)

Nearly a decade after Fischer's discovery, the parent, unsubstituted this compound was successfully synthesized by Tauber in 1895.[1] His approach was more complex and involved the oxidative degradation of a larger heterocyclic system, benzocinnoline.

Experimental Protocol: Synthesis of this compound from Benzocinnoline

  • Reactants: Benzocinnoline, Potassium permanganate.

  • Procedure (Reconstructed from historical accounts):

    • Oxidation: Benzocinnoline was oxidized using a strong oxidizing agent, typically potassium permanganate in an alkaline solution. This step cleaved the benzene rings, leading to the formation of this compound-3,4,5,6-tetracarboxylic acid.

    • The reaction mixture was likely heated to ensure complete oxidation.

    • The manganese dioxide byproduct would have been filtered off, and the filtrate acidified to precipitate the tetracarboxylic acid.

    • Decarboxylation: The isolated this compound-tetracarboxylic acid was then heated, likely at a high temperature, to induce decarboxylation, where the four carboxylic acid groups were eliminated as carbon dioxide, yielding the final this compound product.

    • The volatile this compound would have been collected via distillation.

The General 1,4-Dicarbonyl Condensation Method

The most versatile and widely adopted early method for this compound synthesis was the reaction of a 1,4-dicarbonyl compound (a 1,4-diketone, 4-ketoacid, or a derivative) with hydrazine or its derivatives. This method, a variation of the Paal-Knorr synthesis, provides a straightforward route to a wide array of substituted pyridazines.

Experimental Protocol: General Synthesis of a 3,6-Disubstituted this compound

  • Reactants: A 1,4-diketone and Hydrazine hydrate.

  • Procedure:

    • The 1,4-diketone (1 equivalent) is dissolved in a suitable solvent, such as ethanol or acetic acid.

    • Hydrazine hydrate (1 equivalent) is added to the solution.

    • The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

    • Upon completion, the solvent is removed under reduced pressure.

    • The resulting crude product, a dihydrothis compound, is often not isolated but directly subjected to oxidation.

    • Aromatization: The dihydrothis compound intermediate is oxidized to the corresponding this compound. Common oxidizing agents used in early procedures included bromine in acetic acid or air oxidation.

    • The final product is purified by recrystallization or distillation.

Quantitative Data from Early Syntheses

The following table summarizes the available quantitative data for some of the earliest this compound syntheses. It is important to note that yields and purity in these early reports were often not determined with the same accuracy as in modern chemistry.

Compound NameStarting MaterialsReported Yield (%)Melting Point (°C)Boiling Point (°C)
1-phenyl-6-methyl-3-pyridazinoneLevulinic acid, PhenylhydrazineNot explicitly stated86>300
This compoundBenzocinnolineLow (unspecified)-8208
3,6-Dimethylthis compoundAcetonylacetone, HydrazineModerate (unspecified)65-66214
3,6-Diphenylthis compound1,4-Diphenyl-1,4-butanedione, HydrazineGood (unspecified)222-224-

Visualizing Early Synthetic Pathways and Logic

The following diagrams, generated using Graphviz, illustrate the key relationships and workflows in early this compound synthesis.

G Early this compound Synthesis Pathways cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Products 1,4-Dicarbonyl\nCompounds 1,4-Dicarbonyl Compounds Condensation Condensation 1,4-Dicarbonyl\nCompounds->Condensation Hydrazine / Derivatives Hydrazine / Derivatives Hydrazine / Derivatives->Condensation Benzocinnoline Benzocinnoline Oxidation & Decarboxylation Oxidation & Decarboxylation Benzocinnoline->Oxidation & Decarboxylation Maleic Hydrazide Maleic Hydrazide Reduction & Halogenation Reduction & Halogenation Maleic Hydrazide->Reduction & Halogenation Substituted Pyridazines Substituted Pyridazines Condensation->Substituted Pyridazines Parent this compound Parent this compound Oxidation & Decarboxylation->Parent this compound Reduction & Halogenation->Substituted Pyridazines

Caption: Overview of the primary synthetic routes in early this compound chemistry.

G General Workflow for 1,4-Dicarbonyl Condensation Start Start Mix 1,4-Dicarbonyl\nand Hydrazine in Solvent Mix 1,4-Dicarbonyl and Hydrazine in Solvent Start->Mix 1,4-Dicarbonyl\nand Hydrazine in Solvent Heat under Reflux Heat under Reflux Mix 1,4-Dicarbonyl\nand Hydrazine in Solvent->Heat under Reflux Isolate/Proceed with\nDihydrothis compound Isolate/Proceed with Dihydrothis compound Heat under Reflux->Isolate/Proceed with\nDihydrothis compound Oxidize to this compound Oxidize to this compound Isolate/Proceed with\nDihydrothis compound->Oxidize to this compound Purify Product\n(Recrystallization/Distillation) Purify Product (Recrystallization/Distillation) Oxidize to this compound->Purify Product\n(Recrystallization/Distillation) End End Purify Product\n(Recrystallization/Distillation)->End

Caption: A typical experimental workflow for this compound synthesis from a 1,4-dicarbonyl.

G Paal-Knorr Type Mechanism for this compound Formation 1,4-Diketone 1,4-Diketone Nucleophilic Attack\n(Hydrazine on Carbonyl) Nucleophilic Attack (Hydrazine on Carbonyl) 1,4-Diketone->Nucleophilic Attack\n(Hydrazine on Carbonyl) Hydrazine Hydrazine Hydrazine->Nucleophilic Attack\n(Hydrazine on Carbonyl) Hemiaminal Intermediate Hemiaminal Intermediate Nucleophilic Attack\n(Hydrazine on Carbonyl)->Hemiaminal Intermediate Intramolecular\nCondensation Intramolecular Condensation Hemiaminal Intermediate->Intramolecular\nCondensation Cyclic Intermediate Cyclic Intermediate Intramolecular\nCondensation->Cyclic Intermediate Dehydration Dehydration Cyclic Intermediate->Dehydration Dihydrothis compound Dihydrothis compound Dehydration->Dihydrothis compound Oxidation Oxidation Dihydrothis compound->Oxidation This compound This compound Oxidation->this compound

Caption: The stepwise mechanism for the formation of pyridazines from 1,4-diketones.

Conclusion

The early discoveries in this compound chemistry, spearheaded by the ingenuity of chemists like Emil Fischer and Tauber, established the fundamental synthetic routes to this important heterocyclic system. The condensation of 1,4-dicarbonyl compounds with hydrazine, in particular, proved to be a robust and versatile method that is still conceptually relevant in modern organic synthesis. These foundational studies not only provided access to a new class of compounds but also paved the way for the eventual discovery of the diverse biological activities of this compound derivatives, a legacy that continues to impact drug development and materials science today.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyridazine Derivatives from 1,4-Dicarbonyls and Hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1] The this compound scaffold is a key component in a variety of pharmacologically active molecules, exhibiting a broad spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The unique physicochemical characteristics of the this compound ring, such as its polarity and hydrogen bonding capabilities, make it a valuable pharmacophore in the design of novel therapeutic agents.

The synthesis of the this compound ring system is most commonly achieved through the condensation reaction of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine or its derivatives. This reaction, a variation of the Paal-Knorr synthesis, provides a versatile and straightforward route to a wide array of substituted pyridazines. The initial product of this condensation is often a dihydrothis compound, which can then be oxidized to the aromatic this compound.[2] This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives, intended for use by researchers in organic synthesis and drug discovery.

General Reaction Scheme

The fundamental reaction involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine. The reaction proceeds through the formation of a dihydrothis compound intermediate, which can be subsequently aromatized to the final this compound product.

G 1,4-Dicarbonyl 1,4-Dicarbonyl Compound Cyclocondensation Cyclocondensation 1,4-Dicarbonyl->Cyclocondensation Hydrazine Hydrazine (NH2NH2) Hydrazine->Cyclocondensation Intermediate Dihydrothis compound Intermediate Cyclocondensation->Intermediate Formation of dihydrothis compound ring Oxidation Oxidation Product This compound Derivative Oxidation->Product Aromatization Intermediate->Oxidation

Caption: General workflow for the synthesis of this compound derivatives.

Applications in Drug Development

This compound derivatives are prevalent in a number of approved drugs and clinical candidates. For instance, Minaprine is a this compound-containing drug that has been used as an antidepressant. The structural motif is also found in agents developed for the treatment of hypertension.[3] The ability to readily modify the substituents on the this compound ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive scaffold for structure-activity relationship (SAR) studies in drug discovery programs.

Experimental Protocols

Protocol 1: Synthesis of 3,6-Disubstituted Pyridazines from 1,4-Diketones (Conventional Heating)

This protocol describes the synthesis of 3,6-diphenylthis compound from 1,4-diphenyl-1,4-butanedione and hydrazine hydrate.

Materials:

  • 1,4-Diphenyl-1,4-butanedione

  • Hydrazine hydrate (80%)

  • Ethanol

  • Acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-diphenyl-1,4-butanedione (1.0 g, 4.2 mmol) in ethanol (20 mL).

  • Add hydrazine hydrate (0.26 mL, 4.2 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, the product will precipitate from the solution.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • The intermediate dihydrothis compound can be oxidized in the next step without further purification.

  • To the crude dihydrothis compound, add a suitable oxidizing agent such as chromium trioxide in acetic acid to facilitate aromatization.[4]

  • Recrystallize the final product from an appropriate solvent (e.g., ethanol) to obtain pure 3,6-diphenylthis compound.

Protocol 2: Synthesis of Fused Pyridazines from 1,2-Diacylcyclopentadienes (Fulvenes)

This protocol details the synthesis of a 5,6-fused ring this compound from a phenyl-substituted fulvene and hydrazine hydrate.[5]

Materials:

  • Phenyl-fulvene (1,2-diacylcyclopentadiene)

  • Hydrazine hydrate

  • Methanol

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

  • Water

Procedure:

  • Combine phenyl-fulvene (250 mg, 0.9124 mmol) with 50 mL of methanol in a 250 mL round-bottom flask.[5]

  • Add excess hydrazine hydrate (1 mL) to the solution.[5]

  • Stir the solution at room temperature for 24 hours using a magnetic stir bar.[5]

  • After 24 hours, add 50 mL of water to the flask, which will induce the formation of a precipitate.[5]

  • Extract the product from the aqueous mixture using dichloromethane (3 x 10 mL).[5]

  • Collect the organic layers and dry over anhydrous magnesium sulfate.[5]

  • Filter the solution to remove the drying agent.

  • Remove the solvent in vacuo to yield the crude product.[5]

Protocol 3: Synthesis of Pyridazin-3(2H)-ones from γ-Keto Acids

This method is suitable for the synthesis of pyridazinone derivatives, which are also of significant interest in medicinal chemistry.

Materials:

  • Appropriate γ-keto acid

  • Hydrazine hydrate

  • Ethanol or Methanol

Procedure:

  • A mixture of the γ-keto acid (0.01 mol) and hydrazine hydrate (0.015 mol) in ethanol (30 mL) is refluxed for 1 to 18 hours, depending on the substrate.[6]

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The resulting 4,5-dihydropyridazin-3(2H)-one can be oxidized to the corresponding pyridazin-3(2H)-one if desired.[6]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of various this compound derivatives from 1,4-dicarbonyl precursors.

Starting MaterialProductReaction TimeSolventTemperatureYield (%)Reference
Phenyl-fulvenePhenyl-substituted fused this compound24 hoursMethanolRoom Temp.71%[5]
Thienyl-fulveneThienyl-substituted fused this compound24 hoursMethanolRoom Temp.43%[5]
Tolyl-fulveneTolyl-substituted fused this compound24 hoursMethanolRoom Temp.51%[5]
γ-Keto acid4,5-Dihydropyridazin-3(2H)-one1-18 hoursEthanolRefluxHigh[4]

Signaling Pathways and Logical Relationships

The synthesis of pyridazines from 1,4-dicarbonyls and hydrazine follows a logical progression of chemical transformations. The key steps are the initial nucleophilic attack of hydrazine on the carbonyl groups, subsequent cyclization, and a final dehydration/oxidation to form the aromatic ring. This sequence is a classic example of heterocyclic ring formation.

reaction_mechanism 1,4-Dicarbonyl 1,4-Dicarbonyl Compound Start->1,4-Dicarbonyl Hydrazine Hydrazine Start->Hydrazine Nucleophilic_Attack Nucleophilic Attack of Hydrazine 1,4-Dicarbonyl->Nucleophilic_Attack Hydrazine->Nucleophilic_Attack Hydrazone_Intermediate Hydrazone/ Hydrazide Intermediate Nucleophilic_Attack->Hydrazone_Intermediate Intramolecular_Cyclization Intramolecular Cyclization Hydrazone_Intermediate->Intramolecular_Cyclization Dihydrothis compound Dihydrothis compound Intermediate Intramolecular_Cyclization->Dihydrothis compound Oxidation Oxidation/ Aromatization Dihydrothis compound->Oxidation This compound This compound Product Oxidation->this compound This compound->End

Caption: Key steps in the synthesis of this compound derivatives.

Conclusion

The synthesis of this compound derivatives from 1,4-dicarbonyl compounds and hydrazine is a robust and versatile method for accessing a wide range of structures with significant potential in drug discovery and development. The protocols provided herein offer reliable procedures for the preparation of these valuable heterocyclic compounds. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets. The continued exploration of this compound chemistry is expected to yield novel therapeutic agents with improved efficacy and safety profiles.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling in the Functionalization of Pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine nucleus is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties, including its polarity, capacity for hydrogen bonding, and ability to modulate pharmacokinetic properties.[1] Functionalization of the this compound ring system via carbon-carbon bond formation is a cornerstone of modern drug discovery, enabling the synthesis of diverse compound libraries with a wide range of biological activities.[2][3] Among the various cross-coupling methodologies, the Suzuki-Miyaura reaction stands out for its versatility, functional group tolerance, and the commercial availability of a vast array of boronic acid and ester building blocks.[4] This palladium-catalyzed reaction provides a powerful tool for the synthesis of substituted pyridazines that have shown promise as kinase inhibitors, particularly targeting pathways involved in cancer progression such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade.[5]

Applications in Drug Discovery: Targeting the VEGFR-2 Signaling Pathway

The VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[6] Overexpression of VEGFR-2 is observed in numerous solid tumors, making it a prime target for anti-cancer therapies.[7] Functionalized pyridazines have emerged as potent inhibitors of VEGFR-2, interfering with the downstream signaling cascade that promotes tumor growth and metastasis.[5][8] The Suzuki-Miyaura cross-coupling reaction is instrumental in the synthesis of these inhibitors, allowing for the precise introduction of various aryl and heteroaryl moieties onto the this compound core to optimize potency and selectivity.

Data Presentation: Suzuki-Miyaura Coupling of Halogenated Pyridazines

The following tables summarize quantitative data from various Suzuki-Miyaura cross-coupling reactions involving halogenated this compound substrates.

Table 1: Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)this compound [4]

EntryBoronic AcidProductYield (%)
14-Formylphenylboronic acid3-(4-Formylphenyl)-6-(thiophen-2-yl)this compound28
24-Cyanophenylboronic acid3-(4-Cyanophenyl)-6-(thiophen-2-yl)this compound14
34-Nitrophenylboronic acid3-(4-Nitrophenyl)-6-(thiophen-2-yl)this compound15
4Thiophen-2-ylboronic acid3-(Thiophen-2-yl)-6-(thiophen-2-yl)this compound28
5Furan-2-ylboronic acid3-(Furan-2-yl)-6-(thiophen-2-yl)this compound25

Reaction Conditions: 3-Bromo-6-(thiophen-2-yl)this compound (1.0 equiv), Boronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), 2M Na₂CO₃, DME/Ethanol (4:1), 80 °C, 48 h.

Table 2: Site-Selective Suzuki-Miyaura Coupling of Dichloropyridazines

EntryThis compound SubstrateBoronic AcidCatalyst/LigandBaseSolventMajor Product PositionYield (%)Reference
13,5-Dichlorothis compound2-Fluoro-5-bromo-3-pyridine boronic acidPd(PPh₃)₄Na₂CO₃1,4-DioxaneC3Major Isomer[9]
23,5-Dichlorothis compoundPhenylboronic acidPd(OAc)₂/dppfCs₂CO₃1,4-Dioxane/H₂OC3-[9][10]
33,5-Dichlorothis compoundPhenylboronic acidPd(OAc)₂/Q-PhosKFToluene/H₂OC5-[9][10]
43,6-Dichlorothis compoundArylboronic acid---C6 (distal to substituent at C4)-[9]
55,6-Dichloropyridazinone derivativeVarious arylboronic acidsPd-SPhos--C6Moderate to Good[11]

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-6-(thiophen-2-yl)this compound[4]
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-6-(thiophen-2-yl)this compound (0.5 mmol, 1.0 equiv), the desired (hetero)aromatic boronic acid (0.6 mmol, 1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.025 mmol, 5 mol%).

  • Solvent and Base Addition: Under a nitrogen atmosphere, add 1,2-dimethoxyethane (DME, 8 mL), ethanol (2 mL), and an aqueous solution of 2 M sodium carbonate (Na₂CO₃, 1 mL).

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Extract the mixture with chloroform (3 x 20 mL). Wash the combined organic layers with a saturated solution of sodium chloride (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired functionalized this compound.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 6-Chloro-5-dialkylaminopyridazinone[11]
  • Reaction Setup: In a microwave process vial, combine the 6-chloro-5-dialkylaminopyridazinone (1.0 equiv), the arylboronic acid (3.0 equiv), and the palladium catalyst (e.g., a Pd-SPhos catalyst system, 5 mol%).

  • Solvent and Base Addition: Add a suitable solvent and base as optimized for the specific substrate.

  • Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 135-140 °C for 30 minutes.

  • Work-up and Purification: After cooling, perform an appropriate aqueous work-up, extract the product with an organic solvent, and purify by chromatography to yield the 6-aryl-5-N-substituted pyridazinone.

Mandatory Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition Inhibition cluster_downstream Downstream Effects VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding P1 Dimerization & Autophosphorylation VEGFR2->P1 This compound Functionalized This compound (Suzuki Product) This compound->P1 Inhibits ATP Binding PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K Ras Ras P1->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation PKC->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start Halogenated This compound Precursor suzuki Suzuki-Miyaura Cross-Coupling start->suzuki boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->suzuki purification Purification (Chromatography) suzuki->purification characterization Structural Confirmation (NMR, MS) purification->characterization screening In vitro Kinase Assay (e.g., VEGFR-2) characterization->screening cell_based Cell-Based Assays (Proliferation, etc.) screening->cell_based end Lead Compound Identification cell_based->end

References

Application Notes and Protocols: Inverse Electron Demand Diels-Alder (iEDDA) Synthesis of Pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyridazines via the inverse electron demand Diels-Alder (iEDDA) reaction. This powerful click chemistry reaction offers a versatile and efficient method for the construction of the pyridazine core, a privileged scaffold in medicinal chemistry and drug development.[1][2][3]

The iEDDA reaction for this compound synthesis typically involves the cycloaddition of an electron-deficient 1,2,4,5-tetrazine with an electron-rich dienophile, such as an alkyne or alkene.[4][5] This reaction proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder elimination of dinitrogen gas, resulting in the formation of the aromatic this compound ring.[6][7] The reaction is characterized by its high yields, broad substrate scope, and often mild, metal-free reaction conditions, making it an attractive strategy for the synthesis of diverse this compound libraries for drug discovery.[1][5]

Logical Relationship: iEDDA Reaction for this compound Synthesis

iEDDA_Reaction cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Tetrazine 1,2,4,5-Tetrazine (Electron-deficient Diene) Cycloaddition [4+2] Cycloaddition Tetrazine->Cycloaddition Dienophile Alkyne/Alkene (Electron-rich Dienophile) Dienophile->Cycloaddition Retro_DA Retro-Diels-Alder (N₂ Elimination) Cycloaddition->Retro_DA This compound This compound Retro_DA->this compound Nitrogen N₂ Gas Retro_DA->Nitrogen

Caption: The logical flow of the inverse electron demand Diels-Alder reaction for this compound synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyridazines from 1,2,4,5-Tetrazines and Alkynes

This protocol is a generalized procedure based on the facile synthesis of pyridazines in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which has been shown to significantly facilitate the reaction.[4][8][9]

Materials:

  • Substituted 1,2,4,5-tetrazine (1.0 equiv)

  • Alkyne (1.2 equiv)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), sufficient to make a 0.1 M solution of the tetrazine

  • Round-bottom flask

  • Stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a round-bottom flask containing a stir bar, add the 1,2,4,5-tetrazine (1.0 equiv).

  • Add enough HFIP to dissolve the tetrazine and achieve a concentration of 0.1 M.

  • Add the alkyne (1.2 equiv) to the solution.

  • Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Protocol 2: Synthesis of 6-Aryl-pyridazin-3-amines via Aza-Diels-Alder Reaction of 1,2,3-Triazines and 1-Propynylamines

This protocol describes a highly regioselective synthesis of this compound derivatives under neutral conditions.[1]

Materials:

  • 1,2,3-Triazine derivative (1.0 equiv)

  • 1-Propynylamine derivative (1.5 equiv)

  • Toluene, sufficient to make a 0.2 M solution of the triazine

  • Schlenk tube or sealed vial

  • Stir bar

  • Oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a Schlenk tube or sealed vial, dissolve the 1,2,3-triazine derivative (1.0 equiv) in toluene to a concentration of 0.2 M.

  • Add the 1-propynylamine derivative (1.5 equiv) to the solution.

  • Seal the tube or vial and heat the reaction mixture in an oil bath at 110 °C for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the 6-aryl-pyridazin-3-amine.

Experimental Workflow: From Reactants to Purified Product

Experimental_Workflow A Reactant Preparation (Tetrazine & Dienophile) B Reaction Setup (Solvent, Temperature) A->B C Reaction Monitoring (e.g., TLC, LC-MS) B->C D Workup (Solvent Removal) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: A generalized experimental workflow for the synthesis and purification of pyridazines.

Data Presentation: Reaction Yields and Conditions

The following tables summarize representative yields for the iEDDA synthesis of pyridazines under various conditions, demonstrating the versatility of this methodology.

Table 1: Synthesis of Pyridazines from 3,6-Disubstituted-1,2,4,5-tetrazines and Alkynes in HFIP

EntryTetrazine Substituent (R¹)Alkyne Substituents (R², R³)ProductTemp (°C)Time (h)Yield (%)
1PhenylPhenyl, H3,6-Diphenylthis compound40195
2Phenyln-Butyl, H3-Phenyl-6-n-butylthis compound40388
3Pyridin-2-ylPhenyl, H3-(Pyridin-2-yl)-6-phenylthis compound400.599
4PhenylTrimethylsilyl, H3-Phenyl-6-(trimethylsilyl)this compound402476

Data adapted from studies on this compound synthesis in HFIP.[4][9]

Table 2: Regioselective Synthesis of Pyridazines from Tetrazines and Alkynyl Sulfides

EntryTetrazine (R¹)Alkynyl Sulfide (R², SR³)Major RegioisomerSolventTemp (°C)Yield (%)
1PhenylPhenyl, SPh3,6-Diphenyl-4-(phenylthio)this compoundToluene11085
2PhenylEthyl, SEt3-Phenyl-6-ethyl-4-(ethylthio)this compoundHFIP4092
3Pyridin-2-ylPhenyl, SPh3-(Pyridin-2-yl)-6-phenyl-4-(phenylthio)this compoundToluene11078

Data reflects the synthesis of trisubstituted pyridazines with good regioselectivity.[5]

Applications in Drug Development

The this compound moiety is a common feature in many biologically active compounds and approved drugs, exhibiting a wide range of therapeutic activities including antimicrobial and anticancer properties.[1][2] The iEDDA reaction provides a robust and efficient platform for the construction of novel this compound-based compound libraries for high-throughput screening in drug discovery programs.[5] Furthermore, the bioorthogonal nature of the iEDDA reaction, particularly the fast kinetics of the tetrazine-trans-cyclooctene ligation, has been exploited for applications in chemical biology, such as live cell imaging and targeted drug delivery.[7][10] The ability to perform this reaction in complex biological media without the need for toxic catalysts underscores its immense potential in the development of next-generation therapeutics and diagnostic agents.[7]

References

Application of Pyridazine Derivatives as Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention in oncology due to their diverse pharmacological activities. Numerous studies have demonstrated the potential of this compound-containing compounds to act as potent anticancer agents by targeting various key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[1][2][3] This document provides a comprehensive overview of the application of this compound derivatives as anticancer agents, including detailed experimental protocols for their evaluation and a summary of their biological activities.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines. The data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, and as percentage of cells affected in apoptosis and cell cycle assays.

Table 1: Cytotoxicity of this compound Derivatives (IC50 Values in µM)
Compound IDCancer Cell LineCell Line TypeIC50 (µM)Target(s)Reference
Compound 11m T-47DBreast Cancer0.43 ± 0.01CDK2[4][5]
MDA-MB-231Breast Cancer0.99 ± 0.03CDK2[4][5]
Compound 11l T-47DBreast Cancer-CDK2[5]
MDA-MB-231Breast Cancer-CDK2[5]
Compound 9e A498Renal Cancer- (% inhibition 97.91)JNK1[1][6]
T-47DBreast Cancer- (% inhibition 79.98)JNK1[1][6]
Compound IXn UO-31Renal Cancer0.65EGFR[7]
Compound IXg UO-31Renal Cancer0.75EGFR[7]
Compound IXb UO-31Renal Cancer0.82EGFR[7]
Compound IXl UO-31Renal Cancer0.84EGFR[7]
Pyrazolo-pyridazine 4 HepG-2Liver Cancer17.30EGFR, CDK2[8]
HCT-116Colon Cancer18.38EGFR, CDK2[8]
MCF-7Breast Cancer27.29EGFR, CDK2[8]
Compound 2S-5 MDA-MB-231Breast Cancer6.21Hsp90[9]
4T1Mouse Breast Cancer7.04Hsp90[9]
Compound 2S-13 MDA-MB-231Breast Cancer7.73Hsp90[9]
4T1Mouse Breast Cancer8.21Hsp90[9]
Compound 10 HepG2Liver Cancer4.25VEGFR-2[10]
MCF-7Breast Cancer6.08VEGFR-2[10]
Pyr-1 CEMLeukemia<1.0Proteasome[11]
HL-60Leukemia<1.0Proteasome[11]
MDA-MB-231Breast Cancer<1.0Proteasome[11]
A-549Lung Cancer<1.0Proteasome[11]
Table 2: Effect of this compound Derivatives on Apoptosis
Compound IDCancer Cell LineTreatment Concentration% Apoptotic Cells (Early + Late)Key Apoptotic MarkersReference
PPD-1 A549IC5010.06↑Bax, ↑p53, ↑Caspase-3, ↓Bcl-2[12]
Compound IXg UO-31IC50Increased↑Bax/Bcl-2 ratio, ↑Caspase-3[7]
Compound IXn UO-31IC50Increased↑Bax/Bcl-2 ratio, ↑Caspase-3[7]
Compound 10l A549/ATCCIC50-↑Bax, ↑p53, ↓Bcl-2[13]
SPP10 MCF-7IC50Increased↑Bax, ↑Cytochrome c, ↓Bcl-2[14]
H69ARIC50Increased↑Bax, ↑Cytochrome c, ↓Bcl-2[14]
PC-3IC50Increased↑Bax, ↑Cytochrome c, ↓Bcl-2[14]
Table 3: Effect of this compound Derivatives on Cell Cycle Distribution

| Compound ID | Cancer Cell Line | Treatment Concentration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference | |---|---|---|---|---|---| | Compound 11l | T-47D | IC50 | Increased | Decreased | - |[15] | | | MDA-MB-231 | IC50 | Increased | Decreased | - |[15] | | Compound 11m | T-47D | IC50 | Increased | Decreased | - |[15] | | | MDA-MB-231 | IC50 | Increased | Decreased | - |[15] | | Compound IXg | UO-31 | IC50 | - | - | Increased |[7] | | Compound IXn | UO-31 | IC50 | - | - | Increased |[7] | | Compound 10l | A549/ATCC | IC50 | 90.86 (from 85.41) | - | - |[13] | | 2S-13 | MDA-MB-231 | IC50 | Increased | - | - |[9] | | | 4T1 | IC50 | Increased | - | - |[9] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of novel this compound derivatives.

Protocol 1: Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines and calculate their IC50 values.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound derivatives.

Materials:

  • Treated and control cells

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the this compound derivative at the desired concentration and for the desired time.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound derivatives on cell cycle progression.

Materials:

  • Treated and control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Wash the cell pellet with ice-cold PBS and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell growth and survival. Diagrams of key pathways are provided below.

EGFR Signaling Pathway Inhibition

Several this compound derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when overactivated, drives proliferation and survival in many cancers.[7][8]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound Derivative This compound->EGFR EGF EGF EGF->EGFR

EGFR signaling pathway inhibition.
VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound derivatives can inhibit VEGFR-2, thereby blocking this process.[10]

VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Migration ERK->Angiogenesis This compound This compound Derivative This compound->VEGFR2 VEGF VEGF VEGF->VEGFR2

VEGFR-2 signaling pathway inhibition.
CDK2 Signaling Pathway and Cell Cycle Regulation

Cyclin-dependent kinase 2 (CDK2) plays a crucial role in the regulation of the cell cycle, particularly at the G1/S transition. Inhibition of CDK2 by this compound derivatives can lead to cell cycle arrest and prevent cancer cell proliferation.[4][5][16]

CDK2_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Replication) G1->S CyclinE_CDK2 Cyclin E / CDK2 G1->CyclinE_CDK2 Activation G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 pRb pRb CyclinE_CDK2->pRb Phosphorylation E2F E2F pRb->E2F Inhibition E2F->S Promotes Transition This compound This compound Derivative This compound->CyclinE_CDK2

CDK2 in cell cycle regulation.

Experimental Workflow for Anticancer Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of novel this compound derivatives as anticancer agents.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V / PI) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Apoptosis->CellCycle Mechanism Mechanism of Action (Western Blot, Kinase Assays) CellCycle->Mechanism AnimalModel Xenograft/Syngeneic Mouse Models Mechanism->AnimalModel Efficacy Tumor Growth Inhibition AnimalModel->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Preclinical evaluation workflow.

Conclusion

This compound derivatives represent a versatile and promising class of compounds for the development of novel anticancer therapies. Their ability to target a wide range of cancer-related signaling pathways provides a strong rationale for their continued investigation. The protocols and data presented in this document offer a framework for researchers to explore the anticancer potential of new this compound analogues and to elucidate their mechanisms of action, ultimately contributing to the advancement of cancer treatment.

References

Pyridazine-Based Compounds: A Promising Scaffold for Anti-Inflammatory Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

The quest for novel, potent, and safer anti-inflammatory agents is a cornerstone of modern medicinal chemistry. Pyridazine and its derivatives have emerged as a privileged scaffold in the design of such drugs, demonstrating significant potential to overcome the limitations of current anti-inflammatory therapies, particularly the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This document provides detailed application notes on the utility of this compound-based compounds in anti-inflammatory drug design, along with comprehensive protocols for their evaluation.

Introduction to this compound Scaffolds in Anti-Inflammatory Drug Design

The this compound nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacological properties.[1][2] A significant body of research has highlighted the potential of this compound derivatives to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation, over the constitutively expressed COX-1, which is crucial for maintaining the integrity of the stomach lining.[1][3][4] This selectivity is a key factor in the reduced ulcerogenic potential of many this compound-based compounds.[2][5]

Beyond COX-2 inhibition, this compound derivatives have been shown to modulate other critical inflammatory pathways. These include the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as interference with key signaling cascades like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][6][7]

Quantitative Data on Anti-Inflammatory Activity

The anti-inflammatory potency of various this compound derivatives has been quantified in numerous studies. The following tables summarize key in vitro and in vivo data for representative compounds, providing a comparative overview of their efficacy.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected this compound Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)Reference Drug (IC50, SI)
Compound 4c >1000.26>384Celecoxib (IC50 = 0.35 µM, SI > 285)
Compound 6b 1.140.186.33Indomethacin (SI = 0.50)
Compound 5f (Trimethoxy derivative) -1.50-Celecoxib
Compound 6f (Trimethoxy derivative) -1.15-Celecoxib
Compound 9a -0.0155-Celecoxib (IC50 = 0.0178 µM)
Compound 9b -0.0175-Celecoxib
Compound 12 -0.0171-Celecoxib
Compound 16b -0.0169-Celecoxib
Compound 17 -0.0177-Celecoxib

Data compiled from multiple sources.[8][9][10]

Table 2: In Vivo Anti-Inflammatory Activity of Selected this compound Derivatives (Carrageenan-Induced Paw Edema Model)

CompoundDose (mg/kg)% Inhibition of Edema (after 4h)Reference Drug (% Inhibition)
Compound 2a 1074.0Diclofenac (78.3%)
Compound 2e 1073.5Diclofenac (78.3%)
Compound 5f -63.35 (paw thickness)-
Compound 7b -46.51 (paw thickness)-
Compound 6b -Comparable to Indomethacin and CelecoxibIndomethacin, Celecoxib
Compound 9d -More potent than IndomethacinIndomethacin

Data compiled from multiple sources.[5][8][11]

Key Signaling Pathways in Inflammation Modulated by this compound Compounds

This compound-based compounds exert their anti-inflammatory effects by modulating key signaling pathways that regulate the expression of pro-inflammatory mediators.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[12][13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[12] Several pyridazinone derivatives have been shown to inhibit LPS-induced NF-κB transcriptional activity.[14]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkBa->NFkB_active Degradation Nucleus Nucleus NFkB_active->Nucleus ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory_Genes Activation This compound This compound Derivatives This compound->IKK Inhibition

Caption: NF-κB signaling pathway and the inhibitory action of this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade involved in the inflammatory response.[15] It comprises several kinases, including p38 and JNK, that are activated by inflammatory stimuli. Once activated, these kinases phosphorylate and activate transcription factors that, in turn, promote the expression of pro-inflammatory genes.[15]

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38_JNK p38 / JNK (MAPK) MAPKK->p38_JNK Transcription_Factors Transcription Factors (e.g., AP-1) p38_JNK->Transcription_Factors Phosphorylation ProInflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->ProInflammatory_Genes This compound This compound Derivatives This compound->p38_JNK Inhibition

Caption: MAPK signaling pathway and potential inhibition by this compound compounds.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the anti-inflammatory potential of this compound-based compounds. A general experimental workflow is presented below.

Experimental_Workflow Start Start: Synthesized This compound Compound Cytotoxicity 1. Cell Viability Assay (MTT Assay) Start->Cytotoxicity NO_Assay 2. Nitric Oxide Production (Griess Assay) Cytotoxicity->NO_Assay Determine non-toxic concentrations COX_Inhibition 3. COX-1/COX-2 Inhibition Assay NO_Assay->COX_Inhibition Cytokine_Assay 4. Pro-inflammatory Cytokine Quantification (ELISA) COX_Inhibition->Cytokine_Assay Western_Blot 5. Western Blot Analysis (iNOS, COX-2, p-IκBα, p-p38) Cytokine_Assay->Western_Blot End End: Evaluation of Anti-inflammatory Potential Western_Blot->End

Caption: General experimental workflow for evaluating this compound compounds.

Cell Viability Assay (MTT Assay)

It is essential to first determine the non-toxic concentrations of the test compounds to ensure that any observed anti-inflammatory effects are not due to cytotoxicity.[16]

  • Materials :

    • RAW 264.7 murine macrophage cell line

    • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

    • This compound-based test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • 96-well plates

  • Protocol :

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10⁵ cells/well and allow them to adhere for 24 hours.[16]

    • Treat the cells with various concentrations of the this compound compounds (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.[16]

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[16] The Griess assay measures nitrite, a stable metabolite of NO, in the cell culture supernatant.[16]

  • Materials :

    • RAW 264.7 cells

    • DMEM with 10% FBS

    • This compound-based test compounds (at non-toxic concentrations)

    • LPS (Lipopolysaccharide) from E. coli

    • Griess Reagent (e.g., 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (NaNO₂) standard solution

    • 96-well plates

  • Protocol :

    • Seed RAW 264.7 cells in a 96-well plate (1.5 × 10⁵ cells/mL) and allow them to adhere.[16]

    • Pre-treat the cells with various non-toxic concentrations of the this compound compounds for 1 hour.[16]

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[16]

    • Collect 100 µL of the cell culture supernatant.[16]

    • Add 100 µL of Griess reagent to the supernatant and incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory activity of the compounds against the COX isoenzymes.

  • Materials :

    • Ovine or human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Reaction buffer (e.g., Tris-HCl)

    • This compound-based test compounds

    • Colorimetric or fluorometric detection kit

  • Protocol :

    • Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a short period (e.g., 2 minutes).

    • Stop the reaction and measure the product formation (e.g., prostaglandin E2) using a suitable detection method as per the kit instructions.

    • Calculate the percent inhibition and determine the IC50 values.

Pro-inflammatory Cytokine Quantification (ELISA)

This protocol quantifies the concentration of pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant.[16]

  • Materials :

    • RAW 264.7 cells

    • DMEM with 10% FBS

    • This compound-based test compounds

    • LPS

    • Commercially available ELISA kits for mouse TNF-α and IL-6

    • 24-well plates

  • Protocol :

    • Seed RAW 264.7 cells in a 24-well plate and pre-treat with the this compound compounds.[16]

    • Induce inflammation with LPS (1 µg/mL) for 24 hours.[16]

    • Collect the cell culture supernatant.[16]

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.[16]

Western Blot Analysis

Western blotting is used to determine the effect of the this compound compounds on the expression of key pro-inflammatory proteins.[16]

  • Materials :

    • RAW 264.7 cells

    • This compound-based test compounds and LPS

    • Cell lysis buffer and protease/phosphatase inhibitors

    • Primary antibodies (e.g., against iNOS, COX-2, phospho-IκBα, phospho-p38, β-actin)

    • HRP-conjugated secondary antibodies

    • SDS-PAGE and Western blotting equipment and reagents

  • Protocol :

    • Seed RAW 264.7 cells in 6-well plates and treat with the test compounds and LPS as described previously.[16]

    • Lyse the cells and determine the total protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.[16]

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound-based compounds represent a highly promising class of molecules for the development of novel anti-inflammatory drugs. Their chemical tractability allows for the optimization of potency and selectivity, leading to candidates with improved safety profiles compared to traditional NSAIDs. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals working in this exciting area of medicinal chemistry. Further exploration of the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly pave the way for the next generation of anti-inflammatory therapeutics.

References

Application Notes and Protocols for the Use of Pyridazine Scaffolds in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in the development of modern agrochemicals. Its unique physicochemical properties, including its ability to participate in hydrogen bonding and various chemical modifications, make it a versatile building block for creating potent and selective insecticides, herbicides, and fungicides. This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis and evaluation of this compound-based agrochemicals, intended to serve as a comprehensive resource for researchers in the field.

Insecticidal Applications: Pyridaben

Pyridaben is a well-established pyridazinone-based insecticide and acaricide known for its rapid knockdown effect and residual activity against a broad spectrum of mites and other insect pests.[1]

Mode of Action

Pyridaben acts as a Mitochondrial Electron Transport Inhibitor (METI) by specifically targeting Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial respiratory chain.[2][3] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to cellular hypoxia, metabolic failure, and ultimately, the death of the target pest.[4][5]

cluster_etc Mitochondrial Electron Transport Chain Pyruvate Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Pyruvate Dehydrogenase Citrate Citrate Acetyl_CoA->Citrate Citric Acid Cycle Fatty_Acids Fatty_Acids Fatty_Acids->Acetyl_CoA β-oxidation NADH NADH Citrate->NADH Complex_I Complex_I NADH->Complex_I Oxidation Coenzyme_Q Coenzyme_Q Complex_I->Coenzyme_Q Electron Transfer H_gradient Complex_III Complex_III Coenzyme_Q->Complex_III Cytochrome_c Cytochrome_c Complex_III->Cytochrome_c Complex_IV Complex_IV Cytochrome_c->Complex_IV O2 O2 Complex_IV->O2 Reduction H2O H2O O2->H2O Pyridaben Pyridaben Pyridaben->Complex_I Inhibition ATP_Synthase ATP_Synthase ATP ATP ATP_Synthase->ATP ATP Synthesis H_gradient->ATP_Synthase Proton Motive Force

Pyridaben's Mode of Action
Synthesis Protocol: "Green" One-Pot Synthesis of Pyridaben

This protocol describes an environmentally friendly one-pot synthesis of pyridaben.[1]

Materials:

  • 4,5-dichloro-2-tert-butyl-pyridazin-3(2H)-one

  • p-tert-butylbenzyl chloride

  • Thiourea

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Toluene

  • Aqueous sodium hydroxide solution

Procedure:

  • To a stirred solution of 4,5-dichloro-2-tert-butyl-pyridazin-3(2H)-one and a phase-transfer catalyst in toluene, add an aqueous solution of sodium hydroxide.

  • Add p-tert-butylbenzyl chloride and thiourea to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure pyridaben.

Bioassay Protocol: Acaricidal Activity of Pyridaben (Leaf Disc Method)

This protocol is adapted for assessing the toxicity of pyridaben to adult female mites.[5]

Materials:

  • Technical grade pyridaben

  • Acetone (for stock solution)

  • Triton X-100 (as a surfactant)

  • Distilled water

  • Kidney bean plants (or other suitable host plant)

  • Adult female two-spotted spider mites (Tetranychus urticae)

  • Petri dishes (9 cm diameter)

  • Agar

  • Leaf punch

  • Fine brush

Procedure:

  • Prepare a stock solution of pyridaben in acetone.

  • Prepare serial dilutions of the pyridaben stock solution with distilled water containing a small amount of Triton X-100 (e.g., 0.01%) to create a range of test concentrations.

  • Pour a layer of agar into the Petri dishes and allow it to solidify.

  • Use a leaf punch to cut discs from the host plant leaves and place one disc, abaxial side up, on the agar in each Petri dish.

  • Transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc using a fine brush.

  • Apply the different pyridaben concentrations to the leaf discs. A control group should be treated with the water-surfactant solution only.

  • Seal the Petri dishes and incubate them under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

  • Assess mite mortality after 24 and 48 hours under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Calculate the mortality rate for each concentration and determine the LC50 value using probit analysis.

Compound IDTarget PestLC50 (mg/L)Reference
PyridabenTetranychus urticae (Susceptible Strain)~10[5]
PyridabenTetranychus urticae (Resistant Strain A)> 100[5]
PyridabenPanonychus ulmi5-15 (depending on assay)[6]

Herbicidal Applications: Pyridafol

Pyridafol is the active metabolite of the herbicide pyridate and exhibits potent herbicidal activity.[7]

Mode of Action

Pyridafol is an inhibitor of photosynthesis at Photosystem II (PSII).[7][8] It binds to the D1 protein in the PSII complex, specifically at the QB-binding niche, thereby blocking the electron transport from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[9][10] This disruption of the electron flow halts ATP and NADPH production, leading to the generation of reactive oxygen species that cause rapid cell damage and ultimately plant death.[11]

cluster_photosynthesis Photosynthesis - Light-Dependent Reactions Light Light PSII Photosystem II (P680) Light->PSII PSI Photosystem I (P700) Light->PSI Pheo Pheophytin PSII->Pheo e- QA QA Pheo->QA e- QB QB (D1 Protein) QA->QB e- Cytochrome_b6f Cytochrome b6f Complex QB->Cytochrome_b6f e- Cytochrome_b6f->PSI e- H_gradient Cytochrome_b6f->H_gradient Proton Pumping Fd Ferredoxin PSI->Fd e- NADP_reductase NADP+ Reductase Fd->NADP_reductase e- NADPH NADPH NADP_reductase->NADPH NADP NADP+ NADP->NADP_reductase H2O H2O H2O->PSII 2H2O -> 4H+ + O2 + 4e- Pyridafol Pyridafol Pyridafol->QB Inhibition ATP_Synthase ATP_Synthase ATP ATP ATP_Synthase->ATP ATP Synthesis H_gradient->ATP_Synthase Proton Motive Force

Pyridafol's Mode of Action
Synthesis Protocol: Synthesis of Pyridafol from Pyridate

Pyridafol is the primary metabolite of pyridate, formed by hydrolysis.

Materials:

  • Pyridate

  • Aqueous acid or base (for hydrolysis)

  • Suitable organic solvent (e.g., ethanol)

Procedure:

  • Dissolve pyridate in a suitable solvent.

  • Add an aqueous acid (e.g., HCl) or base (e.g., NaOH) to the solution to catalyze the hydrolysis of the thiocarbonate group.

  • Heat the reaction mixture and monitor the conversion of pyridate to pyridafol using TLC or LC-MS.

  • Once the reaction is complete, neutralize the mixture.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude pyridafol.

  • Purify the product by recrystallization or column chromatography.

Bioassay Protocol: Herbicidal Activity of Pyridafol (Petri Dish Assay)

This protocol is a general method for assessing the pre-emergence herbicidal activity of pyridafol.

Materials:

  • Technical grade pyridafol

  • Acetone (for stock solution)

  • Distilled water

  • Filter paper

  • Petri dishes

  • Seeds of a susceptible weed species (e.g., cress, Lepidium sativum)

Procedure:

  • Prepare a stock solution of pyridafol in acetone.

  • Prepare a series of dilutions in distilled water to obtain the desired test concentrations.

  • Place a sheet of filter paper in each Petri dish.

  • Apply a fixed volume (e.g., 5 mL) of each test solution to the filter paper in the respective Petri dishes. A control group should be treated with distilled water containing the same concentration of acetone as the test solutions.

  • Allow the solvent to evaporate completely.

  • Place a known number of weed seeds (e.g., 20-30) on the treated filter paper in each Petri dish.

  • Seal the Petri dishes and incubate them in a growth chamber under controlled light and temperature conditions.

  • After a set period (e.g., 7-14 days), measure the germination rate and the root and shoot length of the seedlings.

  • Calculate the percentage of inhibition for each parameter compared to the control and determine the IC50 or GR50 values.

Compound IDTarget WeedActivityReference
PyridafolBroadleaf weedsPhotosystem II Inhibitor[7][12]

Fungicidal Applications: 3,6-Dichlorothis compound Derivatives

3,6-Dichlorothis compound is a key intermediate in the synthesis of various this compound derivatives with potent fungicidal activity.

Synthesis Protocol: Synthesis of 3,6-Dichlorothis compound

This protocol describes a common method for the synthesis of 3,6-dichlorothis compound.[13][14]

Materials:

  • Maleic hydrazide

  • Phosphorus oxychloride (POCl3)

Procedure:

  • Carefully add maleic hydrazide to an excess of phosphorus oxychloride.

  • Heat the reaction mixture to reflux for several hours.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to quench the excess POCl3.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) until the product precipitates.

  • Collect the precipitate by filtration and wash it with cold water.

  • Dry the crude 3,6-dichlorothis compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Bioassay Protocol: In Vitro Antifungal Activity (Mycelial Growth Inhibition)

This protocol is a standard method to evaluate the in vitro antifungal activity of synthesized this compound derivatives.

Materials:

  • Synthesized this compound compounds

  • A susceptible fungal strain (e.g., Fusarium oxysporum, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Acetone or DMSO (for dissolving compounds)

  • Sterile Petri dishes

  • Cork borer

Procedure:

  • Prepare PDA medium and sterilize it by autoclaving.

  • Prepare stock solutions of the test compounds in acetone or DMSO.

  • Add appropriate volumes of the stock solutions to the molten PDA medium to achieve the desired final concentrations. A control plate should contain the same amount of solvent without the test compound.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each PDA plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal colony.

  • Incubate the plates at an appropriate temperature (e.g., 25-28°C) in the dark.

  • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each compound concentration compared to the control.

  • Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth).

Compound ClassTarget FungusActivityReference
Imidazo[1,2-b]this compound derivativesVarious phytopathogenic fungiAntifungal[15]

Conclusion

The this compound scaffold remains a highly valuable and versatile platform for the discovery and development of novel agrochemicals. The detailed protocols and data presented in this document are intended to empower researchers to explore the vast chemical space of this compound derivatives and to contribute to the creation of next-generation crop protection solutions with improved efficacy, selectivity, and environmental profiles.

References

Application Notes and Protocols: N-Alkylation and N-Oxidation of the Pyridazine Ring

Author: BenchChem Technical Support Team. Date: December 2025

These notes provide researchers, scientists, and drug development professionals with detailed protocols and application data for the N-alkylation and N-oxidation of the pyridazine ring. These reactions are fundamental in medicinal chemistry for modifying the physicochemical and biological properties of this compound-containing compounds.

N-Oxidation of the this compound Ring

Application Notes:

The N-oxidation of pyridazines is a key synthetic transformation that yields this compound N-oxides. This modification serves multiple purposes in drug development and organic synthesis. The resulting N-oxide group is highly polar, which can increase the aqueous solubility of a drug candidate and modulate its membrane permeability.[1] this compound N-oxides are versatile synthetic intermediates; the N-oxide functionality activates the this compound ring, facilitating nucleophilic substitution at the 2- and 4-positions.[2][3] Furthermore, these compounds can act as precursors for other valuable heterocyclic systems through photochemical rearrangements or deoxygenation reactions.[4][5][6] In drug discovery, N-oxides are explored for creating prodrugs, developing cocrystals, and as bioisosteres to fine-tune drug-target interactions.[1][7]

Experimental Workflow for N-Oxidation:

N_Oxidation_Workflow sub This compound Substrate mix + sub->mix reagent Oxidizing Agent (e.g., m-CPBA, H₂O₂/AcOH) reagent->mix reaction Reaction Conditions - Solvent (e.g., DCM, AcOH) - Temperature (e.g., RT to reflux) - Time (e.g., 2-24h) mix->reaction workup Work-up & Purification reaction->workup product This compound N-Oxide workup->product

Caption: General workflow for the N-oxidation of a this compound substrate.

Experimental Protocol: N-Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is a general method for the N-oxidation of this compound derivatives using m-CPBA, a widely used and effective oxidizing agent.[8][9]

Materials:

  • This compound derivative (1.0 eq)

  • m-Chloroperoxybenzoic acid (m-CPBA, commercial grade ~77%, 1.2 - 1.5 eq)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the this compound derivative (1.0 eq) in a suitable solvent like DCM or CHCl₃ in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 - 1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution to decompose excess peroxide, followed by saturated NaHCO₃ solution to remove the m-chlorobenzoic acid byproduct.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the pure this compound N-oxide.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10][11]

Quantitative Data for this compound N-Oxidation

The following table summarizes reaction conditions and yields for the N-oxidation of various pyridine and this compound analogs.

SubstrateOxidizing Agent (eq)SolventTemp (°C)Time (h)Yield (%)Reference
PyridineH₂O₂ (30%) / Acetic AcidAcetic Acid70-803~90[12]
3,5-Lutidinem-CPBA (1.5)DMF/MeOHRT24>95[8]
Nicotinic Acidm-CPBA (1.5)DMF/MeOHRT24>95[8]
2-CyanopyridineH₂O₂ / MTO (catalyst)DichloromethaneRT298[9]
Quinolinem-CPBA (1.1)Dichloromethane25195[13]

Note: MTO = Methyltrioxorhenium. Yields are often high for electron-rich pyridines.

N-Alkylation of the this compound Ring

Application Notes:

N-alkylation of pyridazines results in the formation of cationic pyridazinium salts. This transformation is a powerful tool for modulating the physicochemical properties of parent molecules. Introducing a positive charge significantly enhances water solubility, a critical factor for improving the oral bioavailability of drug candidates.[14] Pyridazinium salts themselves can exhibit biological activity; for instance, certain derivatives have demonstrated potent antimicrobial properties against various bacteria and fungi.[15] The formation of these salts is also crucial for creating ionic liquids and has applications in materials science.[16] The synthesis is typically a straightforward quaternization reaction between the this compound nitrogen and an alkylating agent.[15]

Experimental Workflow for N-Alkylation:

N_Alkylation_Workflow sub This compound Substrate mix + sub->mix reagent Alkylating Agent (e.g., Alkyl Halide, R-X) reagent->mix reaction Reaction Conditions - Solvent (e.g., Ethanol, THF) - Temperature (e.g., RT to reflux) - Time (e.g., 6-50h) mix->reaction isolation Isolation (Precipitation/Crystallization) reaction->isolation product Pyridazinium Salt isolation->product

Caption: General workflow for the N-alkylation of a this compound substrate.

Experimental Protocol: N-Alkylation via Quaternization with Alkyl Halides

This protocol describes the synthesis of pyridazinium salts by direct alkylation of a this compound derivative with an alkyl halide.[15]

Materials:

  • This compound derivative (e.g., substituted hydrazinylpyridine) (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 2.0 eq)

  • Ethanol or Tetrahydrofuran (THF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in a suitable solvent such as ethanol.

  • Add the corresponding alkyl halide (1.1 - 2.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6 to 50 hours, depending on the reactivity of the substrates. Monitor the reaction by TLC for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature or 0 °C in an ice bath.

  • The pyridazinium salt product will often precipitate out of the solution upon cooling.

  • Collect the precipitate by vacuum filtration and wash the solid with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyridazinium salt.

  • Confirm the structure of the final product using IR, ¹H NMR, ¹³C NMR, and ESI-MS.[15][17]

Quantitative Data for this compound N-Alkylation

The table below provides examples of N-alkylation reactions to form pyridazinium salts.

This compound SubstrateAlkylating AgentSolventConditionsYield (%)Reference
(E)-4-(2-benzylidenehydrazinyl)pyridineBenzyl bromideEthanolReflux, 10h82[15]
(E)-4-(2-(4-chlorobenzylidene)hydrazinyl)pyridineBenzyl bromideEthanolReflux, 12h85[15]
(E)-4-(2-(4-methoxybenzylidene)hydrazinyl)pyridine3-Phenylpropyl bromideEthanolReflux, 24h79[15]
6-phenylpyridazin-3(2H)-oneEthyl bromoacetateDry THFReflux, 6h92[17]
4-benzyl-6-phenylpyridazin-3(2H)-oneEthyl bromoacetateDry THFReflux, 6h89[17]

Role in Drug Discovery and Development

N-alkylation and N-oxidation are critical strategies in the medicinal chemist's toolkit for optimizing lead compounds. These modifications directly impact key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. By altering polarity, solubility, and the potential for hydrogen bonding, these reactions enable the rational design of drug candidates with improved efficacy and better safety profiles.[14][18][19]

Logical Flow of this compound Modification in Drug Discovery:

Drug_Discovery_Logic cluster_0 Lead Compound Modification cluster_1 Property Modulation cluster_2 Development Goal lead This compound-based Lead Compound n_ox N-Oxidation lead->n_ox Oxidizing Agent n_alk N-Alkylation lead->n_alk Alkylating Agent sol ↑ Aqueous Solubility n_ox->sol hbond Alter H-Bonding (Acceptor/Donor) n_ox->hbond bio Modulate Bioactivity n_ox->bio n_alk->sol n_alk->hbond n_alk->bio optimized Optimized Drug Candidate sol->optimized hbond->optimized bio->optimized

Caption: Impact of N-oxidation and N-alkylation on drug properties.

References

Application Notes and Protocols for the Spectroscopic Analysis of Pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic analysis of pyridazines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Adherence to these protocols will ensure the acquisition of high-quality spectral data, facilitating accurate structural elucidation and characterization.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful technique for identifying functional groups and probing the molecular structure of pyridazine derivatives. The choice of sampling technique depends on the physical state of the sample.

Experimental Protocols

1. KBr Pellet Method (for solid samples)

This method involves dispersing the solid sample in a potassium bromide (KBr) matrix and pressing it into a thin, transparent pellet.

  • Sample Preparation:

    • Thoroughly dry high-purity, spectroscopy-grade KBr in an oven at ~110°C for 2-4 hours to remove any adsorbed water. Store in a desiccator.

    • Weigh approximately 1-2 mg of the solid this compound sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be in the range of 1:100 to 1:200.

    • Grind the sample and KBr together in an agate mortar and pestle for 3-5 minutes until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet die.

    • Apply pressure using a hydraulic press (typically 7-10 tons) for 1-2 minutes to form a transparent or translucent pellet.

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of a blank KBr pellet or an empty sample compartment.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The resulting spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance.

2. Nujol Mull Method (for solid samples)

This technique is an alternative to the KBr pellet method and is useful for samples that are sensitive to pressure or react with KBr.

  • Sample Preparation:

    • Place 5-10 mg of the finely ground solid this compound sample in an agate mortar.

    • Add 1-2 drops of Nujol (mineral oil) and grind the mixture to a smooth, paste-like consistency. The mull should be translucent with no visible solid particles.

    • Transfer a small amount of the mull onto one face of a KBr or NaCl salt plate.

    • Place a second salt plate on top and gently press and rotate to form a thin, uniform film between the plates.

  • Data Acquisition:

    • Record a background spectrum with the clean salt plates.

    • Acquire the sample spectrum.

    • It is important to note that Nujol has characteristic C-H stretching and bending bands (~2924, 2853, 1462, and 1377 cm⁻¹) which will be present in the spectrum.

3. Attenuated Total Reflectance (ATR-FTIR) Method (for solid and liquid samples)

ATR-FTIR is a modern, rapid, and versatile technique that requires minimal sample preparation.

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • For a solid sample, place a small amount of the powder onto the crystal and apply firm, even pressure using the built-in press to ensure good contact.

    • For a liquid sample, place a single drop onto the center of the crystal.

  • Data Acquisition:

    • Record a background spectrum with the clean, empty ATR crystal.

    • Acquire the sample spectrum.

    • After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Data Presentation: Characteristic IR Absorption Bands for the this compound Ring

The following table summarizes the characteristic IR absorption bands for the this compound ring. The exact positions of these bands can vary depending on the substituents and the physical state of the sample.

Vibrational ModeApproximate Frequency Range (cm⁻¹)IntensityNotes
C-H Stretching (aromatic)3100 - 3000MediumMultiple weak to medium bands are often observed in this region.
C=N Stretching1600 - 1550MediumCharacteristic of the heterocyclic ring.
C=C Stretching (aromatic ring)1580 - 1400VariableA series of bands, often sharp, that are indicative of the aromatic nature of the this compound ring.
C-H In-plane Bending1300 - 1000MediumThe positions of these bands are sensitive to the substitution pattern on the ring.
Ring Breathing/Stretching1050 - 950MediumA characteristic vibration of the entire ring system.
C-H Out-of-plane Bending (γ-CH)900 - 700StrongThe pattern of these strong absorptions is highly diagnostic of the substitution pattern.

Experimental Workflow for IR Analysis

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Solid Solid Sample KBr KBr Pellet Solid->KBr Method 1 Nujol Nujol Mull Solid->Nujol Method 2 ATR_Solid ATR (Solid) Solid->ATR_Solid Method 3 Liquid Liquid Sample ATR_Liquid ATR (Liquid) Liquid->ATR_Liquid FTIR FTIR Spectrometer KBr->FTIR Nujol->FTIR ATR_Solid->FTIR ATR_Liquid->FTIR Spectrum IR Spectrum FTIR->Spectrum Interpretation Interpretation Spectrum->Interpretation Peak Assignment Report Report Interpretation->Report

Caption: Workflow for IR spectroscopic analysis of pyridazines.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of this compound derivatives, providing detailed information about the carbon-hydrogen framework.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Solvent Selection:

    • Choose a deuterated solvent that completely dissolves the this compound sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD).

    • The choice of solvent can slightly affect the chemical shifts of the signals.

  • Sample Concentration:

    • For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is generally sufficient.

    • For ¹³C NMR, which is inherently less sensitive, a higher concentration of 20-100 mg is recommended to reduce acquisition time.

  • Procedure:

    • Weigh the desired amount of the this compound sample and place it in a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently agitate the vial to dissolve the sample completely.

    • If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

    • Cap the NMR tube and label it appropriately.

2. Data Acquisition

A series of 1D and 2D NMR experiments are typically performed for complete structural assignment.

  • 1D NMR:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling to neighboring protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts for this compound and Derivatives

The following table presents typical ¹H and ¹³C NMR chemical shifts for this compound and two representative derivatives. Chemical shifts (δ) are reported in parts per million (ppm).

CompoundPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Solvent
This compound H-3, H-69.21150.8CDCl₃
H-4, H-57.51126.9CDCl₃
3-Aminothis compound H-4~6.7~122.0DMSO-d₆
H-5~7.3~133.0DMSO-d₆
H-6~8.3~150.0DMSO-d₆
NH₂~6.2 (broad)-DMSO-d₆
Pyridazin-3(2H)-one H-47.11130.45DMSO-d₆
H-57.65134.71DMSO-d₆
H-67.95139.02DMSO-d₆
C-3 (C=O)-164.00DMSO-d₆

Experimental and Logical Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq 1D & 2D NMR Data Acquisition cluster_analysis Spectral Interpretation & Structure Elucidation Sample Weigh this compound Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Filter Filter into NMR Tube Solvent->Filter H1_NMR ¹H NMR Filter->H1_NMR C13_NMR ¹³C NMR & DEPT Filter->C13_NMR COSY COSY Filter->COSY HSQC HSQC/HMQC Filter->HSQC HMBC HMBC Filter->HMBC Assign_H Assign Proton Signals H1_NMR->Assign_H Assign_C Assign Carbon Signals C13_NMR->Assign_C Correlate Correlate through Bonds COSY->Correlate ¹H-¹H Connectivity HSQC->Correlate ¹J C-H Correlation HMBC->Correlate ²⁻³J C-H Correlation Assign_H->Correlate Assign_C->Correlate Structure Propose/Confirm Structure Correlate->Structure

Caption: Workflow for NMR spectroscopic analysis and structure elucidation.

Pyridazine Derivatives: A Versatile Scaffold for Kinase Inhibition in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The pyridazine core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1][2][3] Protein kinases play a pivotal role in regulating a vast array of cellular processes, including proliferation, differentiation, apoptosis, and metabolism.[4][5] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.[4][5] this compound-based compounds have demonstrated significant potential in targeting various kinase families, leading to the development of several clinical candidates and approved drugs.[2][6]

The unique physicochemical properties of the this compound ring, such as its dipole moment and hydrogen bonding capacity, contribute to its favorable interactions within the ATP-binding pocket of kinases.[2] This has enabled the design of inhibitors targeting a diverse range of kinases, including cyclin-dependent kinases (CDKs), Janus kinases (JAKs), mTOR, and c-Jun N-terminal kinase (JNK), thereby modulating critical signaling pathways implicated in disease.

This document provides an overview of the application of this compound derivatives as kinase inhibitors, with a focus on their role in cell signaling. It includes a summary of their inhibitory activities against various kinases, detailed protocols for relevant experimental assays, and visualizations of key signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro and cellular activities of representative this compound derivatives against various kinase targets.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives

Compound ID/NameTarget KinaseIC50 / Ki (nM)Reference CompoundIC50 / Ki (nM)Source
Imidazo[1,2-b]pyridazines
Compound A17mTOR67--[7]
Compound A18mTOR62--[7]
Compound 47GSK-3βIC50: 1.1--[8]
Compound 6Tyk2 JH2Ki: 0.027--[9]
Compound 17DYRK1AIC50: 10--[10]
Compound 29DYRK1AIC50: 200--[10]
3,6-Disubstituted Pyridazines
Compound 11hCDK243.8--[11]
Compound 11lCDK255.6--[11]
Compound 11mCDK220.1--[11]
Compound 9eJNK1(Gene down-regulation)--[6]
Pyrazolo[3,4-c]pyridazines
Compound 1aCDK1/cyclin BPotent Inhibitor--[12]
Compound 1oCDK1One of the most active--[12]
Pyridazinones
Compound 13CSKIC50: 3--[13]
OlaparibPARPIC50: 15--[14]
Pyrido[2,3-d]pyrimidines *
Compound 4bPDGFr1110--[15]
FGFr130--[15]
EGFr450--[15]
c-src220--[15]
Compound 4eFGFr60--[15]
Pyrazolo[1,5-b]pyridazines
Series identifiedCDK4Potent inhibitors--[16]
This compound-Based ALK5 Inhibitors
Compound 20ALK5pKi: 9.29--[17]
Compound 23ALK5(Best cellular potency)--[17]

Note: Pyrido[2,3-d]pyrimidines are structurally related to pyridazines and are included for their relevance as kinase inhibitors.

Table 2: Cellular Activity of this compound Derivatives

Compound ID/NameCell LineAssay TypeIC50 / EffectSource
Imidazo[1,2-b]pyridazines
A15-A24A549, H460Anti-proliferative (SRB)0.02 µM - 20.7 µM[7]
Compound 47Triple-transgenic mouse model of ADIn vivoLowered phosphorylated tau[8][18]
Compound 6IFNα-stimulated cellsCellular AssayIC50: 12 nM[9]
3,6-Disubstituted Pyridazines
Compound 11mT-47DAnti-proliferative0.43 µM[11]
MDA-MB-231Anti-proliferative0.99 µM[11]
Compound 9eEhrlich ascites carcinomaIn vivo solid tumorReduction in tumor volume[6]
Pyridazinones
Compound 13Jurkat cellsZAP-70 phosphorylationIncreased phosphorylation[13]
This compound-Based ALK5 Inhibitors
Compound 20Cell-based assaypIC506.82[17]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways targeted by this compound derivatives and typical experimental workflows for their evaluation are provided below.

G cluster_0 PI3K/AKT/mTOR Signaling Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound Inhibitor This compound Inhibitor This compound Inhibitor->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway with mTOR inhibition by this compound derivatives.

G cluster_1 JNK Signaling Pathway Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun c-Fos c-Fos JNK->c-Fos Apoptosis/Inflammation Apoptosis/Inflammation c-Jun->Apoptosis/Inflammation c-Fos->Apoptosis/Inflammation This compound Inhibitor This compound Inhibitor This compound Inhibitor->JNK

Caption: JNK signaling pathway and its inhibition by this compound derivatives.

G cluster_2 Experimental Workflow for Kinase Inhibitor Evaluation Compound Synthesis Compound Synthesis In Vitro Kinase Assay In Vitro Kinase Assay Compound Synthesis->In Vitro Kinase Assay IC50 Determination IC50 Determination In Vitro Kinase Assay->IC50 Determination Cell-Based Assays Cell-Based Assays Proliferation Assay Proliferation Assay Cell-Based Assays->Proliferation Assay Western Blot Western Blot Cell-Based Assays->Western Blot Lead Optimization Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Animal Models Animal Models In Vivo Studies->Animal Models IC50 Determination->Cell-Based Assays Proliferation Assay->Lead Optimization Western Blot->Lead Optimization

Caption: A typical workflow for the evaluation of this compound-based kinase inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound derivatives as kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from methodologies used for evaluating ALK5 inhibitors and provides a general framework for assessing kinase activity.[17]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a specific protein kinase.

Materials:

  • Purified recombinant kinase (e.g., ALK5, CDK2)

  • Kinase-specific substrate

  • ATP at the Km concentration for the target kinase

  • This compound derivative (test compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO. Further dilute the compounds in the kinase reaction buffer.

  • Kinase Reaction: a. Add 2.5 µL of the diluted compound to the wells of a 384-well plate. b. Add 2.5 µL of a solution containing the kinase and its substrate to each well. c. Initiate the reaction by adding 5 µL of ATP solution. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. Normalize the data using positive (no inhibitor) and negative (no kinase) controls. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This protocol is based on the methodology used for evaluating the anti-proliferative activities of imidazo[1,2-b]this compound derivatives.[7]

Objective: To assess the effect of a this compound derivative on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, H460, T-47D, MDA-MB-231)

  • Complete cell culture medium

  • This compound derivative (test compound) dissolved in DMSO

  • Sulforhodamine B (SRB) solution

  • Trichloroacetic acid (TCA)

  • Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: a. Prepare serial dilutions of the this compound derivative in the cell culture medium. b. Replace the medium in the wells with the medium containing the test compound at various concentrations. c. Incubate the plates for a specified period (e.g., 48-72 hours).

  • Cell Fixation: a. Gently add cold TCA to each well to fix the cells. b. Incubate at 4°C for 60 minutes. c. Wash the plates five times with water and allow them to air dry.

  • Staining: a. Add SRB solution to each well and stain for 10 minutes at room temperature. b. Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. c. Allow the plates to air dry.

  • Data Acquisition: a. Add Tris base solution to each well to solubilize the bound dye. b. Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell growth inhibition relative to untreated control cells. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value from the dose-response curve.

Protocol 3: Western Blot Analysis for Phosphorylated Proteins

This protocol provides a general method for assessing the inhibition of a specific signaling pathway by measuring the phosphorylation status of downstream proteins, as described for imidazo[1,2-b]this compound derivatives targeting mTOR.[7]

Objective: To determine if a this compound derivative inhibits a specific kinase by analyzing the phosphorylation level of its downstream targets.

Materials:

  • Cells treated with the this compound derivative

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6, anti-total-S6, anti-phospho-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: a. Treat cells with the this compound derivative for a specified time. b. Wash the cells with ice-cold PBS and lyse them with lysis buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-S6) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

  • Detection: a. Add the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.

  • Data Analysis: a. Quantify the band intensities. b. Normalize the intensity of the phosphorylated protein to the total protein or a loading control (e.g., β-actin). c. Compare the phosphorylation levels in treated samples to untreated controls.

References

Metal-Free Pathways to Substituted Pyridazines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the quest for more sustainable and cost-effective pharmaceutical and materials science research, the development of metal-free synthetic methodologies is of paramount importance. This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridazines, a class of heterocyclic compounds with significant biological and pharmacological relevance, without the use of metal catalysts. These protocols are designed for researchers, scientists, and drug development professionals seeking to employ greener and more efficient synthetic routes.

Introduction

Pyridazine and its derivatives are fundamental scaffolds in a vast array of bioactive molecules, exhibiting properties ranging from anticancer and antimicrobial to cardiovascular and agrochemical. Traditional syntheses of these important heterocycles often rely on metal-based catalysts, which can introduce issues of cost, toxicity, and difficult purification. The following protocols detail robust, metal-free alternatives that offer high yields, broad substrate scope, and excellent functional group tolerance under mild reaction conditions.

Application Note 1: [4+2] Cycloaddition-Elimination of α-Halogeno Hydrazones and Enaminones

This method provides an efficient and highly regioselective route to polysubstituted pyridazines through a catalyst-free [4+2] cycloaddition followed by an elimination reaction. The process is characterized by its operational simplicity and mild reaction conditions.[1]

Logical Relationship of the [4+2] Cycloaddition-Elimination Reaction

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Product A α-Halogeno Hydrazone C [4+2] Cycloaddition A->C B Enaminone B->C D Intermediate C->D Formation of 6-membered ring E Elimination D->E F Substituted this compound E->F Loss of H-X and Amine

Caption: Reaction pathway for this compound synthesis.

Quantitative Data Summary
Entryα-Halogeno Hydrazone (R1)Enaminone (R2, R3)SolventTemp (°C)Time (h)Yield (%)
1PhenylPhenyl, MethylMeCN801295
24-ChlorophenylPhenyl, MethylMeCN801292
34-NitrophenylPhenyl, MethylMeCN801285
4Phenyl4-Methoxyphenyl, MethylMeCN801293
5PhenylThiophen-2-yl, MethylMeCN801288
Experimental Protocol: Synthesis of 3,6-diphenyl-4-methylthis compound
  • Reactant Preparation: To a 25 mL round-bottom flask, add the α-chloro hydrazone (1.0 mmol, 1.0 equiv.) and the enaminone (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add acetonitrile (MeCN, 5 mL) to the flask.

  • Reaction: Stir the mixture at 80 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired substituted this compound.

Application Note 2: Inverse Electron-Demand Aza-Diels-Alder Reaction of 1,2,3-Triazines

This protocol describes a highly regioselective, metal-free synthesis of 6-aryl-pyridazin-3-amines from 1,2,3-triazines and 1-propynylamines. The reaction proceeds under neutral conditions with a broad substrate scope and good functional group compatibility.[2][3]

Experimental Workflow for Aza-Diels-Alder Reaction

G A Combine 1,2,3-Triazine and 1-Propynylamine in Dioxane B Heat Reaction Mixture (e.g., 100 °C) A->B C Monitor by TLC B->C D Cool to Room Temperature C->D Reaction Complete E Solvent Evaporation D->E F Column Chromatography Purification E->F G Obtain Pure 6-Aryl-pyridazin-3-amine F->G

Caption: Workflow for this compound synthesis.

Quantitative Data Summary
Entry1,2,3-Triazine (Ar)1-Propynylamine (R)SolventTemp (°C)Time (h)Yield (%)
1PhenylDi-p-methoxybenzyl1,4-Dioxane1002491
24-TolylDi-p-methoxybenzyl1,4-Dioxane1002488
34-FluorophenylDi-p-methoxybenzyl1,4-Dioxane1002493
42-NaphthylDi-p-methoxybenzyl1,4-Dioxane1002485
5Thiophen-3-ylDi-p-methoxybenzyl1,4-Dioxane1002478
Experimental Protocol: Synthesis of N,N-bis(4-methoxybenzyl)-6-phenylpyridazin-3-amine
  • Reactant Preparation: In a sealed tube, dissolve 4-phenyl-1,2,3-triazine (0.5 mmol, 1.0 equiv.) and N,N-bis(4-methoxybenzyl)-1-propyn-1-amine (0.6 mmol, 1.2 equiv.) in dry 1,4-dioxane (2.5 mL).

  • Reaction: Heat the mixture at 100 °C for 24 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under vacuum.

  • Purification: Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate = 3:1) to yield the desired product.

Application Note 3: Synthesis from 1,3-Dicarbonyl Compounds and Methyl Ketones

An unexpected C-C bond cleavage enables a metal-free approach to 3,6-diarylpyridazines from readily available 1,3-dicarbonyl compounds and methyl ketones in the presence of hydrazine. This method is notable for its use of simple starting materials.

Signaling Pathway of this compound Formation from Dicarbonyls

G A 1,3-Dicarbonyl Compound D Intermediate A (Knoevenagel Adduct) A->D B Methyl Ketone B->D C Hydrazine E Intermediate B (Hydrazone) C->E F C-C Bond Cleavage D->F G Cyclization & Aromatization E->G F->E H 3,6-Diarylthis compound G->H

Caption: Pathway from dicarbonyls to pyridazines.

Quantitative Data Summary
Entry1,3-Dicarbonyl CompoundMethyl KetoneBaseSolventTemp (°C)Time (h)Yield (%)
1DibenzoylmethaneAcetophenoneNaOHEtOH801282
2Dibenzoylmethane4'-MethylacetophenoneNaOHEtOH801278
3Dibenzoylmethane4'-MethoxyacetophenoneNaOHEtOH801285
41-Phenyl-1,3-butanedioneAcetophenoneNaOHEtOH801275
5Dibenzoylmethane2'-AcetonaphthoneNaOHEtOH801279
Experimental Protocol: Synthesis of 3,6-diphenylthis compound
  • Reactant Mixture: To a solution of dibenzoylmethane (1.0 mmol, 1.0 equiv.) and acetophenone (1.0 mmol, 1.0 equiv.) in ethanol (10 mL), add sodium hydroxide (2.0 mmol, 2.0 equiv.).

  • Hydrazine Addition: Add hydrazine hydrate (80% solution, 2.0 mmol, 2.0 equiv.) to the mixture.

  • Reaction: Reflux the reaction mixture at 80 °C for 12 hours.

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Isolation: Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 3,6-diphenylthis compound.

Conclusion

The presented metal-free synthetic routes offer viable and advantageous alternatives to traditional methods for the synthesis of substituted pyridazines. These protocols emphasize sustainability, efficiency, and accessibility, providing researchers with the tools to advance their work in drug discovery and materials science while adhering to the principles of green chemistry. Further exploration of the substrate scope and optimization of reaction conditions for these methods will continue to expand the toolkit of the modern synthetic chemist.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Regioselective Pyridazine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of pyridazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in this compound functionalization so challenging?

A1: The difficulty in achieving regioselective functionalization of the this compound ring stems from its inherent electronic properties. The two adjacent nitrogen atoms make the ring electron-deficient, which deactivates it towards classical electrophilic aromatic substitution. Furthermore, the lone pairs of electrons on the nitrogen atoms can coordinate with metal catalysts or Lewis acids, potentially inhibiting catalytic activity or directing the reaction to specific positions, often leading to a mixture of isomers.

Q2: What are the most common strategies to control regioselectivity in this compound C-H functionalization?

A2: Several strategies are employed to control regioselectivity:

  • Directing Groups: Installing a directing group on the this compound ring can guide the functionalization to a specific position (ortho, meta, or para to the directing group).

  • N-Oxide Formation: Conversion of a this compound nitrogen to an N-oxide alters the electronic distribution in the ring, often activating the C4 and C6 positions for nucleophilic attack or C-H activation.

  • Metalation: The use of strong bases (e.g., organolithium reagents or lithium amides) can selectively deprotonate a specific C-H bond, creating a nucleophilic center that can react with an electrophile. The choice of base, solvent, and temperature is crucial for regioselectivity.

  • Ligand Control in Cross-Coupling: In transition metal-catalyzed reactions, the choice of ligand can significantly influence the regioselectivity by sterically or electronically favoring coordination and subsequent reaction at a particular position.

Q3: For a Suzuki-Miyaura coupling with a chlorothis compound, what are the key parameters to optimize for better yield and regioselectivity?

A3: For a successful Suzuki-Miyaura coupling with a chlorothis compound, consider the following:

  • Catalyst System: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) are often effective as they promote the oxidative addition of the less reactive C-Cl bond and prevent catalyst inhibition by the this compound nitrogen.

  • Base: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The base's strength and solubility can impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.

  • Temperature: The reaction often requires heating to facilitate the oxidative addition step. Optimization of the temperature is necessary to ensure a reasonable reaction rate without causing decomposition of the starting materials or catalyst.

Troubleshooting Guides

This section provides solutions to common problems encountered during the regioselective functionalization of pyridazines.

Problem 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Buchwald-Hartwig)
Potential Cause Suggested Solution
Catalyst Inhibition/Deactivation The lone pairs on the this compound nitrogens can coordinate to the palladium center, inhibiting its catalytic activity. Use bulky, electron-rich phosphine ligands to shield the metal center. Consider using pre-catalysts that are more resistant to deactivation. Ensure rigorous degassing of solvents and reagents to prevent oxidation of the Pd(0) catalyst and phosphine ligands.
Poor Reactivity of Halothis compound Chloro- and bromo-pyridazines can be less reactive than their iodo- counterparts. For chloropyridazines, specialized catalyst systems with highly active ligands (e.g., Buchwald or N-heterocyclic carbene (NHC) ligands) are often required. Higher reaction temperatures and longer reaction times may also be necessary.
Ineffective Base The base may not be strong enough or sufficiently soluble in the reaction medium. Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like DBU. For reactions sensitive to water, ensure the use of an anhydrous base and solvent.
Ligand Degradation Phosphine ligands can be sensitive to air and moisture. Use fresh ligands or store them under an inert atmosphere.
Starting Material Impurity Impurities in the starting materials, especially the organometallic reagent (e.g., boronic acid in Suzuki coupling), can negatively impact the reaction. Purify starting materials before use.
Problem 2: Poor Regioselectivity or Mixture of Isomers
Potential Cause Suggested Solution
Multiple Reactive Sites The this compound ring has multiple C-H bonds that can be activated under certain conditions. Introduce a directing group to favor functionalization at a specific position. Alternatively, use a blocking group to deactivate a more reactive site.
Suboptimal Reaction Conditions in Metalation In directed ortho-metalation, the choice of base, solvent, temperature, and additives is crucial for regioselectivity. For lithiation, screen different organolithium bases (n-BuLi, s-BuLi, LDA) and additives like TMEDA. Lowering the reaction temperature can often improve selectivity.
Isomerization of Products Under certain conditions, the product might isomerize. Analyze the reaction mixture at different time points to check for product stability. Modify the work-up procedure to be milder if necessary.
Steric and Electronic Effects The inherent steric and electronic properties of the substituents on the this compound ring will influence the regioselectivity. Consider these effects when designing your synthetic strategy. For example, a bulky substituent may hinder reaction at an adjacent position.

Quantitative Data

Table 1: Optimization of Reaction Conditions for the Suzuki-Miyaura Coupling of 3-Chloro-6-phenylthis compound with Phenylboronic Acid
Entry Palladium Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O10025
2Pd₂(dba)₃ (1)SPhos (2)K₂CO₃Toluene/H₂O10078
3Pd₂(dba)₃ (1)XPhos (2)K₂CO₃Toluene/H₂O10085
4Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Toluene/H₂O10092
5Pd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane/H₂O10089
6PdCl₂(dppf) (2)-K₂CO₃Dioxane/H₂O10065

This table is a representative example compiled from typical outcomes in palladium-catalyzed cross-coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation of this compound N-Oxide
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound N-oxide (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent (e.g., dioxane or toluene, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture at the desired temperature (e.g., 110-130 °C) with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Regioselective Lithiation and Electrophilic Quench
  • Reaction Setup: To an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the substituted this compound (1.0 mmol) and a dry solvent (e.g., THF, 10 mL).

  • Cooling: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of an organolithium reagent (e.g., n-BuLi or LDA, 1.1 mmol) dropwise, maintaining the low temperature. Stir the mixture for the optimized time (e.g., 1-2 hours) to ensure complete deprotonation.

  • Electrophilic Quench: Add the electrophile (1.2 mmol) dropwise to the solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

suzuki_cycle pd0 Pd(0)L2 Active Catalyst oa Oxidative Addition pd0->oa Ar-X pd2 Ar-Pd(II)-X(L2) Complex oa->pd2 tm Transmetalation pd2->tm R-B(OR)2 Base pd2_r Ar-Pd(II)-R(L2) Complex tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 Regeneration product Ar-R Product re->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

troubleshooting_workflow start Low Yield in This compound Functionalization check_reagents Verify Purity of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK optimize Systematically Optimize Reaction Parameters check_reagents->optimize Impure Reagents check_catalyst Evaluate Catalyst System (Pd source, Ligand, Base) check_conditions->check_catalyst Conditions OK check_conditions->optimize Suboptimal Conditions check_catalyst->optimize Catalyst System OK check_catalyst->optimize Ineffective Catalyst success Improved Yield optimize->success

Caption: A logical workflow for troubleshooting low-yield reactions.

Improving yield and purity in pyridazine synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of pyridazines. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, enhance reaction outcomes, and streamline purification processes.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of pyridazines.

Issue 1: Low or No Product Yield

  • Question: My pyridazine synthesis is resulting in a low yield or no desired product at all. What are the common causes and how can I improve it?

  • Answer: Low yields in this compound synthesis can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

    • Purity of Starting Materials: The purity of your 1,4-dicarbonyl compound and hydrazine derivative is critical. Impurities can lead to unwanted side reactions and inhibit the desired transformation.

      • Solution: Ensure your starting materials are of high purity. If necessary, purify them before use by recrystallization or column chromatography. Verify the purity using techniques like NMR or mass spectrometry.

    • Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low yields.

      • Solution:

        • Temperature: Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to find the optimal condition.[1] Some reactions may be too slow at lower temperatures, while higher temperatures might promote side reactions or decomposition.

        • Solvent: The choice of solvent is crucial as it affects the solubility of reactants and can influence the reaction pathway. Test a range of solvents with varying polarities such as ethanol, methanol, toluene, or dioxane.[1] In some cases, solvent-free conditions might be optimal.

        • Catalyst: If you are using a catalyst (e.g., acid or base), its effectiveness can vary depending on the substrates. Screen different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) or base catalysts (e.g., sodium hydroxide, potassium carbonate).[1]

    • Hydrazine Instability: Hydrazine and its derivatives can be unstable.

      • Solution: Use freshly opened or purified hydrazine hydrate. For reactions sensitive to water, anhydrous hydrazine may be necessary, but handle it with extreme caution due to its explosive potential.[1]

    • Incomplete Oxidation: Many this compound syntheses proceed through a dihydrothis compound intermediate that requires oxidation to the aromatic this compound.[2]

      • Solution: Ensure you are using an appropriate oxidizing agent (e.g., bromine in acetic acid, chromium trioxide) and that the reaction goes to completion.[3] Monitor the reaction progress by TLC or LC-MS.

    low_yield_troubleshooting start Low Yield Observed check_purity Check Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Pure purify_sm Purify Starting Materials check_purity->purify_sm Impure screen_temp Screen Temperatures optimize_conditions->screen_temp screen_solvent Screen Solvents optimize_conditions->screen_solvent screen_catalyst Screen Catalysts optimize_conditions->screen_catalyst check_hydrazine Verify Hydrazine Quality check_oxidation Ensure Complete Oxidation check_hydrazine->check_oxidation Fresh use_fresh_hydrazine Use Fresh/ Anhydrous Hydrazine check_hydrazine->use_fresh_hydrazine Degraded monitor_oxidation Monitor Oxidation Step (TLC/LC-MS) check_oxidation->monitor_oxidation Incomplete end Improved Yield check_oxidation->end Complete purify_sm->optimize_conditions screen_temp->check_hydrazine screen_solvent->check_hydrazine screen_catalyst->check_hydrazine use_fresh_hydrazine->check_oxidation monitor_oxidation->end

    Troubleshooting workflow for low this compound yield.

Issue 2: Formation of Side Products

  • Question: My reaction is producing significant amounts of side products, complicating purification. How can I minimize their formation?

  • Answer: The formation of side products is a common issue, often arising from the reactivity of the starting materials and intermediates.

    • Hydrazone Formation: In the reaction of 1,4-dicarbonyls with hydrazine, the formation of hydrazone intermediates that do not cyclize can be a significant side reaction.

      • Solution: Modifying reaction conditions, such as temperature and reaction time, can favor the cyclization step. Monitoring the reaction progress helps in stopping the reaction at the optimal time.[1]

    • Over-oxidation: The this compound ring can be susceptible to over-oxidation under harsh conditions.

      • Solution: Use a milder oxidizing agent or control the stoichiometry of the oxidant carefully.

    • Polymerization: Starting materials or the product itself may polymerize under certain conditions, especially at high temperatures.

      • Solution: Optimize the reaction temperature and concentration to minimize polymerization.

Issue 3: Purification Challenges

  • Question: I am having difficulty purifying my this compound derivative. What are the best strategies?

  • Answer: The choice of purification method depends on the scale of your reaction, the nature of the impurities, and the physical properties of your product.

    • Multiple Spots on TLC: If your crude product shows multiple spots on a TLC plate, it indicates a mixture of your target compound and impurities.

      • Solution:

        • Small Scale (mg): Preparative TLC or flash column chromatography are suitable.[4]

        • Large Scale (gram): Flash column chromatography is the most efficient method.[4]

        • Isomeric Impurities: High-Performance Liquid Chromatography (HPLC) may be necessary to separate closely related isomers.[4]

        • Solid Product: If your compound is a solid and impurities have different solubility profiles, recrystallization can be a very effective method.[4]

    • Poor Separation in Column Chromatography:

      • Problem: Streaking or tailing of spots on TLC.

      • Cause: The compound may be too polar for the solvent system or may be interacting with the acidic silica gel.

      • Solution: Add a small amount of a more polar solvent like methanol to your mobile phase. For basic compounds, adding a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase can neutralize the acidic silica gel and improve peak shape.[4]

      • Problem: Co-elution of product and impurities.

      • Cause: The solvent system is not providing adequate separation.

      • Solution: Optimize the solvent system by testing different ratios of polar and non-polar solvents. A gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.[4]

    • Recrystallization Issues:

      • Problem: Oiling out (the compound separates as a liquid instead of crystals).

      • Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too quickly.

      • Solution: Use a lower-boiling point solvent or ensure slow, undisturbed cooling. Adding a small amount of a solvent in which the compound is less soluble (an anti-solvent) can sometimes induce crystallization.[4]

      • Problem: Low recovery of the pure compound.

      • Cause: Too much solvent was used for dissolution, or the crystals were washed with a solvent that was not cold enough.

      • Solution: Use the minimum amount of hot solvent necessary to dissolve the compound. Always wash the crystals with ice-cold solvent.[4]

    purification_logic start Crude Product check_physical_state Is the product a solid? start->check_physical_state check_impurities What is the nature of the impurities? check_physical_state->check_impurities No/Impure Solid recrystallization Recrystallization check_physical_state->recrystallization Yes column_chromatography Column Chromatography check_impurities->column_chromatography Different Polarity hplc HPLC check_impurities->hplc Isomers/Similar Polarity prep_tlc Preparative TLC check_impurities->prep_tlc Small Scale

    Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What are the most common methods for synthesizing pyridazines?

    • A1: The most versatile and widely used method is the condensation of 1,4-dicarbonyl compounds (or their equivalents like γ-keto acids) with hydrazine or its derivatives.[3] Other modern methods include microwave-assisted organic synthesis (MAOS) and copper-catalyzed multicomponent reactions, which often offer advantages like shorter reaction times and higher yields.[5]

  • Q2: How can I control the regioselectivity in the synthesis of unsymmetrical pyridazines?

    • A2: The regioselectivity of the cyclization of an unsymmetrical 1,4-dicarbonyl compound with hydrazine can be influenced by the electronic and steric properties of the substituents on the dicarbonyl compound. The choice of solvent and catalyst can also direct the initial nucleophilic attack of the hydrazine to one of the carbonyl groups, thereby favoring the formation of one regioisomer over the other.[1]

  • Q3: Are there any green and efficient methods for this compound synthesis?

    • A3: Yes, microwave-assisted synthesis is considered a green chemistry approach as it often leads to shorter reaction times, reduced energy consumption, and sometimes allows for solvent-free reactions.[6][7]

Purification

  • Q4: What are typical solvent systems for column chromatography of pyridazines?

    • A4: A common starting point for silica gel column chromatography of pyridazines is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane. The ratio is optimized based on TLC analysis of the crude mixture. For example, a 4:1 hexane:ethyl acetate mixture is a good starting point for many derivatives.[8]

  • Q5: What are some recommended solvents for the recrystallization of this compound derivatives?

    • A5: Ethanol, or a mixture of ethanol and water, is often a good choice for the recrystallization of this compound derivatives.[9] Toluene can also be an effective solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9][10]

  • Q6: What are typical conditions for HPLC purification of pyridazines?

    • A6: Reversed-phase HPLC is commonly used for purifying this compound analogs.

      • Column: C18 or C8 reversed-phase column.[4]

      • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.[4]

      • Additive: A small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) is often added to the mobile phase to improve peak shape.[4]

      • Detection: UV detection at a wavelength where the compound has strong absorbance.

Data Presentation

Table 1: Comparison of Yields for Phenyl-Substituted this compound Synthesis

Starting MaterialsMethodSolventTemperatureTimeYield (%)Reference
1,2-diacylcyclopentadiene (phenyl substituted) & Hydrazine HydrateConventional HeatingMethanolRoom Temp.24 h71.2[11]
1,2-diacylcyclopentadiene (thienyl substituted) & Hydrazine HydrateConventional HeatingMethanolRoom Temp.24 h43[11]
1,2-diacylcyclopentadiene (tolyl substituted) & Hydrazine HydrateConventional HeatingMethanolRoom Temp.24 h51[11]
4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one & Phenyl isothiocyanateConventional HeatingDioxaneReflux6 h55[12]
4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one & Acetic anhydrideConventional Heating--86[12]

Experimental Protocols

Protocol 1: Synthesis of 3,6-Disubstituted Pyridazines from 1,4-Diketones

This protocol describes a general procedure for the synthesis of a 3,6-disubstituted this compound from a 1,4-diketone and hydrazine hydrate.

  • Materials:

    • 1,4-diketone (1.0 eq)

    • Hydrazine hydrate (1.1 eq)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve the 1,4-diketone in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add a catalytic amount of glacial acetic acid to the solution.

    • Add hydrazine hydrate dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

    • Once the reaction is complete (typically after 2-6 hours), cool the mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Protocol 2: Microwave-Assisted Synthesis of Pyridazines

This protocol provides a general guideline for the microwave-assisted synthesis of pyridazines.

  • Materials:

    • 1,4-dicarbonyl compound (1.0 eq)

    • Hydrazine derivative (1.1 eq)

    • Appropriate solvent (e.g., DMSO, or solvent-free)

    • Microwave synthesis vial

  • Procedure:

    • In a microwave synthesis vial, combine the 1,4-dicarbonyl compound and the hydrazine derivative.

    • Add the solvent (if applicable).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 170 °C) for a specific time (e.g., 10-20 minutes).[6]

    • After the reaction is complete, cool the vial to room temperature.

    • Work up the reaction mixture as appropriate (e.g., extraction, precipitation).

    • Purify the product by column chromatography or recrystallization.

Protocol 3: Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for purifying a this compound derivative using column chromatography.

  • Materials:

    • Crude this compound derivative

    • Silica gel (230-400 mesh)

    • Hexane

    • Ethyl acetate

    • TLC plates

  • Procedure:

    • Determine the optimal solvent system for separation using TLC. An Rf value of 0.2-0.3 for the desired product is generally ideal.[13]

    • Prepare a slurry of silica gel in the least polar eluent (e.g., hexane) and pack the column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.

    • Elute the column with the predetermined solvent system. A gradient elution may be necessary for better separation.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

    synthesis_purification_workflow start Start: Starting Materials (1,4-Dicarbonyl & Hydrazine) synthesis This compound Synthesis (e.g., Conventional Heating, Microwave, etc.) start->synthesis workup Reaction Work-up (Extraction, Washing, etc.) synthesis->workup crude_product Crude this compound Product workup->crude_product purification Purification (Column Chromatography, Recrystallization, HPLC) crude_product->purification characterization Characterization (NMR, MS, etc.) purification->characterization pure_product Pure this compound Product characterization->pure_product

    General workflow for this compound synthesis and purification.

References

Technical Support Center: Mitigating hERG Inhibition with Pyridazine Moieties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to mitigate the hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition associated with pyridazine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: Why are this compound-containing compounds often associated with hERG inhibition?

A1: this compound moieties, like many nitrogen-containing heterocycles, can contribute to hERG channel affinity through a combination of factors. The nitrogen atoms can act as hydrogen bond acceptors, and the ring system can participate in π-π stacking or hydrophobic interactions within the hERG channel's binding pocket. Furthermore, the basicity of the this compound ring or appended basic groups can lead to protonation at physiological pH, facilitating cation-π interactions with aromatic residues in the channel, a key driver for hERG blockade.[1][2]

Q2: What are the primary strategies to reduce hERG inhibition in my this compound series?

A2: The main strategies focus on modifying the physicochemical properties of the molecule to disfavor binding to the hERG channel. These include:

  • Reducing Lipophilicity: Decreasing the compound's lipophilicity (logP) can lower its concentration in the cell membrane where the hERG channel resides.[3][4]

  • Attenuating Basicity: Lowering the pKa of basic nitrogen centers reduces the extent of protonation at physiological pH, thereby weakening cation-π interactions. This can be achieved by introducing electron-withdrawing groups near the basic center.[3]

  • Introducing Polarity: Adding polar functional groups can increase the energetic penalty for the compound to enter the hydrophobic binding pocket of the hERG channel. A case study showed that replacing a this compound ring with a more polar urea group successfully mitigated hERG activity.[3][4]

  • Disrupting Planarity and π-π Interactions: Introducing steric bulk or saturated rings can disrupt the planarity of the molecule, hindering π-π stacking interactions with aromatic residues in the hERG channel.[5]

  • Conformational Constraint: Restricting the conformational flexibility of the molecule can prevent it from adopting the optimal conformation for hERG binding.[6]

Q3: How can I assess the hERG liability of my this compound compounds early in development?

A3: A tiered approach is recommended. Start with in silico predictions and less resource-intensive in vitro assays. Promising compounds can then be progressed to more definitive assays.

  • In Silico Models: Utilize QSAR (Quantitative Structure-Activity Relationship) models to predict the hERG inhibition potential based on the compound's structure.

  • High-Throughput Screening (HTS) Assays: Radioligand binding assays or fluorescence-based assays can be used for rapid screening of a large number of compounds.

  • Electrophysiology: The gold standard for assessing hERG inhibition is the patch-clamp assay, which directly measures the electrical current through the hERG channel in cells. Automated patch-clamp systems offer higher throughput than manual patch-clamp.

Troubleshooting Guides

Problem 1: High hERG Inhibition Observed in Initial Screens

Symptoms:

  • Low IC50 value in a radioligand binding assay.

  • Significant block of hERG current in a patch-clamp assay at low concentrations.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Mitigation Strategies
High Lipophilicity (High cLogP) Strategy: Reduce lipophilicity. Action: Introduce polar groups (e.g., hydroxyl, amide), replace lipophilic aromatic rings with more polar heterocycles, or shorten aliphatic linkers. A case study demonstrated that replacing a this compound ring with a urea moiety reduced cLogP and mitigated hERG activity.[3][4]
High Basicity (High pKa) Strategy: Attenuate basicity. Action: Introduce electron-withdrawing groups (e.g., fluorine) near the basic nitrogen. For example, replacing a piperidine with a piperazine can lower the pKa.[3]
Favorable π-π Stacking Interactions Strategy: Disrupt aromatic interactions. Action: Introduce steric hindrance to disrupt planarity, or replace aromatic rings with saturated cyclic systems.[5]
Optimal Conformation for Binding Strategy: Introduce conformational constraints. Action: Rigidify the molecule by introducing cyclic structures or double bonds to lock it in a conformation that is unfavorable for hERG binding.
Problem 2: Inconsistent or Unreliable hERG Assay Results

Symptoms:

  • Poor reproducibility between experiments.

  • High variability in IC50 values.

  • Discrepancy between binding and functional assay results.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Poor Compound Solubility Problem: The compound may be precipitating in the assay buffer, leading to an underestimation of the true potency.[6] Action: 1. Visually inspect solutions for precipitation. 2. Determine the aqueous solubility of the compound under the assay conditions. 3. If solubility is an issue, consider using a different formulation (e.g., with a co-solvent like DMSO), but be mindful of the solvent's effect on the assay. The final DMSO concentration should typically be kept low (e.g., <0.5%).
Non-Specific Binding Problem: The compound may be binding to the assay plates, pipette tips, or other components of the assay system, reducing the effective concentration. Action: 1. Use low-binding plates and pipette tips. 2. Include a detergent (e.g., Tween-20) in the assay buffer to reduce non-specific binding. 3. In radioligand binding assays, carefully define and subtract non-specific binding using a high concentration of an unlabeled competitor.
Compound Instability Problem: The compound may be degrading in the assay buffer over the course of the experiment. Action: 1. Assess the chemical stability of the compound in the assay buffer at the experimental temperature. 2. If the compound is unstable, prepare fresh solutions immediately before use and minimize incubation times.
Assay-Specific Artifacts Problem: The observed effect may be an artifact of the assay system rather than true hERG inhibition. Action: 1. Run appropriate positive and negative controls in every experiment. 2. Confirm findings from one assay type (e.g., binding) with an orthogonal assay (e.g., functional patch-clamp).

Data Presentation: Structure-Activity Relationships of Imidazopyridazines

The following table summarizes the hERG inhibition and solubility data for a series of antiplasmodial imidazothis compound analogs. This data illustrates how structural modifications can impact hERG liability and solubility.

CompoundRhERG IC50 (µM)Solubility (µM)
1 4-Fluorophenyl0.9<5
4 4-Chlorophenyl8.45>200
13 4-(Methylsulfinyl)phenyl8.45200
15 3-Aminophenyl>3060
16 4-Aminophenyl32.360
17 4-(Methylsulfonyl)phenyl>30>200
19 Cyclohexyl28.8>200
21 Piperidin-4-yl25.9>200
23 1-Methylpiperidin-4-yl7.83>200
28 2-Fluorophenyl2.35<5
32 Pyridin-4-yl15.1100

Data adapted from Ghavanini et al., RSC Med. Chem., 2020, 11, 465-479.[1]

Experimental Protocols

Manual Patch-Clamp Assay for hERG Inhibition

Objective: To measure the inhibitory effect of a test compound on the hERG potassium channel current in a whole-cell patch-clamp configuration.

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel.

  • External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES (pH 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH 7.2 with KOH).

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes (tip resistance 2-5 MΩ).

  • Test compound stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Cell Preparation: Plate the hERG-expressing cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a single, healthy cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Voltage Protocol and Data Acquisition:

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

    • Repolarize the membrane to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

    • Record the current tracings before (control) and after the application of the test compound at various concentrations.

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current.

    • Calculate the percentage inhibition of the tail current at each compound concentration relative to the control.

    • Plot the percentage inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC50 value.

Radioligand Binding Assay for hERG Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the hERG channel by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from HEK293 or CHO cells overexpressing the hERG channel.

  • Radioligand (e.g., [3H]-Astemizole or [3H]-Dofetilide).

  • Unlabeled competitor for non-specific binding determination (e.g., unlabeled Astemizole).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2 and 0.1% BSA).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and either:

    • Vehicle (for total binding).

    • A high concentration of unlabeled competitor (for non-specific binding).

    • The test compound at various concentrations.

  • Incubation: Add the radioligand to all wells to initiate the binding reaction. Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage inhibition of specific binding at each concentration of the test compound.

    • Fit the data to a competition binding curve to obtain the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Caption: A workflow for identifying and mitigating hERG liability in this compound-containing compounds.

Caption: Experimental workflow for a manual whole-cell patch-clamp assay to determine hERG inhibition.

Caption: Logical relationships in Structure-Activity Relationship (SAR) for mitigating hERG inhibition.

References

Technical Support Center: Optimizing Pyridazine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing pyridazine cross-coupling reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during these critical C-C and C-N bond-forming reactions.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions involving this compound substrates.

Suzuki-Miyaura Coupling Reactions

Q1: I am observing a low or no yield of my desired coupled product. What are the potential causes and how can I improve it?

Low yields in Suzuki reactions with pyridazines can be attributed to several factors. The electron-deficient nature of the this compound ring can be advantageous for the oxidative addition step, but other issues can impede the overall catalytic cycle.[1][2]

  • Inefficient Catalyst System: The choice of palladium precursor and ligand is crucial. Standard catalysts like Pd(PPh₃)₄ may not be optimal for all this compound substrates.[1]

    • Recommendation: Screen a variety of phosphine ligands, particularly bulky and electron-rich ones such as Buchwald or Fu ligands (e.g., XPhos, SPhos), which can enhance catalyst activity and stability.[1] Consider using pre-catalysts like Pd₂(dba)₃.

  • Inappropriate Base: The base is critical for the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield.[1]

    • Recommendation: Common bases for this compound Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] It is advisable to screen different bases to find the optimal one for your specific substrate combination.

  • Poor Solvent Choice: The solvent system must solubilize all reaction components and facilitate the catalytic cycle.

    • Recommendation: A mixture of an organic solvent and water is often effective. Common solvent systems include DME/EtOH/H₂O and 1,4-dioxane/water.[3][4] Ensure solvents are properly degassed to prevent catalyst oxidation.

Q2: What are the most common side reactions in this compound Suzuki couplings?

  • Protodeboronation: The boronic acid starting material can be hydrolyzed back to the corresponding arene before it couples with the this compound. This is often exacerbated by high temperatures and prolonged reaction times in aqueous basic conditions.[2]

  • Dehalogenation: The halide on the this compound ring can be replaced by a hydrogen atom. This can occur through various pathways, including reaction with trace amounts of palladium hydride species.[2]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often a sign of inefficient transmetalation or issues with catalyst turnover.[2]

Q3: Can the nitrogen atoms in the this compound ring interfere with the reaction?

Yes, the lone pairs on the nitrogen atoms of the this compound ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2][3]

  • Recommendation: Employing bulky, electron-rich phosphine ligands can help shield the palladium center and disfavor coordination with the this compound nitrogens.[5]

Buchwald-Hartwig Amination Reactions

Q1: I am experiencing low to no product formation in my Buchwald-Hartwig amination of a this compound. What should I investigate?

Low or no product formation is a common challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.[5]

  • Catalyst Inhibition by this compound Nitrogen: Similar to Suzuki reactions, the lone pair on the this compound nitrogen can deactivate the palladium catalyst.[5]

    • Solution: Utilize bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that sterically hinder coordination of the this compound nitrogen to the palladium center.[5][6] N-heterocyclic carbene (NHC) ligands can also be effective due to their strong σ-donating properties.[5]

  • Inefficient Oxidative Addition: Aryl chlorides are often less reactive than bromides or iodides, which can lead to slow or incomplete oxidative addition.[5]

    • Solution: If possible, switch to the corresponding bromothis compound or iodothis compound. For chloropyridazines, use highly active catalyst systems such as Buchwald's G2, G3, or G4 pre-catalysts paired with bulky biarylphosphine ligands.[5] Increasing the reaction temperature may also help, but monitor for potential decomposition.

  • Improper Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are generally required.

    • Solution: Common bases include NaOtBu, K₂CO₃, and Cs₂CO₃. The choice of base can be dependent on the specific amine and this compound substrate.

  • Solvent Issues: The solvent must be anhydrous and capable of dissolving the reagents.

    • Solution: Toluene, dioxane, and THF are commonly used solvents.[5] Ensure the solvent is thoroughly dried and degassed.

Q2: What are common side reactions in Buchwald-Hartwig amination of pyridazines?

  • Hydrodehalogenation: The replacement of the halide with a hydrogen atom is a frequent side reaction.

    • Mitigation: Use bulky ligands that favor reductive elimination over β-hydride elimination. Ensure strictly anaerobic conditions, as oxygen can promote catalyst decomposition pathways that lead to hydrodehalogenation.[5]

  • Diarylation (for primary amines): The product of the first amination can sometimes be more reactive than the starting amine, leading to double arylation.

    • Mitigation: Use a slight excess of the primary amine. Employ ligands known to favor monoarylation, such as BrettPhos.[5] Slow addition of the pyridazyl halide to the reaction mixture can also be beneficial.[5]

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridazines
Aryl Halide SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
3-Amino-6-chlorothis compoundPhenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O80Good
3-Bromo-6-(thiophen-2-yl)this compound(Hetero)aromatic boronic acidsPd(PPh₃)₄ (5)2M Na₂CO₃DME/Ethanol8014-28
6-Chloro-3-methoxypyridazin-4-amineAryl/Heteroaryl boronic acidNot specifiedNot specifiedNot specified80-100Not specified

Data synthesized from multiple sources.[3][4][7]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halopyridazines
This compound SubstrateAmineCatalyst (mol%)LigandBaseSolventTemp (°C)
6-Bromo-N,N-dimethylpyridazin-3-amineVariousNot specifiedNot specifiedNot specifiedNot specifiedNot specified
2,5-DiiodopyrazinePrimary aminesPd₂(dba)₃ or Pd(OAc)₂XPhos, SPhos, BrettPhosNaOtBu, K₂CO₃, Cs₂CO₃Toluene, DioxaneNot specified
Electron-deficient PyridinesVariousBuchwald G2, G3, or G4 pre-catalystsBulky biarylphosphinesStrong, non-nucleophilicToluene, Dioxane, THFNot specified

Data synthesized from multiple sources.[5][6][8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of a Halothis compound
  • Reaction Setup: To a dry flask, add the halothis compound (1.0 eq), the boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) to the flask. The reaction mixture will likely be a suspension.[3]

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the substrates and catalyst used.[3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).[3]

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel to afford the pure coupled product.[3]

General Protocol for Buchwald-Hartwig Amination of a Halothis compound
  • Reaction Setup: To a dry flask, add the halothis compound (1.0 eq), the amine (1.0-1.2 eq), and the base (e.g., NaOtBu, 1.2-1.5 eq).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) to the flask.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[5]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts and the catalyst. Wash the Celite pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated this compound.[5]

Visualizations

Troubleshooting_Workflow start Low or No Product Yield catalyst Check Catalyst System - Inactive Catalyst? - Ligand Inhibition? start->catalyst base Evaluate Base - Incorrect Strength? - Poor Solubility? start->base solvent Assess Solvent - Degassed? - Anhydrous? start->solvent temp Optimize Temperature - Too Low/High? start->temp side_reactions Analyze for Side Reactions - Protodeboronation? - Hydrodehalogenation? catalyst->side_reactions base->side_reactions solvent->side_reactions temp->side_reactions optimize Systematically Optimize - Screen Ligands/Bases - Adjust Temperature side_reactions->optimize success Successful Reaction optimize->success

Caption: A workflow for troubleshooting low-yielding this compound cross-coupling reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_complex Ar-Pd(II)(X)L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation ar_pd_ar Ar-Pd(II)-Ar'L_n transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 (catalyst regeneration) product Ar-Ar' reductive_elimination->product boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_complex Ar-Pd(II)(X)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination amido_complex Ar-Pd(II)(NR₂')L_n amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 (catalyst regeneration) product Ar-NR₂' reductive_elimination->product amine R₂'NH + Base amine->amine_coordination aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[8]

References

Troubleshooting unexpected side reactions in pyridazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for unexpected side reactions and other common issues encountered during the synthesis of pyridazines.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low or I'm getting no product at all. What are the common causes?

Low or no yield is a frequent issue that can stem from several factors:

  • Purity of Starting Materials: The reactivity of 1,4-dicarbonyl compounds and hydrazine derivatives is critical. Impurities in starting materials or solvents can significantly hinder the reaction. Ensure all reagents are of high purity and solvents are anhydrous and/or deoxygenated where necessary.[1][2]

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions and decomposition may occur at excessively high temperatures. An optimization screen of the reaction temperature is recommended.[1][2]

  • Atmospheric Conditions: Some reagents or intermediates may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and improve yields.[2]

  • Inefficient Cyclization: In multi-step syntheses, such as those proceeding through a dihydropyridazine intermediate, the final oxidation step to the aromatic this compound might be inefficient.[3][4] Ensure the chosen oxidizing agent and conditions are suitable for your specific substrate.

Q2: I am observing a mixture of regioisomers. How can I improve the selectivity?

Regioselectivity is a common challenge, especially in Diels-Alder reactions or when using unsymmetrical starting materials.

  • Reaction Type: Inverse-electron-demand Aza-Diels-Alder reactions are often highly regioselective. For example, the reaction of 1,2,3-triazines with 1-propynylamines shows a strong preference for the C5/N2 cycloaddition mode.[5] Similarly, reactions between tetrazines and alkynyl sulfides can be controlled to produce specific regioisomers.[6][7]

  • Steric and Electronic Effects: The steric bulk and electronic properties of substituents on both the diene and dienophile can direct the regiochemical outcome.[2][5] For instance, in reactions of tetrazines with alkynyl sulfides, the nature of the sulfur substituent (sulfanyl vs. sulfinyl/sulfonyl) can completely switch the regioselectivity.[7]

  • Reaction Conditions: Solvents and temperature can influence regioselectivity. Screening different solvents, such as hexafluoroisopropanol (HFIP) which has been shown to be effective in tetrazine reactions, may improve the desired isomer ratio.[7]

Q3: My analysis shows a significant peak that I suspect is a this compound N-oxide. Why did this form and how can I prevent it?

This compound N-oxides can form as undesired side products, particularly if oxidizing conditions are inadvertently present.

  • Cause: The lone pair of electrons on the this compound nitrogen atoms can be susceptible to oxidation. This can be caused by oxidizing agents present as impurities, atmospheric oxygen at elevated temperatures, or during certain reaction workups.[8] Some synthetic routes, particularly those involving photochemical reactions, may intentionally or unintentionally lead to N-oxide intermediates or side products.[9][10][11]

  • Prevention: To minimize N-oxide formation, ensure the reaction is run under an inert atmosphere (N₂ or Ar). Using freshly distilled, deoxygenated solvents can also be beneficial. If oxidation is occurring during workup, modify the procedure to avoid prolonged exposure to air or oxidative conditions.

Q4: I am seeing furan or pyrazole derivatives as major byproducts in my photochemical reaction. What is happening?

The formation of furans and pyrazoles is a known side reaction pathway in the photochemistry of this compound N-oxides.[9][11]

  • Mechanism: Upon irradiation with UV light, this compound N-oxides can undergo ring-opening. This process can lead to intermediates like cyclopropenyl ketones or carbenes.[9][11] These reactive intermediates can then rearrange to form different heterocyclic systems. Depending on the substituents and reaction conditions (catalysts, additives), the reaction can be diverted towards pyrazoles or furan-containing side products.[10][11]

  • Control: The product distribution can be highly dependent on conditions. For example, the presence of a transition metal catalyst (like Rhodium) and a base (like K₂CO₃) can be used to suppress pyrazole formation and favor the generation of 2-aminofurans from specific this compound N-oxides.[10]

Q5: My final product is difficult to purify. What are some effective strategies?

Purification of nitrogen-containing heterocycles can be challenging due to their polarity and basicity.

  • Chromatography: Column chromatography on silica gel is a common method. A mixture of hexane and ethyl acetate is often a good starting point for the mobile phase.[12] For very polar compounds, adding a small amount of a more polar solvent like methanol or a modifier like triethylamine to the eluent can improve separation and prevent streaking.

  • Liquid-Liquid Extraction (LLE): LLE can be effective for removing certain impurities. For instance, imidazole byproducts can be separated from less polar pyrazine products by choosing an appropriate extraction solvent like hexane.[12] Multiple extractions with fresh solvent are recommended for efficient separation.[12]

  • Distillation: If the desired this compound is volatile and thermally stable, distillation can be a powerful purification technique to separate it from non-volatile impurities.[12]

Quantitative Data on this compound Synthesis

The following tables summarize quantitative data from various synthetic approaches to provide a comparative overview of reaction efficiencies.

Table 1: Comparison of Yields for Substituted Pyridazines from Fulvenes

SubstituentAppearanceMelting Point (°C)Percent Yield (%)
PhenylLight yellow powder202-204.971.2
ThienylRed, rust-colored powder164.5-165.943
TolylDeep yellow powder158.5-161.251

Data sourced from a study on the synthesis of 5,6-fused ring pyridazines from 1,2-diacylcyclopentadienes (fulvenes) and hydrazine hydrate.[13]

Table 2: Product Distribution in Photochemical Reaction of this compound N-Oxide (2b)

EntryCatalyst (mol %)AdditiveProduct Ratio (Pyrazole : Indole-acetamide : 2-Aminofuran)Isolated Yield of Major Product (%)
7NoneNone2 : 0 : 146 (Pyrazole 3b)
8Rh₂(esp)₂ (1)None≥95% Indole-acetamide92 (Indole-acetamide 6)
9Rh₂(esp)₂ (3)K₂CO₃≥95% 2-Aminofuran88 (2-Aminofuran 5b)

Data adapted from a study on the transformation of this compound N-oxides, illustrating how catalysts and additives can dramatically alter the side reaction profile and direct the reaction to a desired product.[10]

Key Experimental Protocols

Protocol 1: General Synthesis of a 3,6-Disubstituted this compound from a 1,4-Diketone

This protocol is a generalized procedure based on the common condensation reaction.[3][4][14]

  • Dissolution: Dissolve the 1,4-diketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Hydrazine Addition: Add hydrazine hydrate (1.0-1.2 eq) to the solution. The addition may be done dropwise if the reaction is exothermic.

  • Reaction: Stir the mixture at room temperature or heat to reflux. Reaction time can vary from a few hours to overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC). For unsaturated (Z)-1,4-diketones, the reaction may proceed readily at room temperature, while (E)-isomers or saturated diketones often require heating.[14]

  • Intermediate Oxidation (if necessary): If the reaction yields a dihydrothis compound intermediate, it must be oxidized. After cooling the reaction mixture, an oxidizing agent (e.g., chromium trioxide in acetic acid, or simply exposure to air during workup) is used to form the aromatic this compound ring.[4]

  • Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Protocol 2: General Inverse-Electron-Demand Aza-Diels-Alder Reaction

This protocol is based on the highly regioselective synthesis of pyridazines from tetrazines or triazines.[5][7]

  • Reagent Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the azadiene (e.g., a 1,2,4,5-tetrazine or 1,2,3-triazine, 1.0 eq) in an appropriate solvent (e.g., HFIP, toluene, or CH₂Cl₂).

  • Dienophile Addition: Add the dienophile (e.g., an alkyne or strained alkene, 1.0-1.5 eq) to the solution.

  • Reaction: Stir the reaction mixture at the optimized temperature (ranging from room temperature to 110 °C). The reaction is often accompanied by the evolution of nitrogen gas, which serves as an indicator of progress.[15] Monitor the disappearance of the starting materials by TLC or LC-MS.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Logical Relationships and Workflows

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Purity Are starting materials and solvents pure/anhydrous? Start->Check_Purity Purify Purify reagents. Use anhydrous solvents. Check_Purity->Purify No Check_Temp Is the reaction temperature optimized? Check_Purity->Check_Temp Yes Purify->Check_Temp Screen_Temp Screen a range of temperatures (e.g., RT, 50°C, reflux). Check_Temp->Screen_Temp No Check_Atmosphere Is the reaction sensitive to air or moisture? Check_Temp->Check_Atmosphere Yes Screen_Temp->Check_Atmosphere Inert_Atmosphere Run reaction under N2 or Argon atmosphere. Check_Atmosphere->Inert_Atmosphere Yes Check_Oxidation Is an oxidation step required and efficient? Check_Atmosphere->Check_Oxidation No Inert_Atmosphere->Check_Oxidation Optimize_Oxidant Test different oxidizing agents and conditions. Check_Oxidation->Optimize_Oxidant Yes, but inefficient Success Yield Improved Check_Oxidation->Success No, not required Optimize_Oxidant->Success

Caption: Troubleshooting decision tree for addressing low reaction yields.

Synthesis_Workflow cluster_reactants Starting Materials Diketone 1,4-Dicarbonyl Compound Condensation Condensation/ Cyclization Diketone->Condensation Hydrazine Hydrazine Hydrate Hydrazine->Condensation Intermediate Dihydrothis compound (May be transient) Condensation->Intermediate Oxidation Oxidation Intermediate->Oxidation Product This compound Product Oxidation->Product

Caption: General workflow for this compound synthesis from 1,4-dicarbonyls.

N_Oxide_Side_Reactions N_Oxide This compound N-Oxide UV_Light UV Light (hν) N_Oxide->UV_Light Deoxygenation Photodeoxygenation (Side Reaction) UV_Light->Deoxygenation Ring_Opening Photochemical Ring Opening UV_Light->Ring_Opening Parent_this compound Parent this compound Deoxygenation->Parent_this compound Intermediates Reactive Intermediates (e.g., Carbenes) Ring_Opening->Intermediates Pyrazole Pyrazole (Side Product) Intermediates->Pyrazole Rearrangement Furan Furan Derivative (Side Product) Intermediates->Furan Rearrangement Desired_Product Trapped Product (e.g., 2-Aminofuran) Intermediates->Desired_Product Trapping/Catalysis

Caption: Side reaction pathways in the photolysis of this compound N-oxides.

References

Technical Support Center: Refinement of Methods for Introducing Substituents at C3 and C6 of Pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical modification of pyridazine rings. The focus is on refining methods for introducing substituents at the C3 and C6 positions, critical steps in the synthesis of novel chemical entities with potential therapeutic applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for introducing substituents at the C3 and C6 positions of this compound?

A1: The primary methods for functionalizing the C3 and C6 positions of the this compound core include:

  • Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki-Miyaura, Stille, Sonogashira, and Heck reactions are widely used to form carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of a halothis compound (e.g., 3,6-dichlorothis compound) with a suitable coupling partner.

  • Directed ortho-Metalation (DoM): This method allows for the regioselective deprotonation at a position ortho to a directing metalation group (DMG), followed by quenching with an electrophile. For pyridazines, the ring nitrogen can act as a directing group, often in conjunction with a Lewis acid to control regioselectivity.

  • Nucleophilic Aromatic Substitution (SNAc): Due to the electron-deficient nature of the this compound ring, it is susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups or when a good leaving group (like a halogen) is present at the C3 or C6 position.

  • Minisci Reaction: This radical-based reaction is effective for the direct C-H functionalization of electron-deficient heterocycles like this compound, allowing for the introduction of alkyl and acyl groups.

Q2: Why is regioselectivity a common challenge in this compound functionalization, and how can it be controlled?

A2: Regioselectivity can be challenging due to the presence of two nitrogen atoms influencing the electronic properties of the ring, and the potential for multiple reactive sites. Control over regioselectivity can be achieved by:

  • Choice of Substrate: Starting with a pre-functionalized this compound can direct subsequent reactions to a specific position.

  • Reaction Conditions: Temperature, solvent, and the choice of base can significantly influence the kinetic versus thermodynamic product distribution. For instance, in some cases, lower temperatures may favor the formation of a single isomer.[1]

  • Directing Groups: In Directed ortho-Metalation, the choice of the directing group is crucial for determining the site of metalation.[2][3][4]

  • Lewis Acids: The use of Lewis acids, such as BF₃·OEt₂, can alter the electronic landscape of the this compound ring, thereby directing metalation to a specific position.[5][6][7] For example, a monodentate Lewis acid can favor ortho-metalation at C3, while a bidentate Lewis acid can direct metalation to C4.[5][8]

Q3: What are the typical starting materials for C3 and C6 functionalization?

A3: Common starting materials include 3,6-dichlorothis compound, which allows for sequential or simultaneous substitution at both positions. Other useful precursors are 3-chloro-6-methoxythis compound and various pyridazinones. The choice of starting material depends on the desired final product and the synthetic route.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Problem: Low or No Yield

Possible CauseSuggested Solution(s)
Catalyst Inactivation The lone pair of electrons on the this compound nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Use bulky, electron-rich phosphine ligands like SPhos or XPhos to shield the palladium. Consider using a pre-catalyst that is less susceptible to inhibition.
Inefficient Oxidative Addition The C-Cl bond in chloropyridazines can be less reactive. Increase the reaction temperature, use a more active catalyst system (e.g., a palladacycle or a catalyst with a highly electron-rich ligand), or switch to a more reactive starting material (e.g., bromothis compound).
Protodeboronation of Boronic Acid This side reaction consumes the boronic acid. Use anhydrous solvents, ensure the base is thoroughly dried, and consider using boronic esters (e.g., pinacol esters) which are more stable. A less nucleophilic base might also be beneficial.
Homocoupling of Boronic Acid This side reaction can be promoted by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed before heating.
Poor Solubility of Reagents The starting materials or catalyst may not be fully dissolved. Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, 2-MeTHF/water).

Problem: Poor Regioselectivity in Reactions with Dihalopyridazines

Possible CauseSuggested Solution(s)
Similar Reactivity of C3 and C6 Positions The electronic environment of the two positions may be too similar under the reaction conditions. Modify the ligand on the palladium catalyst; bulkier ligands can introduce steric hindrance that favors reaction at one position over the other. Adjusting the temperature may also influence selectivity.
Ligand-Controlled Selectivity The choice of ligand can invert the "innate" selectivity. For instance, with 2,4-dichloropyridines, a bulky N-heterocyclic carbene (NHC) ligand can favor coupling at the C4 position, whereas a diphosphine ligand like dppf promotes conventional C2 coupling.[9] While this is for a pyridine system, similar principles can apply to pyridazines.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)this compound [10]

  • Materials: 3-Bromo-6-(thiophen-2-yl)this compound (0.5 mmol), appropriate (hetero)aromatic boronic acid (0.6 mmol), Pd(PPh₃)₄ (5 mol%), 2 M aqueous Na₂CO₃ (1 mL), DME (8 mL), ethanol (2 mL).

  • Procedure:

    • Combine the this compound derivative, boronic acid, and Pd(PPh₃)₄ in a reaction vessel.

    • Add the DME, ethanol, and aqueous Na₂CO₃ solution.

    • Degas the mixture by bubbling nitrogen through it for 10-15 minutes.

    • Heat the reaction mixture at 80 °C under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC (Thin Layer Chromatography). The typical reaction time is around 48 hours.

    • After completion, cool the reaction mixture to room temperature.

    • Extract the product with chloroform (3 x 20 mL).

    • Wash the combined organic layers with a saturated NaCl solution (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data: Comparison of Palladium Catalysts for Suzuki Coupling of Chloropyrimidines (as a proxy for Pyridazines) [11]

ChloropyrimidineBoronic AcidCatalystLigandBaseSolventTemp. (°C)TimeYield (%)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane10024 h71
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min81
2,4-DichloropyrimidinePhenylboronic acidPd(OAc)₂PPh₃K₂CO₃Toluene10012 h55
4,6-DichloropyrimidinePhenylboronic acidPdCl₂(dppf)dppfK₃PO₄1,4-Dioxane8012 h92

Note: This data is for chloropyrimidines and serves as a general guide. Optimal conditions for this compound substrates should be determined experimentally.

Logical Workflow for Troubleshooting Suzuki Coupling

G start Low Yield in Suzuki Coupling check_reagents Check Purity of Starting Materials (this compound, Boronic Acid, Solvent, Base) start->check_reagents check_conditions Verify Inert Atmosphere (Degassing, Dry Solvents) check_reagents->check_conditions Reagents OK success Improved Yield check_reagents->success Impurity Found & Rectified optimize_catalyst Optimize Catalyst System (Ligand, Pre-catalyst) check_conditions->optimize_catalyst Conditions OK check_conditions->success Atmosphere Improved optimize_base Screen Different Bases (K2CO3, K3PO4, Cs2CO3) optimize_catalyst->optimize_base No Improvement optimize_catalyst->success Improvement Seen optimize_temp Adjust Reaction Temperature optimize_base->optimize_temp No Improvement optimize_base->success Improvement Seen optimize_temp->success Improvement Seen

Caption: Troubleshooting workflow for low yields in Suzuki coupling reactions.

Directed ortho-Metalation (DoM)

Problem: Low or No Yield of Desired Product

Possible CauseSuggested Solution(s)
Insufficient Basicity of Reagent The pKa of the target C-H bond may be too high for the base being used. Switch to a stronger base (e.g., from LDA to s-BuLi or t-BuLi).
Decomposition of Organometallic Intermediate The lithiated or magnesiated this compound may be unstable at the reaction temperature. Perform the metalation at a lower temperature (e.g., -78 °C) and add the electrophile at that temperature.
Reaction with Solvent THF can be deprotonated by very strong bases at temperatures above -40 °C. Use a non-coordinating solvent like toluene or perform the reaction at a sufficiently low temperature.

Problem: Poor Regioselectivity

Possible CauseSuggested Solution(s)
Competition Between Different Acidic Protons The this compound ring may have multiple sites of comparable acidity. The addition of a Lewis acid (e.g., BF₃·OEt₂) can complex with one of the ring nitrogens, increasing the acidity of the adjacent C-H bond and directing metalation.[5][6][7]
Steric Hindrance A bulky directing group or a substituent on the ring may sterically block the desired metalation site. Consider using a smaller base or modifying the substrate.
Kinetic vs. Thermodynamic Control The initially formed organometallic may not be the most stable one. Allowing the reaction to warm up before adding the electrophile might lead to equilibration to the thermodynamic product. Conversely, keeping the temperature low will favor the kinetic product.

Experimental Protocol: BF₃·OEt₂-Mediated ortho-Zincation of this compound [7]

  • Materials: this compound, BF₃·OEt₂, TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), electrophile (e.g., an aryl iodide for subsequent Negishi coupling).

  • Procedure:

    • To a solution of this compound in an anhydrous solvent (e.g., THF) at low temperature (e.g., -78 °C), add BF₃·OEt₂.

    • Stir the mixture for a short period to allow for complex formation.

    • Slowly add a solution of TMPZnCl·LiCl.

    • Allow the metalation to proceed for a specified time at a controlled temperature (e.g., 25 °C).

    • Quench the reaction with the desired electrophile.

    • If performing a cross-coupling, add the palladium catalyst and the coupling partner.

    • Work up the reaction by quenching with a saturated aqueous solution of NH₄Cl and extracting the product.

    • Purify by column chromatography.

Logical Workflow for Optimizing DoM Regioselectivity

G start Poor Regioselectivity in DoM add_lewis_acid Introduce a Lewis Acid (e.g., BF3·OEt2) start->add_lewis_acid change_base Change the Metalating Agent (e.g., TMPLi, TMPMgCl·LiCl) add_lewis_acid->change_base No/Partial Improvement success Improved Regioselectivity add_lewis_acid->success Desired Selectivity Achieved modify_temp Adjust Metalation Temperature change_base->modify_temp No Improvement change_base->success Improvement Seen change_solvent Screen Different Solvents modify_temp->change_solvent No Improvement modify_temp->success Improvement Seen change_solvent->success Improvement Seen

Caption: Workflow for optimizing regioselectivity in Directed ortho-Metalation.

Nucleophilic Aromatic Substitution (SNAr)

Problem: Low or No Reaction

Possible CauseSuggested Solution(s)
Poor Leaving Group The halide at the C3 or C6 position is not a sufficiently good leaving group. Consider converting it to a better leaving group (e.g., from Cl to Br or I) or using a more activated substrate.
Weak Nucleophile The incoming nucleophile is not strong enough to attack the electron-deficient ring. Use a stronger nucleophile or add a base to deprotonate the nucleophile, increasing its nucleophilicity.
Insufficient Ring Activation The this compound ring is not electron-deficient enough for the reaction to proceed. The presence of electron-donating groups on the ring can hinder the reaction. Consider a different synthetic strategy if the electronic nature of the substrate cannot be altered.
Low Reaction Temperature SNAr reactions often require elevated temperatures to overcome the activation energy barrier associated with the disruption of aromaticity in the Meisenheimer intermediate. Increase the reaction temperature.

Problem: Formation of Multiple Products

Possible CauseSuggested Solution(s)
Reaction at Multiple Sites If there are multiple leaving groups (e.g., in 3,6-dichlorothis compound), the reaction may occur at both positions. Use stoichiometric control of the nucleophile (e.g., 1 equivalent) to favor monosubstitution. Lowering the reaction temperature can also improve selectivity.
Side Reactions of the Nucleophile The nucleophile may be unstable under the reaction conditions or may react with the solvent. Choose a more stable nucleophile or a different solvent.

Experimental Protocol: Nucleophilic Aromatic Substitution on a Halothis compound

  • Materials: Halothis compound (e.g., 3-chlorothis compound), nucleophile (e.g., a primary or secondary amine), a base (if necessary, e.g., K₂CO₃ or triethylamine), and a suitable solvent (e.g., DMSO, DMF, or NMP).

  • Procedure:

    • Dissolve the halothis compound in the chosen solvent in a reaction vessel.

    • Add the nucleophile and the base (if used).

    • Heat the reaction mixture to the desired temperature (often between 80-150 °C).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and pour it into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Logical Workflow for SNAr Troubleshooting

G start SNAr Reaction Failure check_nucleophile Increase Nucleophile Strength (or add a stronger base) start->check_nucleophile increase_temp Increase Reaction Temperature check_nucleophile->increase_temp No Improvement success Successful Substitution check_nucleophile->success Reaction Proceeds change_solvent Use a More Polar, Aprotic Solvent (e.g., DMSO, DMF) increase_temp->change_solvent No Improvement increase_temp->success Reaction Proceeds change_lg Improve Leaving Group (Cl -> Br -> I) change_solvent->change_lg No Improvement change_solvent->success Reaction Proceeds change_lg->success Reaction Proceeds

Caption: Troubleshooting workflow for unsuccessful SNAr reactions.

Minisci Reaction

Problem: Low Yield and/or Poor Regioselectivity

Possible CauseSuggested Solution(s)
Inefficient Radical Generation The conditions for generating the radical from the precursor (e.g., a carboxylic acid) are not optimal. Adjust the amount of the oxidant (e.g., ammonium persulfate) and the silver catalyst (e.g., AgNO₃).
Competition from Acylation Depending on the radical source, acylation can be a significant side reaction.[12] Modify the reaction conditions (e.g., solvent, temperature) to favor the desired alkylation.
Formation of Regioisomers The radical can add to multiple positions on the this compound ring. The reaction is typically performed under acidic conditions to protonate the this compound, which directs the radical attack. Ensure sufficient acid is present. The regioselectivity is also influenced by the electronic and steric nature of any existing substituents on the this compound ring.
Decomposition of Starting Material or Product The strongly oxidizing conditions of the Minisci reaction can lead to degradation. Perform the reaction at the lowest effective temperature and for the minimum time necessary.

Experimental Protocol: Minisci Reaction of Pyridine with Pivalic Acid (as a model for this compound) [12]

  • Materials: Pyridine, pivalic acid, silver nitrate (AgNO₃), ammonium persulfate ((NH₄)₂S₂O₈), sulfuric acid (H₂SO₄).

  • Procedure:

    • In a reaction vessel, dissolve the pyridine and pivalic acid in a suitable solvent (often aqueous acid).

    • Add the sulfuric acid to ensure the pyridine is protonated.

    • Add the silver nitrate catalyst.

    • Heat the mixture to the desired temperature (e.g., 60-80 °C).

    • Slowly add a solution of ammonium persulfate.

    • Stir the reaction mixture for the required time, monitoring by TLC or GC-MS.

    • After completion, cool the reaction and neutralize it with a base (e.g., NaHCO₃ or NaOH).

    • Extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic layer.

    • Purify the product by column chromatography.

Logical Workflow for Minisci Reaction Optimization

G start Poor Minisci Reaction Outcome check_acid Ensure Sufficient Acidity (Protonation of this compound) start->check_acid optimize_oxidant Optimize Oxidant/Catalyst Ratio ((NH4)2S2O8 / AgNO3) check_acid->optimize_oxidant Acidity OK success Improved Yield/Selectivity check_acid->success Improvement Seen control_temp Adjust Reaction Temperature optimize_oxidant->control_temp No Improvement optimize_oxidant->success Improvement Seen change_radical_source Consider a Different Radical Precursor control_temp->change_radical_source No Improvement control_temp->success Improvement Seen change_radical_source->success Improvement Seen

Caption: Optimization workflow for Minisci reactions on this compound.

References

Technical Support Center: Addressing Solubility Issues of Pyridazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experiments with pyridazine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound-containing compounds exhibit poor water solubility?

A1: The solubility of this compound derivatives is governed by their physicochemical properties. The this compound ring itself is a polar aromatic heterocycle, which contributes to moderate water solubility.[1] However, many bioactive this compound-containing molecules are complex structures with appended lipophilic (hydrophobic) groups, which significantly decreases their aqueous solubility.[2][3] For instance, the addition of a phenyl group or other non-polar moieties can lead to poor water solubility, creating challenges for formulation and bioavailability.[2] The crystalline structure of a compound also plays a crucial role; a stable crystal lattice requires more energy to break, resulting in lower solubility.[4]

Q2: What are the primary strategies to improve the solubility of this compound-containing compounds?

A2: A variety of techniques can be employed to enhance the solubility of poorly soluble drugs, including this compound derivatives. These methods are broadly categorized into physical and chemical modifications.[4][5]

  • Physical Modifications: These include particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions, eutectic mixtures).[4][6]

  • Chemical Modifications: Common approaches involve pH adjustment, salt formation, co-solvency, complexation (e.g., with cyclodextrins), and derivatization into prodrugs.[4][7]

  • Formulation-Based Approaches: Techniques like using surfactants, lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems or SEDDS), and creating solid dispersions are widely used.[8][9][10]

Q3: Can salt formation be used to enhance the solubility of this compound derivatives?

A3: Yes, salt formation is a common and effective strategy, particularly for this compound compounds containing basic functional groups. The parent this compound ring is weakly basic.[11] However, the inclusion of more basic moieties, such as a 3-aminothis compound group, enhances basicity and allows for the formation of stable, water-soluble salts with strong acids.[11] For example, the drug Minaprine, which has a 3-aminothis compound core, is formulated as a dihydrochloride salt that is crystalline and has excellent aqueous solubility, whereas its free base form is an insoluble oil.[11][12]

Q4: How does pH adjustment affect the solubility of this compound compounds?

A4: The aqueous solubility of this compound compounds with basic nitrogen atoms is often pH-dependent.[13] For a this compound derivative with a basic group (like an amino group), lowering the pH of the aqueous solution will lead to protonation of the basic site. This protonation forms a cationic species that is generally much more soluble in water than the neutral free base. Therefore, adjusting the pH of the buffer or formulation to a more acidic range can significantly increase the solubility of basic this compound compounds.[13][14]

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter in the laboratory.

Scenario: Compound Precipitation Upon Dilution of DMSO Stock

Issue: Your this compound-containing compound, dissolved in a DMSO stock solution, precipitates when diluted into an aqueous buffer for a biological assay. This is a common problem for compounds with limited aqueous solubility.[13]

Logical Troubleshooting Workflow

G start Precipitation Observed in Aqueous Buffer check_conc Verify Final Concentration vs. Aqueous Solubility Limit start->check_conc subgroup Is Concentration Too High? check_conc->subgroup ph_adjust Strategy 1: pH Adjustment subgroup->ph_adjust No failure Re-evaluate Compound or Assay Conditions subgroup->failure Yes, Lower Conc. cosolvent Strategy 2: Co-solvent System ph_adjust->cosolvent Fails success Compound Solubilized ph_adjust->success Works cyclodextrin Strategy 3: Cyclodextrin Complexation cosolvent->cyclodextrin Fails cosolvent->success Works solid_disp Strategy 4: Solid Dispersion (Formulation Dev.) cyclodextrin->solid_disp Fails cyclodextrin->success Works solid_disp->success Works solid_disp->failure Fails

Caption: Troubleshooting workflow for compound precipitation.

Strategy 1: pH Adjustment

Principle: For this compound compounds with a basic functional group, lowering the pH of the aqueous buffer increases solubility by promoting the formation of a more soluble protonated salt form.[13]

Experimental Protocol:

  • Prepare a series of buffers (e.g., citrate or phosphate buffers) with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.4).

  • Prepare a concentrated stock solution of your compound in DMSO (e.g., 10 mM).

  • In separate microcentrifuge tubes, add the required volume of your DMSO stock to each buffer to achieve the final desired assay concentration. Ensure rapid mixing during addition.

  • Vortex each tube vigorously for 30 seconds.

  • Allow the tubes to equilibrate at the assay temperature for 15-30 minutes.

  • Visually inspect for precipitation. For quantitative analysis, centrifuge the tubes (e.g., 15,000 x g for 10 minutes) and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Data Presentation Example:

Buffer pHTarget Concentration (µM)Supernatant Concentration (µM)Solubility Outcome
7.4101.2Insoluble
6.0106.8Partially Soluble
5.0109.9Soluble
4.01010.1Soluble
Strategy 2: Co-solvent Systems

Principle: The addition of a water-miscible organic solvent (co-solvent) to the aqueous buffer can increase the solubility of hydrophobic compounds.[5][15] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[5][9]

Experimental Protocol:

  • Prepare your aqueous assay buffer.

  • Create a set of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v of ethanol, PG, or PEG 400).

  • Prepare a concentrated stock solution of your compound in DMSO.

  • Add the DMSO stock to each co-solvent/buffer mixture to reach the final desired concentration.

  • Vortex, equilibrate, and analyze the supernatant concentration as described in the pH Adjustment protocol.

  • Important: Always run a vehicle control in your biological assay to ensure the co-solvent concentration is not causing toxicity or interfering with the assay results.

Data Presentation Example:

Co-solvent System (v/v)Target Concentration (µM)Supernatant Concentration (µM)Solubility Outcome
0% (Buffer only)202.5Insoluble
5% Ethanol2011.3Partially Soluble
10% Ethanol2019.8Soluble
10% PEG 4002020.3Soluble
Strategy 3: Cyclodextrin Complexation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that has significantly improved aqueous solubility.[16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.[13]

Mechanism of Cyclodextrin Inclusion

G cluster_0 Before Complexation cluster_1 After Complexation drug Poorly Soluble This compound Cmpd. plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow -> water Water Molecules complex Soluble Inclusion Complex G cluster_0 Preparation cluster_1 Processing cluster_2 Final Product step1 Dissolve Drug and Polymer Carrier in Common Solvent step2 Mix to Form Clear Solution step1->step2 step3 Evaporate Solvent (e.g., Rotary Evaporator) step2->step3 step4 Dry Resulting Film/ Solid Mass Under Vacuum step3->step4 step5 Pulverize, Grind, and Sieve the Solid Dispersion step4->step5 step6 Characterize and Test Dissolution step5->step6

References

Technical Support Center: Enhancing the Stability of Pyridazine Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with the stability of pyridazine derivatives during biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter, offering potential causes and solutions to enhance the stability and reliability of your this compound derivatives in experimental settings.

Q1: My this compound derivative shows low potency or inconsistent results in cell-based assays. Could this be a stability issue?

A: Yes, inconsistent potency can be a strong indicator of compound instability in the assay medium. This compound derivatives can be susceptible to several degradation pathways.

  • Potential Causes:

    • Metabolic Degradation: If you are using cell lines with metabolic activity (e.g., hepatocytes) or assays involving liver microsomes, your compound may be rapidly metabolized. The this compound ring itself can be susceptible to oxidation by enzymes like cytochrome P450s.[1]

    • Chemical Degradation: The pH, temperature, and composition of your assay buffer can significantly impact the stability of your compound.[2][3] Some this compound derivatives may degrade under acidic or basic conditions.[4]

    • Photodegradation: Exposure to light, especially UV radiation, can cause photochemical degradation of certain this compound structures.[3][5][6]

  • Troubleshooting Steps:

    • Assess Metabolic Stability: Perform a metabolic stability assay using human liver microsomes (HLM) to determine the in vitro half-life (t½) of your compound. A short half-life suggests rapid metabolism.

    • Evaluate pH and Temperature Sensitivity: Test the stability of your compound in your assay buffer at the experimental temperature over time. Use a validated analytical method like HPLC to quantify the remaining parent compound.

    • Control Light Exposure: Protect your compound from light during storage, preparation, and the assay itself by using amber vials and minimizing exposure to ambient light. Conduct a photostability test as per ICH guidelines if photosensitivity is suspected.[7][8]

Q2: I'm observing a high degree of variability between replicate experiments. What could be the cause?

A: High variability is often linked to compound instability or handling issues.

  • Potential Causes:

    • Stock Solution Instability: this compound derivatives may not be stable for long periods in certain solvents, such as DMSO, even when frozen.

    • Adsorption to Plastics: The compound may adsorb to the surface of pipette tips, microplates, or other plasticware, leading to lower effective concentrations.

    • Precipitation in Assay Media: Poor aqueous solubility can cause the compound to precipitate out of the assay buffer, leading to inconsistent results.[9]

  • Troubleshooting Steps:

    • Stock Solution Stability Study: Regularly check the purity and concentration of your stock solutions. Prepare fresh stock solutions for critical experiments.

    • Use Low-Binding Plates: Consider using low-protein-binding microplates for your assays.

    • Assess Solubility: Determine the aqueous solubility of your compound in the assay buffer. If solubility is low, consider formulation strategies such as using co-solvents or cyclodextrins.

Q3: How can I proactively design more stable this compound derivatives?

A: Strategic chemical modifications can significantly enhance the stability of your this compound derivatives.

  • Strategies to Enhance Metabolic Stability:

    • Blocking Metabolic Hotspots: Introduce electron-withdrawing groups, such as fluorine atoms, to positions on the molecule that are susceptible to metabolic oxidation.[1]

    • Heterocycle Replacement: In some cases, replacing a phenyl ring with a this compound ring can improve metabolic stability.[10] Conversely, if the this compound ring is the site of metabolism, exploring other heterocyclic isosteres may be beneficial.[9]

    • Modulating Physicochemical Properties: Optimize properties like lipophilicity (cLogP) and topological polar surface area (TPSA), as these can influence metabolic clearance.

  • General Chemical Stability Enhancement:

    • Introduce Steric Hindrance: Bulky groups near labile functionalities can sterically hinder degradative reactions.

    • Modify Electronic Properties: The introduction of electron-withdrawing or electron-donating groups can modulate the reactivity of the this compound ring and adjacent functional groups.

Data on Metabolic Stability of this compound Analogs

The following table summarizes hypothetical data illustrating how structural modifications can influence the metabolic stability of this compound derivatives, as measured by their in vitro half-life in human liver microsomes (HLM).

CompoundKey Structural FeaturesIn Vitro Half-life (t½) in HLM (min)Reference
Hypothetical A This compound with an unsubstituted phenyl ring.~3[1]
Hypothetical B This compound with a fluorine-blocked phenyl ring.>100[1]
Hypothetical C Pyrazine analog of Compound A.<3[1]

Experimental Protocols

Protocol 1: Assessing Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) of a this compound derivative.

Materials:

  • Test this compound derivative

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard for quenching

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

  • Prepare a working solution by diluting the stock solution in phosphate buffer.

  • In a microcentrifuge tube, pre-incubate the HLM and the test compound in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Calculate the half-life (t½) from the slope of the linear regression.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mM in DMSO) working Prepare Working Solution (in Buffer) stock->working pre_incubate Pre-incubate HLM + Compound at 37°C working->pre_incubate start_reaction Initiate Reaction (Add NADPH) pre_incubate->start_reaction sampling Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->sampling quench Quench Reaction (Acetonitrile + IS) sampling->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate Half-life (t½) plot->calculate

Caption: Workflow for assessing metabolic stability in Human Liver Microsomes (HLM).

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Inconsistent Assay Results? metabolic Metabolic Degradation start->metabolic chemical Chemical Instability (pH, Temp) start->chemical photo Photodegradation start->photo solubility Poor Solubility / Precipitation start->solubility met_assay Perform HLM Assay metabolic->met_assay chem_assay Buffer Stability Test chemical->chem_assay light_control Protect from Light photo->light_control sol_assay Solubility Assessment solubility->sol_assay

Caption: Troubleshooting logic for inconsistent results with this compound derivatives.

References

Technical Support Center: Purification of Polar Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the purification of polar pyridazine compounds, a class of molecules often encountered in medicinal chemistry and materials science.

Troubleshooting Guide

This section addresses common issues encountered during the purification of polar this compound derivatives in a question-and-answer format.

Question: My polar this compound compound shows poor separation from impurities during silica gel column chromatography. What can I do?

Answer: Poor separation on silica gel is a frequent challenge with polar compounds. Here are several strategies to improve resolution:

  • Solvent System Optimization: A systematic approach to selecting your mobile phase is critical.

    • Increase Polarity Gradually: Start with a less polar system (e.g., 100% Dichloromethane (DCM)) and gradually increase the proportion of a polar solvent like methanol (MeOH) or ethanol (EtOH). Small, incremental increases in the polar component (e.g., 0.5-1% changes) often yield better separation.

    • Ternary Solvent Systems: Consider adding a third solvent to modulate selectivity. For example, a mixture of Hexane/Ethyl Acetate/Methanol can sometimes resolve compounds that co-elute in a two-solvent system.

  • Use of Additives: The basic nitrogen atoms in the this compound ring can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor separation.

    • For Basic Pyridazines: Add a small amount of a volatile base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to the mobile phase. This will compete with your compound for binding to the acidic sites on the silica, resulting in sharper peaks.

    • For Acidic Pyridazines: If your compound has acidic functional groups, adding a small amount of acetic acid or formic acid (0.1-1%) can improve peak shape.

  • Alternative Stationary Phases:

    • Neutral or Basic Alumina: Alumina can be a good alternative to silica gel for basic compounds, as it has fewer acidic sites.

    • Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography is often more effective. In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Question: My polar this compound streaks severely on a TLC plate. How can I get clean spots?

Answer: Streaking on a Thin Layer Chromatography (TLC) plate is usually caused by strong interactions between your compound and the stationary phase, or by overloading the sample.

  • Add a Modifier: As with column chromatography, adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your developing solvent can significantly reduce streaking.

  • Lower Sample Concentration: Prepare a more dilute solution of your sample for spotting on the TLC plate. Overloading is a common cause of streaking.

  • Change the Stationary Phase: If streaking persists, try a different type of TLC plate, such as alumina or a reverse-phase (C18) plate.

Question: My this compound compound appears to be decomposing on the silica gel column. What are my options?

Answer: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.

  • Deactivate the Silica: Before preparing your column, you can slurry the silica gel in the mobile phase containing 1-2% triethylamine. This will neutralize the most acidic sites.

  • Switch to a Less Acidic Stationary Phase: Neutral alumina is a good alternative that is less likely to cause decomposition of acid-sensitive compounds.

  • Non-Chromatographic Techniques: If your compound is highly unstable, consider purification by crystallization, recrystallization, or acid-base extraction, which avoid contact with stationary phases.

Question: I am losing a significant amount of my polar this compound during aqueous workup and extraction. How can I improve my yield?

Answer: Highly polar compounds can have significant solubility in water, leading to poor recovery during extraction with common organic solvents.

  • "Salting Out": Before extracting, saturate the aqueous layer with a salt like sodium chloride (NaCl) or ammonium sulfate. This will decrease the polarity of the aqueous phase and drive your polar compound into the organic layer.

  • Use More Polar Extraction Solvents: If your compound is not sufficiently soluble in ethyl acetate or DCM, try more polar solvents like n-butanol.

  • Continuous Liquid-Liquid Extraction: For compounds with very high water solubility, a continuous liquid-liquid extractor can be a highly efficient method for recovery.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for a newly synthesized polar this compound?

A1: There is no single "best" technique, as the optimal method depends on the specific properties of your compound. However, a good starting point is to assess the compound's stability and polarity.

  • For moderately polar, stable compounds, silica gel chromatography with an appropriate solvent system (often DCM/MeOH or EtOAc/MeOH with a basic modifier) is a common first choice.

  • For highly polar or water-soluble compounds, reverse-phase preparative HPLC is often the most effective method, although it can be more time-consuming and expensive.

  • If your compound is a crystalline solid, recrystallization can be a highly efficient and scalable purification method.

Q2: How can I effectively remove high-boiling polar solvents like DMF or DMSO after my column purification?

A2: Removing residual Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be challenging.

  • Azeotropic Distillation: Co-evaporate your sample with a lower-boiling solvent in which your compound is soluble but the high-boiling solvent is also partially soluble (e.g., toluene or heptane) under reduced pressure. Repeating this process several times can effectively remove residual DMF or DMSO.

  • Lyophilization (Freeze-Drying): If your compound is soluble in water or a mixture of water and a solvent like acetonitrile or dioxane, you can dissolve the sample, freeze it, and then lyophilize it. This is very effective for removing water and other volatile solvents.

  • Washing/Trituration: If you can find a solvent in which your compound is poorly soluble but DMF/DMSO are soluble (e.g., water, diethyl ether), you can wash or triturate your solid sample with this solvent to remove the residual high-boiling solvent.

Q3: Are there non-chromatographic methods that are particularly well-suited for polar pyridazines?

A3: Yes, several non-chromatographic techniques can be very effective.

  • Crystallization/Recrystallization: This is an excellent method for purifying solid compounds. The choice of solvent is crucial and often requires screening several options.

  • Acid-Base Extraction: Since pyridazines are basic, you can often use their acid-base properties for purification. By dissolving your crude material in an organic solvent and extracting with an aqueous acid, your basic this compound will move to the aqueous layer, leaving non-basic impurities behind. You can then basify the aqueous layer and extract your pure compound back into an organic solvent.

Data and Method Comparison

The following tables provide a summary of common solvent systems and a comparison of different purification techniques for polar this compound compounds.

Table 1: Common Solvent Systems for Chromatography of Polar Pyridazines

Chromatography ModeStationary PhaseCommon Mobile Phases (in order of increasing eluting power)Additives
Normal-Phase Silica GelDichloromethane (DCM) -> DCM/Methanol (MeOH) -> DCM/MeOH with NH4OHTriethylamine (TEA), Pyridine, Acetic Acid (AcOH), Formic Acid (FA)
Ethyl Acetate (EtOAc) -> EtOAc/MeOH
Alumina (Neutral/Basic)Hexane/EtOAc -> EtOAc -> EtOAc/EtOHTEA, Pyridine
Reverse-Phase C18 SilicaWater/Acetonitrile (ACN) -> Water/MeOHTrifluoroacetic Acid (TFA), Formic Acid (FA), Ammonium Acetate

Table 2: Comparison of Purification Techniques for Polar Pyridazines

TechniqueProsConsBest Suited For
Silica Gel Chromatography Inexpensive, widely available, good for moderate polarity.Can cause decomposition of sensitive compounds, may require additives for basic compounds.Moderately polar, stable basic or neutral pyridazines.
Alumina Chromatography Good for basic and acid-sensitive compounds.Can have lower resolution than silica, less common.Basic pyridazines that are sensitive to the acidity of silica gel.
Reverse-Phase HPLC Excellent for very polar and water-soluble compounds, high resolution.More expensive, requires specialized equipment, smaller scale.Highly polar, water-soluble, or ionizable pyridazines.
Crystallization Highly efficient for pure solids, easily scalable, inexpensive.Compound must be a solid, requires finding a suitable solvent system.Solid pyridazines that are relatively pure to begin with (>90%).
Acid-Base Extraction Fast, inexpensive, good for removing non-basic impurities.Compound must have a basic handle, can be labor-intensive.Basic pyridazines with non-basic or acidic impurities.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography of a Polar Basic this compound

  • Solvent System Selection: Identify a suitable mobile phase using TLC. A good system will give your desired compound an Rf value of approximately 0.2-0.3 and show good separation from impurities. For a basic this compound, add 0.5% triethylamine to the chosen solvent system.

  • Column Packing:

    • Prepare a slurry of silica gel in the mobile phase.

    • Pour the slurry into a column with the stopcock open, allowing the solvent to drain.

    • Continuously tap the column to ensure even packing.

    • Add a layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude compound in a minimum amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, pre-adsorb the compound onto a small amount of silica gel ("dry loading").

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting the column with the mobile phase, collecting fractions.

    • Monitor the elution by TLC to identify the fractions containing your pure compound.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Protocol 2: Purification of a Basic this compound by Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The non-basic impurities will remain in the original organic layer, which can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO3 solution) until the solution is basic (check with pH paper).

  • Back-Extraction: Extract the now-neutralized this compound back into an organic solvent (e.g., DCM or ethyl acetate). Repeat this extraction 3-4 times to ensure complete recovery.

  • Drying and Isolation: Combine the organic layers from the back-extraction, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified compound.

Visualized Workflows and Decision Guides

The following diagrams illustrate common workflows and decision-making processes in the purification of polar this compound compounds.

G start Start: Poor Separation on Silica Column q1 Is the peak tailing severe? start->q1 a1_yes Add 0.5% TEA (for basic compounds) or 0.5% AcOH (for acidic compounds) to the mobile phase. q1->a1_yes Yes a1_no Optimize the solvent gradient. - Use a shallower gradient. - Try a ternary solvent system (e.g., Hex/EtOAc/MeOH). q1->a1_no No q2 Is separation still poor? a1_yes->q2 a2_yes Try an alternative stationary phase. - Neutral Alumina (for basic compounds) - C18 Reverse Phase (for very polar compounds) q2->a2_yes Yes end Improved Separation q2->end No a2_yes->end a1_no->q2

Caption: Troubleshooting flowchart for poor separation in column chromatography.

G start Start: New Polar This compound Compound q1 Is the compound a solid? start->q1 a1_yes Attempt Recrystallization q1->a1_yes Yes a1_no Is the compound stable on silica? q1->a1_no No q2 Is it pure? a1_yes->q2 q2->a1_no No end Purified Compound q2->end Yes a2_yes Use Normal-Phase Chromatography (Silica or Alumina) a1_no->a2_yes Yes a2_no Is the compound highly polar / water-soluble? a1_no->a2_no No a2_yes->end a3_yes Use Reverse-Phase HPLC a2_no->a3_yes Yes a3_no Consider Acid-Base Extraction (if compound is basic) a2_no->a3_no No a3_yes->end a3_no->end

Caption: Decision tree for selecting a purification technique.

G start Crude Product in Organic Solvent step1 Extract with 1M HCl (aq) (x3) start->step1 phase1 Organic Layer: Non-Basic Impurities step1->phase1 Discard phase2 Aqueous Layer: Protonated this compound step1->phase2 step2 Basify with 1M NaOH (aq) to pH > 10 phase2->step2 step3 Extract with DCM (x3) step2->step3 phase3 Aqueous Layer: Salts step3->phase3 Discard phase4 Organic Layer: Pure this compound step3->phase4 end Dry and Concentrate phase4->end

Caption: Workflow for purification via acid-base extraction.

Technical Support Center: Bridging the Pyridine-Pyridazine Synthesis Gap in Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of pyridine and pyridazine moieties within complex molecules. A significant focus is placed on the "synthesis gap" between the readily accessible pyridine scaffolds and the more challenging this compound systems. Recent advancements, particularly in skeletal editing, offer promising solutions to bridge this gap.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the "synthesis gap" between pyridines and pyridazines?

A1: The synthesis gap refers to the stark difference in the ease of preparation between pyridines (a C5N ring) and pyridazines (a C4N2 ring).[1][2][4] Pyridine synthesis is well-established with numerous retrosynthetic disconnections, making it a prominent scaffold in discovery chemistry.[1][2] In contrast, this compound preparation is often more challenging due to the electronically dissonant arrangement of its adjacent nitrogen atoms.[1][2][3] This has historically limited the exploration of pyridazines in drug discovery despite their favorable properties.[1][2]

Q2: What are the primary challenges in traditional this compound synthesis?

A2: Traditional this compound syntheses often rely on building blocks that already contain the N-N bond, such as hydrazine and its derivatives, which are then reacted with 1,4-dicarbonyl compounds.[5] This limits the diversity of accessible structures. The dissonant electronics of the this compound ring also make it less amenable to many standard aromatic functionalization reactions that are common for pyridines.[5]

Q3: What is "skeletal editing" and how does it help bridge the pyridine-pyridazine synthesis gap?

A3: Skeletal editing is a synthetic strategy that involves the direct modification of a molecule's core structure, such as inserting, deleting, or replacing atoms within a ring.[1][6] A recent breakthrough in bridging the pyridine-pyridazine synthesis gap utilizes a single-atom skeletal edit to convert pyridines directly into pyridazines.[1][2][3] This is achieved by a direct carbon-to-nitrogen atom replacement, which allows the extensive and well-developed retrosynthetic strategies for pyridines to be applied to the synthesis of pyridazines.[1][2][4]

Q4: What are the key steps in the skeletal editing approach for converting pyridines to pyridazines?

A4: One prominent method involves a three-step telescoped sequence:

  • N-amination of a 2-halopyridine.

  • Azide introduction at the ortho position.

  • Photoinitiated rearrangement of the resulting N-amino-2-azidopyridinium cation to yield the this compound.[1][2][5]

Another recently developed method involves an m-chloroperoxybenzoic acid (mCPBA)-mediated ring-remodeling of an N-aminopyridine, which proceeds through a 1,2-diazatriene intermediate.[6] This two-step process is operationally simple and can be performed at ambient temperature without the need for UV irradiation.[6]

Q5: Are there other modern methods for synthesizing pyridines and pyridazines?

A5: Yes, several modern synthetic strategies have been developed for both heterocycles. For pyridines, these include transition-metal-catalyzed cyclizations and cross-coupling reactions, as well as multicomponent reactions using nanocatalysts.[7][8][9] For pyridazines, recent advances include inverse electron demand Diels-Alder reactions, copper-catalyzed multicomponent reactions, and microwave-assisted organic synthesis (MAOS).[10][11]

Troubleshooting Guides

Pyridine Synthesis

Issue 1: Low yield in Hantzsch pyridine synthesis.

The Hantzsch synthesis is a classic multi-component reaction for forming dihydropyridine rings, which are then oxidized to pyridines.[12][13] Low yields can arise from several factors.

Potential Cause Troubleshooting Suggestion Relevant Citation
Inefficient aromatization of the dihydropyridine intermediate.Use alternative oxidizing agents such as nitric acid, or milder conditions if the molecule is sensitive.[14]
Formation of side products.Carefully control reaction temperature and the order of reagent addition to minimize self-condensation of the β-keto ester or other competing pathways.[14]
Impure starting materials.Ensure the purity of the aldehyde, β-ketoester, and ammonia source before starting the reaction.[14]
Suboptimal reaction conditions.Screen different solvents and catalysts. Some modern protocols have shown increased yields in aqueous micelles compared to traditional organic solvents.[15]

Issue 2: Difficulty in purifying the final pyridine product.

The basic nature of pyridines can sometimes complicate purification.[14]

Potential Cause Troubleshooting Suggestion Relevant Citation
Tailing on silica gel chromatography.Add a small amount of a base like triethylamine to the eluent to mitigate tailing.[14]
Co-elution with basic impurities.Utilize an acid-base extraction. The pyridine can be protonated with a dilute acid (e.g., HCl) and extracted into the aqueous layer, then recovered by basification and re-extraction.[14]
Product is a volatile liquid.Distillation can be an effective purification method for volatile pyridine derivatives.[14]
Product is a solid.Recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[14]

Issue 3: Highly exothermic and difficult to control reaction.

Potential Cause Troubleshooting Suggestion Relevant Citation
Rapid heat generation.Add one of the reactants dropwise over time to control the rate of heat generation.[14]
Inadequate heat dissipation.Use an ice bath or cryostat to maintain a constant low temperature. Running the reaction at a lower concentration can also help.[14]
Inherent reaction exothermicity.Consider using continuous flow chemistry, which offers excellent temperature control and is inherently safer for highly exothermic processes.[14]
This compound Synthesis via Skeletal Editing

Issue 1: Low yield in the N-amination of the starting pyridine.

Potential Cause Troubleshooting Suggestion Relevant Citation
Poor nucleophilicity of the pyridine.For less nucleophilic pyridines, such as 2-halopyridines, a strong aminating reagent may be required.[5]
Competing side reactions.Optimize reaction conditions such as solvent, temperature, and reaction time to favor the desired amination.

Issue 2: Inefficient photoinitiated rearrangement.

Potential Cause Troubleshooting Suggestion Relevant Citation
Incorrect wavelength of light.Ensure the light source emits at the appropriate wavelength to initiate the rearrangement (e.g., near-UV).[6]
Presence of quenching species.Purify the N-amino-2-azidopyridinium intermediate to remove any impurities that might quench the photoexcited state.
Unsuitable electronic properties of the substrate.The reaction is often more efficient with electron-withdrawing groups on the pyridine ring.[5]

Issue 3: Low yield in the mCPBA-mediated ring remodeling.

Potential Cause Troubleshooting Suggestion Relevant Citation
Degradation of mCPBA.Use fresh, high-purity mCPBA.
Suboptimal stoichiometry.Carefully control the equivalents of mCPBA used, as excess oxidant can lead to side reactions.
Unstable intermediate.Run the reaction at a lower temperature to potentially stabilize the 1,2-diazatriene intermediate.[6]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Dihydropyridine Synthesis [12]

  • In a round-bottom flask, dissolve the aldehyde (1 equivalent), the β-ketoester (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

  • The resulting 1,4-dihydropyridine can then be oxidized to the corresponding pyridine using a suitable oxidizing agent (e.g., nitric acid in acetic acid).[14]

Protocol 2: Skeletal Editing of Pyridine to this compound via Photoinitiated Rearrangement (Conceptual Outline) [5]

  • N-amination: React a 2-halopyridine with a suitable aminating reagent to form the corresponding N-aminopyridinium salt.

  • Azidation: Introduce an azide group at the 2-position of the pyridine ring, often via an SNAr reaction.

  • Photoirradiation: Irradiate the resulting N-amino-2-azidopyridinium salt with an appropriate light source (e.g., near-UV) in a suitable solvent to induce rearrangement to the this compound product.

Protocol 3: Microwave-Assisted Synthesis of Tri-Substituted Pyridazines [11]

  • In a microwave-safe vessel, combine the appropriate 1,4-dicarbonyl compound, hydrazine hydrate, and a suitable catalyst (if required) in a minimal amount of a high-boiling solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to the specified temperature for the designated time using microwave irradiation.

  • After cooling, the product can be isolated by filtration or extraction.

Visualizations

Troubleshooting_Pyridine_Synthesis start Low Yield in Pyridine Synthesis cause1 Inefficient Aromatization start->cause1 cause2 Side Product Formation start->cause2 cause3 Impure Starting Materials start->cause3 cause4 Suboptimal Conditions start->cause4 solution1 Use Alternative Oxidizing Agents cause1->solution1 solution2 Control Temperature & Reagent Addition cause2->solution2 solution3 Purify Reagents cause3->solution3 solution4 Screen Solvents & Catalysts cause4->solution4

Caption: Troubleshooting logic for low yields in pyridine synthesis.

Skeletal_Editing_Workflow Start Pyridine Derivative Step1 N-Amination Start->Step1 Step2 Ortho-Azidation Step1->Step2 Intermediate N-Amino-2-azidopyridinium Cation Step2->Intermediate Step3 Photoinitiated Rearrangement Intermediate->Step3 End This compound Product Step3->End Pyridine_Purification_Strategy start Purification Challenge with Pyridine Product issue1 Tailing on Silica Gel start->issue1 issue2 Co-elution with Basic Impurities start->issue2 issue3 Product is Volatile start->issue3 issue4 Product is Solid start->issue4 solution1 Add Triethylamine to Eluent issue1->solution1 solution2 Acid-Base Extraction issue2->solution2 solution3 Distillation issue3->solution3 solution4 Recrystallization issue4->solution4

References

Validation & Comparative

A Comparative Guide to Pyridazinone-Based Diarylureas as VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of pyridazinone-based diarylurea analogs as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. The structure-activity relationship (SAR) of these compounds is explored, supported by quantitative experimental data. Detailed methodologies for the key biological assays are provided to enable replication and further investigation.

Structure-Activity Relationship of Pyridazinone Analogs

The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] One promising strategy in the development of novel anticancer agents involves the design of pyridazinone-based diarylureas that mimic the binding mode of established multi-kinase inhibitors like sorafenib.[2] These compounds typically target the ATP-binding site of VEGFR-2, a critical receptor tyrosine kinase involved in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3]

The general structure of the pyridazinone-based diarylureas discussed in this guide features a central pyridazinone core linked to a diarylurea moiety. The structure-activity relationship studies reveal that substitutions on the terminal phenyl ring of the urea linkage significantly influence the inhibitory potency against VEGFR-2 and the corresponding anticancer activity.

Comparative Biological Activity

The following table summarizes the in vitro biological activity of a series of pyridazinone-based diarylurea analogs. The data includes the half-maximal inhibitory concentration (IC50) against VEGFR-2 and the growth inhibition percentage (GI%) against the A549 non-small cell lung cancer cell line.

Compound IDR-Group (Substitution on Terminal Phenyl Ring)VEGFR-2 IC50 (µM)Anticancer Activity (GI% @ 10 µM on A549 cells)
1a H>10015.2
1b 4-CH355.325.8
1c 4-OCH330.140.3
1d 4-F15.855.1
1e 4-Cl8.768.4
1f 4-Br7.572.3
1g 3-CF32.185.6
1h 4-CF31.792.1
Sorafenib (Reference Drug)0.0998.5

Data synthesized from representative studies on pyridazinone-based diarylurea analogs.

The SAR analysis of these compounds indicates that electron-withdrawing groups on the terminal phenyl ring generally lead to increased VEGFR-2 inhibitory activity and enhanced anticancer effects. A clear trend is observed where the potency increases with the introduction of halogens (F, Cl, Br) and trifluoromethyl (CF3) groups. The position of the substituent also plays a role, with the 4-position (para) generally being favorable. The compound with a 4-CF3 substitution (1h ) demonstrated the most potent activity in this series, approaching the efficacy of the reference drug, sorafenib.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

In Vitro VEGFR-2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds and ATP in Kinase Assay Buffer.

  • Add 5 µL of the diluted test compound or vehicle (for controls) to the wells of a 96-well plate.

  • Add 10 µL of the VEGFR-2 enzyme solution to all wells except for the "no enzyme" control.

  • Initiate the kinase reaction by adding 10 µL of the ATP/substrate master mix to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.

  • Incubate the plate at room temperature for 40 minutes.

  • Convert the produced ADP to ATP by adding 50 µL of Kinase Detection Reagent to each well.

  • Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.[4][5][6][7]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[8][9]

Materials:

  • A549 non-small cell lung cancer cells

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Seed A549 cells into a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with various concentrations of the test compounds (typically in a final volume of 200 µL) and incubate for 48 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle-treated control cells.

Visualizing the VEGFR-2 Signaling Pathway

The following diagram illustrates the central role of VEGFR-2 in mediating the effects of VEGF, leading to angiogenesis and cell proliferation. Inhibition of VEGFR-2 by pyridazinone analogs blocks these downstream signaling events.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2_inactive VEGFR-2 (Inactive Monomer) VEGF->VEGFR2_inactive Binding VEGFR2_active VEGFR-2 (Active Dimer) Autophosphorylation VEGFR2_inactive->VEGFR2_active Dimerization PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K Pyridazinone Pyridazinone Analog Pyridazinone->VEGFR2_active Inhibition PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis (Migration, Permeability) ERK->Angiogenesis

Caption: VEGFR-2 signaling pathway and the inhibitory action of pyridazinone analogs.

References

Pyridazine as a Phenyl Ring Bioisostere: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic replacement of a phenyl ring with a bioisosteric equivalent is a cornerstone of modern medicinal chemistry. Among the heterocyclic alternatives, pyridazine has emerged as a compelling option for modulating physicochemical and pharmacological properties. This guide provides an objective comparison of the performance of this compound-containing compounds against their phenyl analogues, supported by experimental data, detailed protocols, and pathway visualizations.

The this compound ring, a six-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of properties that distinguish it from the ubiquitous phenyl ring.[1] Its introduction into a drug candidate can significantly alter lipophilicity, solubility, metabolic stability, and target engagement.[1][2] This is attributed to the this compound's inherent polarity, hydrogen bonding capabilities, and distinct electronic nature compared to benzene.[1][3]

Comparative Analysis: Physicochemical and Biological Properties

The decision to replace a phenyl ring with this compound is highly context-dependent. While it can be a powerful tool to overcome developability hurdles, it can also impact biological activity. Below are case studies that illustrate these trade-offs with quantitative data.

Case Study 1: Bcl-2 Inhibitors

In the optimization of Bcl-2 family protein inhibitors, replacing a central phenyl ring with this compound was explored to enhance aqueous solubility. The data below compares a phenyl-containing prototype with its this compound and pyrimidine analogues.

Table 1: Comparison of Phenyl, this compound, and Pyrimidine Analogues as Bcl-2 Inhibitors

Compound IDCore RingBcl-2 IC₅₀ (nM)Bcl-xL IC₅₀ (nM)Aqueous Solubility (µM)cLogP
244 Phenyl521.89.1
245 This compound50105.0 8.7
246 Pyrimidine620.58.8

Data adapted from a study on Bcl-2 inhibitors.

As shown in Table 1, the this compound analogue (245 ) demonstrated a nearly three-fold improvement in aqueous solubility compared to the phenyl prototype (244 ). This came at the cost of a 5- to 10-fold reduction in binding affinity for Bcl-2 and Bcl-xL. Interestingly, the isomeric pyrimidine (246 ) retained the high potency of the phenyl compound but exhibited significantly lower solubility, underscoring the unique contribution of the this compound scaffold.

Case Study 2: ALK5 Kinase Inhibitors

In the development of inhibitors for the TGF-β type 1 receptor kinase (ALK5), various bioisosteric replacements for a phenyl moiety in the selectivity-determining region of the molecule were investigated.

Table 2: Structure-Activity Relationship (SAR) for ALK5 Inhibitors

Compound IDSelectivity MoietyALK5 pKᵢ
10 Phenyl7.91
11 2-Fluorophenyl8.01
12 3-Chlorophenyl7.97
13 5-Chloro-2-fluorophenyl8.55
14 Pyridin-2-yl7.63
15 Thiophen-2-yl7.55

Data adapted from a study on novel this compound-based ALK5 inhibitors.[4]

In this series, while a direct this compound replacement for the phenyl ring was not the most potent, the study highlights that subtle modifications to the phenyl ring (e.g., 5-chloro-2-fluorophenyl, 13 ) yielded the highest potency. The pyridine analogue (14 ) showed a slight decrease in activity compared to the unsubstituted phenyl ring. This illustrates that while this compound can be a useful bioisostere, a broader exploration of substituted phenyl rings and other heterocycles is often warranted.

Signaling Pathway Visualizations

To provide context for the targets discussed, the following diagrams illustrate the relevant signaling pathways.

JNK1_Signaling_Pathway cluster_nucleus Nucleus stress Stress Stimuli (e.g., Cytokines, UV) map3k MAP3K (e.g., ASK1, MEKK1) stress->map3k mkk47 MKK4 / MKK7 map3k->mkk47 P jnk1 JNK1 mkk47->jnk1 P cjun c-Jun jnk1->cjun P ap1 AP-1 Complex cjun->ap1 gene_expression Gene Expression (Inflammation, Apoptosis) ap1->gene_expression nucleus Nucleus

JNK1 Signaling Pathway

ALK5_TGF_beta_Signaling_Pathway cluster_nucleus Nucleus tgfb TGF-β Ligand tgfbr2 TGF-βRII tgfb->tgfbr2 alk5 ALK5 (TGF-βRI) tgfbr2->alk5 recruits & phosphorylates smad23 Smad2/3 alk5->smad23 P smad_complex Smad2/3-Smad4 Complex smad23->smad_complex smad4 Smad4 smad4->smad_complex gene_transcription Target Gene Transcription smad_complex->gene_transcription nucleus Nucleus

ALK5/TGF-β Signaling Pathway

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the objective comparison of compounds. Below are methodologies for the key assays relevant to the data presented.

Protocol 1: ALK5 Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the activity of ALK5 kinase by quantifying the amount of ADP produced during the phosphorylation reaction.

Materials:

  • ALK5 enzyme (recombinant)

  • Kinase substrate (e.g., casein)

  • ATP

  • Test compounds (phenyl and this compound analogues)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Enzyme and Substrate Preparation: Dilute the ALK5 enzyme and substrate to their final concentrations in the assay buffer.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle control to the wells of the 384-well plate.

    • Add 2.5 µL of the ALK5 enzyme solution to all wells except for the negative control wells.

    • Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP.

  • Incubation: Seal the plate and incubate at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ATP Generation and Luminescence Reading:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Bcl-2/Bcl-xL Binding Assay (Fluorescence Polarization)

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled peptide from the BH3 binding groove of Bcl-2 or Bcl-xL.

Materials:

  • Recombinant Bcl-2 or Bcl-xL protein

  • Fluorescently labeled BH3 domain peptide (e.g., FITC-Bak BH3)

  • Test compounds

  • Assay buffer (e.g., 20 mM phosphate buffer, pH 7.5, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68)

  • 384-well black assay plates

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compounds in DMSO, followed by dilution in assay buffer.

  • Assay Mixture Preparation: In each well of the 384-well plate, combine:

    • The test compound at the desired final concentration.

    • The fluorescently labeled BH3 peptide at a fixed concentration (typically at its Kd for the protein).

    • The recombinant Bcl-2 or Bcl-xL protein at a fixed concentration.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate filters for the fluorophore.

  • Data Analysis:

    • The displacement of the fluorescent peptide by the test compound results in a decrease in the mP value.

    • Calculate the percent inhibition based on high (no inhibitor) and low (no protein) polarization controls.

    • Determine IC₅₀ values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Pooled liver microsomes (human, rat, or other species)

  • Test compounds

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile with an internal standard for reaction termination and sample analysis

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO or acetonitrile.

  • Incubation Mixture:

    • In a 96-well plate, add the liver microsomes and phosphate buffer.

    • Add the test compound to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a separate plate containing cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the termination plate to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point using LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (k / microsomal protein concentration).

Conclusion

The replacement of a phenyl ring with a this compound moiety is a valuable strategy in drug discovery for enhancing properties such as aqueous solubility. However, this modification must be carefully evaluated, as it can also impact target potency. The case studies presented here demonstrate the importance of a data-driven approach, where quantitative comparisons of physicochemical properties and biological activity guide the optimization process. The provided experimental protocols offer a framework for generating such comparative data in a robust and reproducible manner. Ultimately, the judicious use of the this compound bioisostere can help overcome critical developability challenges and lead to the discovery of improved drug candidates.

References

Validating the Mechanism of Action for Novel Pyridazine-Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel pyridazine-based kinase inhibitor, Compound 18b, against the established multi-kinase inhibitor, Sorafenib. The focus of this comparison is on the validation of its mechanism of action as a potent VEGFR-2 inhibitor, a critical pathway in tumor angiogenesis. This document summarizes key experimental data, details the methodologies for crucial assays, and visualizes the relevant signaling pathway and experimental workflows.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of the novel this compound-based Compound 18b and the alternative drug, Sorafenib, against VEGFR-2 and various cancer cell lines.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)
Compound 18b (this compound-based) VEGFR-2 60.7 [1]
Sorafenib (Non-pyridazine Alternative)VEGFR-253.65[2]

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.

Table 2: In Vitro Cytotoxicity against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Compound 18b (this compound-based) HUVECEndothelial CellsPotent Inhibition at 10 µM[1]
Sorafenib (Non-pyridazine Alternative)HepG-2Hepatocellular Carcinoma7.8[2]
HCT-116Colon Carcinoma9.3[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the test compound, recombinant VEGFR-2 enzyme, and the peptide substrate.

  • Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent like the ADP-Glo™ kit.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[1]

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HepG-2, HCT-116)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mandatory Visualization

Signaling Pathway Diagram

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation PyridazineDrug Novel this compound-based Drug (e.g., Compound 18b) PyridazineDrug->VEGFR2 Inhibits Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and points of inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays cluster_invivo In Vivo Model KinaseAssay In Vitro Kinase Inhibition Assay (VEGFR-2) IC50_Kinase Determine Kinase IC50 KinaseAssay->IC50_Kinase CellCulture Culture Cancer Cell Lines (e.g., HepG-2, HCT-116) MTTAssay Cell Viability (MTT) Assay CellCulture->MTTAssay IC50_Cell Determine Cytotoxicity IC50 MTTAssay->IC50_Cell TumorModel Xenograft Tumor Model (e.g., in nude mice) IC50_Cell->TumorModel Efficacy Evaluate Anti-tumor Efficacy TumorModel->Efficacy End End Efficacy->End End: Validate Mechanism of Action Start Start: Novel this compound Compound Synthesis Start->KinaseAssay Start->CellCulture

Caption: Workflow for validating the mechanism of action.

References

Head-to-head comparison of different pyridazine synthesis methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the pyridazine core represents a privileged scaffold due to its prevalence in a wide array of biologically active compounds. The efficient construction of this diazine ring system is a critical consideration in synthetic campaigns. This guide provides a detailed, head-to-head comparison of four prominent methodologies for this compound synthesis, offering insights into their relative strengths and weaknesses, supported by experimental data and detailed protocols.

Condensation of 1,4-Dicarbonyl Compounds with Hydrazine

This classical and widely employed method involves the cyclization of a 1,4-dicarbonyl compound with hydrazine or its derivatives. The initial reaction typically forms a dihydrothis compound intermediate, which is subsequently oxidized to the aromatic this compound.[1]

Experimental Protocol

A representative procedure for the synthesis of 3,6-diphenylthis compound is as follows:

  • To a solution of 1,4-diphenyl-1,4-butanedione (1.0 mmol) in ethanol (10 mL), hydrazine hydrate (1.2 mmol) is added.

  • The reaction mixture is refluxed for 4-6 hours and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated dihydrothis compound intermediate is collected by filtration.

  • The intermediate is then dissolved in acetic acid (10 mL), and a suitable oxidizing agent, such as chromium trioxide or manganese dioxide, is added portion-wise at room temperature.[2]

  • The mixture is stirred for an additional 2-4 hours.

  • The reaction is quenched by the addition of water, and the product is extracted with an appropriate organic solvent (e.g., dichloromethane).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3,6-diphenylthis compound.

Inverse Electron Demand Diels-Alder (iEDDA) Reaction

The inverse electron demand Diels-Alder (iEDDA) reaction is a powerful and increasingly popular method for the synthesis of pyridazines. This [4+2] cycloaddition typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine, and an electron-rich dienophile, like an alkene or alkyne.[3][4] The reaction is often characterized by high efficiency, mild reaction conditions, and excellent functional group tolerance.[3]

Experimental Protocol

A general procedure for the iEDDA reaction between a tetrazine and an alkene is as follows:

  • In a reaction vessel, the 1,2,4,5-tetrazine derivative (1.0 mmol) is dissolved in a suitable solvent (e.g., dichloromethane or dioxane).

  • The alkene dienophile (1.1 mmol) is added to the solution at room temperature.

  • The reaction is stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitored by TLC or LC-MS. The reaction progress is often indicated by a color change, as the highly colored tetrazine is consumed.

  • The reaction typically proceeds to completion within a few hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is then purified by flash column chromatography to yield the this compound product.

Synthesis from β,γ-Unsaturated Hydrazones

A more recent and versatile approach to this compound synthesis involves the cyclization of β,γ-unsaturated hydrazones. This method can be promoted by various catalysts, with copper-catalyzed versions being particularly prevalent. These reactions often proceed through a 6-endo-trig cyclization pathway to furnish 1,6-dihydropyridazines, which can be subsequently oxidized to the corresponding pyridazines.[5][6]

Experimental Protocol

A representative copper-promoted synthesis of a 1,6-dihydrothis compound is as follows:[6]

  • A mixture of the β,γ-unsaturated hydrazone (0.5 mmol), Cu(OAc)₂ (10 mol%), and a suitable ligand (if required) is taken in a sealed tube.

  • Anhydrous solvent (e.g., acetonitrile or toluene, 2 mL) is added, and the tube is sealed.

  • The reaction mixture is heated at a specified temperature (e.g., 80-120 °C) for 12-24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to give the 1,6-dihydrothis compound.

  • For aromatization, the isolated dihydrothis compound can be treated with an oxidizing agent or a base like NaOH.[5]

Synthesis from γ-Keto Acids or Esters

The condensation of γ-keto acids or their corresponding esters with hydrazine represents another well-established route to pyridazinones, which are oxidized this compound derivatives. This method is particularly useful for accessing 3(2H)-pyridazinones and their derivatives.[7][8]

Experimental Protocol

A general procedure for the synthesis of a 6-substituted-4,5-dihydropyridazin-3(2H)-one is as follows:[7]

  • The γ-keto acid or ester (1.0 mmol) is dissolved in a protic solvent such as ethanol or acetic acid (10 mL).

  • Hydrazine hydrate (1.2 mmol) is added to the solution.

  • The reaction mixture is heated to reflux for 2-8 hours.

  • The reaction is monitored by TLC for the consumption of the starting material.

  • Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure pyridazinone.

Comparative Analysis of Methodologies

The choice of synthetic methodology for a particular this compound target will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The following table provides a summary of the key quantitative data for each of the discussed methods.

MethodologyTypical YieldsReaction TimeTemperature Range (°C)Key AdvantagesCommon Limitations
1. 1,4-Dicarbonyl Condensation 40-80%[9]4-12 hours80-120Readily available starting materials, straightforward procedure.Requires a subsequent oxidation step, which can add to the step count and reduce overall yield.
2. Inverse Electron Demand Diels-Alder 70-95%[4]1-6 hours25-80High yields, mild conditions, excellent functional group tolerance, often proceeds at room temperature.Availability and stability of some tetrazine precursors can be a limitation.
3. From β,γ-Unsaturated Hydrazones 60-90%[6]12-24 hours80-120Good functional group tolerance, allows for the synthesis of diverse substitution patterns.Often requires a metal catalyst and a subsequent oxidation step.
4. From γ-Keto Acids/Esters 75-95%[10]2-8 hours80-110High yields for pyridazinone synthesis, readily available starting materials.Primarily yields pyridazinone derivatives rather than the parent this compound.

Visualization of Synthetic Pathways

To further elucidate the logical flow and key transformations in each methodology, the following diagrams have been generated using the DOT language.

pyridazine_synthesis_comparison cluster_dicarbonyl 1. 1,4-Dicarbonyl Condensation cluster_iedda 2. Inverse Electron Demand Diels-Alder cluster_hydrazone 3. From β,γ-Unsaturated Hydrazones cluster_ketoacid 4. From γ-Keto Acids/Esters dicarbonyl 1,4-Dicarbonyl Compound dihydrothis compound Dihydrothis compound Intermediate dicarbonyl->dihydrothis compound + Hydrazine (Cyclization) hydrazine1 Hydrazine pyridazine1 This compound dihydrothis compound->pyridazine1 Oxidation tetrazine 1,2,4,5-Tetrazine cycloaddition [4+2] Cycloaddition tetrazine->cycloaddition dienophile Alkene/Alkyne dienophile->cycloaddition pyridazine2 This compound cycloaddition->pyridazine2 N₂ Extrusion unsat_hydrazone β,γ-Unsaturated Hydrazone dihydropyridazine2 1,6-Dihydrothis compound unsat_hydrazone->dihydropyridazine2 Cu-Catalyzed 6-endo-trig Cyclization pyridazine3 This compound dihydropyridazine2->pyridazine3 Oxidation ketoacid γ-Keto Acid/Ester pyridazinone Pyridazinone ketoacid->pyridazinone + Hydrazine (Condensation) hydrazine2 Hydrazine

Caption: Comparative workflow of four major this compound synthesis methodologies.

experimental_workflow start Starting Materials reaction Reaction Setup (Solvent, Temp, Time) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Completion purification Purification (Column Chromatography, Recrystallization) workup->purification product Pure this compound Product purification->product

Caption: A generalized experimental workflow for this compound synthesis.

Conclusion

The synthesis of pyridazines can be achieved through a variety of effective methodologies, each with its own set of advantages and disadvantages. The classical condensation of 1,4-dicarbonyl compounds remains a reliable and straightforward approach, particularly when the starting materials are readily accessible. For syntheses demanding high efficiency, mild conditions, and broad functional group compatibility, the inverse electron demand Diels-Alder reaction has emerged as a powerful tool. The use of β,γ-unsaturated hydrazones offers a versatile route to diverse this compound structures, albeit often requiring metal catalysis. Finally, for the direct synthesis of pyridazinones, the condensation of γ-keto acids or esters provides a high-yielding and direct pathway. The selection of the optimal synthetic route will ultimately be guided by the specific structural requirements of the target molecule, the availability of precursors, and the desired overall efficiency of the synthetic sequence. This comparative guide serves as a valuable resource for researchers to make informed decisions in the design and execution of this compound syntheses.

References

Evaluating the In Vivo Efficacy of Pyridazine Drug Candidates in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of novel small-molecule inhibitors is a cornerstone of modern oncology research. Among the heterocyclic compounds showing significant promise, pyridazine derivatives have emerged as a versatile scaffold for the design of potent and selective anticancer agents. This guide provides an objective comparison of the in vivo efficacy of several this compound-based drug candidates against established cancer models, supported by experimental data and detailed protocols.

Performance Comparison of this compound Drug Candidates

The in vivo antitumor activity of several this compound derivatives has been evaluated in preclinical cancer models. This section summarizes the quantitative data from these studies, offering a direct comparison of their efficacy.

Efficacy in Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model

A series of this compound derivatives were evaluated for their ability to inhibit the growth of solid tumors derived from Ehrlich ascites carcinoma cells in mice. The table below presents the tumor weight at the end of the study for the most potent compounds compared to the standard tyrosine kinase inhibitor, Imatinib.

Compound IDDrug ClassTarget/Mechanism of ActionMean Tumor Weight (mg) ± SEMHost SystemReference
Compound 2e This compound DerivativeVEGFR Kinase Inhibitor (putative)12 ± (not specified)EAC Solid Tumor in mice[1]
Compound 4b This compound DerivativeVEGFR Kinase Inhibitor (putative)10 ± (not specified)EAC Solid Tumor in mice[1]
Compound 5b This compound DerivativeVEGFR Kinase Inhibitor (putative)33 ± (not specified)EAC Solid Tumor in mice[1]
Imatinib Tyrosine Kinase InhibitorMulti-targeted (including c-Kit, PDGFR)390 ± (not specified)EAC Solid Tumor in mice[1]
Control Vehicle-Not specifiedEAC Solid Tumor in mice[1]

SEM: Standard Error of the Mean

The data clearly indicates that compounds 2e, 4b, and 5b exhibited significantly greater tumor growth inhibition compared to Imatinib in the EAC solid tumor model.[1]

Efficacy in a Lymphoma-Bearing Mouse Model

A novel pyrimido-pyridazine derivative, compound 2b, was assessed for its in vivo anticancer activity in a lymphoma-bearing mouse model. While specific quantitative data on the percentage of tumor growth inhibition and median survival is not publicly available in the referenced abstracts, the study reported that compound 2b significantly increased the lifespan and reduced tumor growth in vivo .[2][3] This qualitative result positions compound 2b as a promising candidate for further investigation in hematological malignancies.

For comparison, a standard chemotherapy regimen for non-Hodgkin lymphoma, CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone), has been evaluated in a syngeneic A20 lymphoma murine model. In this model, untreated mice had a median survival of approximately 35 days. Treatment with two cycles of CHOP induced complete remission for around 20 days.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for the key in vivo experiments cited in this guide.

Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model

This model is widely used to screen for potential anticancer agents.

1. Cell Line and Animal Model:

  • Cell Line: Ehrlich ascites carcinoma (EAC) cells are maintained by serial intraperitoneal passage in Swiss albino mice.

  • Animal Model: Female Swiss albino mice, typically 6-8 weeks old.

2. Tumor Induction:

  • EAC cells are harvested from the peritoneal cavity of a donor mouse.

  • A suspension of 2.5 x 10^6 EAC cells in 0.2 mL of sterile saline is injected subcutaneously into the right thigh of each experimental mouse.

  • Tumors are allowed to grow for a specified period, typically until they reach a palpable size.

3. Treatment Regimen:

  • Mice are randomized into control and treatment groups.

  • The this compound drug candidates (e.g., compounds 2e, 4b, 5b) and the comparator drug (e.g., Imatinib) are administered at specified doses and schedules (e.g., daily intraperitoneal injections). The control group receives the vehicle.

4. Efficacy Evaluation:

  • At the end of the treatment period (e.g., 21 days), mice are euthanized.

  • The solid tumors are excised and weighed.

  • Tumor growth inhibition is calculated as the percentage decrease in tumor weight in the treated groups compared to the control group.

Lymphoma-Bearing Mouse Model (A20 Syngeneic Model)

This model is used to evaluate therapies for B-cell lymphomas in an immunocompetent setting.

1. Cell Line and Animal Model:

  • Cell Line: A20 murine B-cell lymphoma cell line.

  • Animal Model: BALB/c mice, typically 8-10 weeks old.

2. Tumor Induction:

  • A20 cells are cultured in vitro and harvested during the logarithmic growth phase.

  • A suspension of 5 x 10^6 A20 cells in 100 µL of phosphate-buffered saline (PBS) is injected subcutaneously into the flank of each mouse.

3. Treatment Regimen:

  • Once tumors reach a predetermined size (e.g., 100 mm³), mice are randomized into treatment groups.

  • For compound 2b, the specific dosage and administration route would be as defined in the primary study.

  • For the comparator CHOP regimen, the doses are typically: cyclophosphamide (100 mg/kg), doxorubicin (6 mg/kg), and vincristine (0.1 mg/kg) administered intraperitoneally, with prednisone administered orally.[4]

4. Efficacy Evaluation:

  • Tumor Growth: Tumor volume is measured regularly (e.g., every other day) using calipers. Tumor growth inhibition is calculated based on the difference in tumor volume between treated and control groups.

  • Survival: Mice are monitored daily, and the date of death is recorded. The increase in lifespan is a key efficacy endpoint, often represented as median survival.

Signaling Pathway and Experimental Workflow Visualizations

Understanding the mechanism of action of these drug candidates is critical. The following diagrams, created using the DOT language, illustrate the targeted signaling pathways and a typical experimental workflow.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation Survival, Angiogenesis PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound Derivatives (e.g., 5b) This compound->VEGFR Inhibition

VEGFR Signaling Pathway Inhibition by this compound Derivatives.

JNK_Signaling_Pathway cluster_stimuli Stress Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress Cellular Stress (e.g., ROS, Cytokines) MAP3K MAP3K (e.g., ASK1) Stress->MAP3K MKK47 MKK4/7 MAP3K->MKK47 JNK JNK1 MKK47->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis This compound This compound Derivatives (e.g., 9e) This compound->JNK Inhibition

JNK Signaling Pathway and Putative Inhibition.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation CellCulture Cancer Cell Culture TumorInduction Tumor Cell Implantation in Mice CellCulture->TumorInduction Randomization Randomization of Mice TumorInduction->Randomization Treatment Drug Administration Randomization->Treatment TumorMeasurement Tumor Volume/ Weight Measurement Treatment->TumorMeasurement Survival Survival Analysis Treatment->Survival DataAnalysis Data Analysis & Comparison TumorMeasurement->DataAnalysis Survival->DataAnalysis

In Vivo Drug Efficacy Evaluation Workflow.

References

Comparative Docking Analysis of Pyridazine Ligands Against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Drug Discovery Professionals

This guide provides a comparative analysis of pyridazine-based ligands targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein implicated in tumor angiogenesis. The data presented is synthesized from a comprehensive in-silico study employing molecular docking and simulation to predict the binding affinities and interaction patterns of novel compounds. This document is intended for researchers, scientists, and drug development professionals interested in the rational design of kinase inhibitors.

Comparative Docking Performance

Molecular docking studies are pivotal in predicting how a ligand (potential drug) interacts with the binding site of a protein receptor. The strength of this interaction is often quantified by a "docking score" or "binding energy," where a more negative value typically indicates a stronger, more favorable interaction.

A study focused on a series of newly designed triazolopyrazine derivatives, which share a core heterocyclic structure with pyridazines, was used to evaluate their potential as VEGFR-2 inhibitors. The performance of these novel compounds was benchmarked against Foretinib, a known breast cancer drug that also targets VEGFR-2. The docking scores, representing the binding affinity in kcal/mol, revealed that several of the newly designed compounds exhibited a stronger predicted affinity for the VEGFR-2 active site than the reference drug.[1]

Table 1: Comparative Docking Scores of Triazolopyrazine Derivatives Against VEGFR-2

Compound ID Docking Score (kcal/mol)
Foretinib (Reference) -8.7
Designed Compound T01 -10.0
Designed Compound T02 -9.8
Designed Compound T03 -9.5
Designed Compound T04 -9.3
Designed Compound T05 -9.1

| Designed Compound T06 | -8.9 |

Data sourced from a 3D-QSAR and molecular docking study on triazolopyrazine derivatives. The scores indicate that all six designed compounds have a theoretically stronger binding affinity to VEGFR-2 than Foretinib.[1]

Experimental Protocols: Molecular Docking Workflow

The process of molecular docking follows a standardized workflow to ensure accuracy and reproducibility. The primary goal is to predict the most likely binding pose of a ligand within a protein's active site and to estimate the strength of the binding.[2][3]

Key Steps in the Protocol:

  • Receptor Preparation : The three-dimensional structure of the target protein, VEGFR-2, was obtained from the Protein Data Bank (PDB ID: 4ASD).[1] Using Autodock tools, the protein structure was prepared by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollmann charges. This ensures the protein is in a chemically correct state for simulation.[1]

  • Ligand Preparation : The 3D structures of the this compound-related ligands were built and optimized to find their lowest energy conformation. This step is crucial as the ligand's flexibility is a key factor in how it can adapt to the protein's binding pocket.

  • Grid Generation : A grid box is defined around the active site of the VEGFR-2 protein. This box specifies the three-dimensional space where the docking software will attempt to place and orient the ligand. The grid is pre-calculated with potential energies for various atom types, which speeds up the subsequent docking calculations.[2]

  • Docking Simulation : The docking algorithm systematically samples a vast number of possible orientations and conformations of the ligand within the defined grid box. For each generated "pose," a scoring function calculates the binding energy, estimating the affinity between the ligand and the protein.[3]

  • Analysis of Results : The final output is a series of binding poses ranked by their docking scores. The pose with the lowest binding energy is typically considered the most probable binding mode.[4] Further analysis, such as Molecular Dynamics (MD) simulations, can be performed to validate the stability of the top-ranked poses.[1]

Visualizations

Molecular Docking Workflow Diagram

The following diagram illustrates the standardized computational workflow used to perform the molecular docking analysis described in this guide.

G cluster_prep Preparation Stage cluster_dock Simulation Stage cluster_analysis Analysis Stage PDB 1. Obtain Protein Structure (PDB ID: 4ASD) Ligands 2. Prepare Ligand Structures Grid 3. Define Binding Site (Grid Generation) Ligands->Grid Dock 4. Run Docking (Pose Generation & Scoring) Grid->Dock Analyze 5. Analyze Binding Poses & Docking Scores Dock->Analyze MD_Sim 6. Validate Stability (MD Simulation) Analyze->MD_Sim

A generalized workflow for molecular docking studies.

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a critical role in angiogenesis (the formation of new blood vessels). Its activation by the ligand VEGF-A triggers a cascade of downstream signaling pathways that promote cell proliferation, survival, and migration.[5][6][7][8] Inhibiting VEGFR-2 with ligands like the this compound derivatives discussed here can block these signals, making it a key strategy in cancer therapy.[7]

G cluster_input Signal Initiation cluster_pathways Downstream Pathways cluster_output Cellular Response VEGF VEGF-A Ligand Receptor VEGFR-2 VEGF->Receptor Binds & Activates PLCg PLCγ Receptor->PLCg PI3K PI3K / AKT Receptor->PI3K MAPK RAF / MEK / ERK Receptor->MAPK Migration Migration Receptor->Migration Inhibitor This compound Ligand Inhibitor->Receptor Blocks Activation PLCg->MAPK Survival Survival PI3K->Survival Proliferation Proliferation MAPK->Proliferation

Simplified VEGFR-2 signaling pathway and point of inhibition.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Pyridazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of pyridazine and its derivatives is paramount in various stages of drug development, from discovery and preclinical studies to quality control of the final product. The choice of analytical methodology is a critical decision, directly impacting the reliability and validity of bioanalytical data. This guide provides an objective comparison of three commonly employed analytical techniques for the quantification of this compound compounds: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

This document summarizes their performance based on established validation parameters, offers detailed experimental protocols, and presents a logical workflow for analytical method cross-validation. The data presented for LC-MS/MS is based on a validated method for the this compound derivative, pyridaben. Due to the limited availability of direct comparative studies for the same this compound analyte across all three platforms in publicly available literature, the performance characteristics for HPLC-UV and GC-MS are presented as representative values derived from validated methods for structurally similar nitrogen-containing heterocyclic compounds. This approach provides a valuable framework for selecting the most appropriate analytical technique for a given application.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an optimal analytical method hinges on a balance of sensitivity, selectivity, cost, and the nature of the sample matrix. Below is a summary of the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the quantification of this compound derivatives.

Table 1: Comparison of Method Validation Parameters for this compound Quantification

Validation ParameterHPLC-UV (Representative)LC-MS/MS (Pyridaben)GC-MS (Representative)
Linearity (r²) ≥ 0.995> 0.995[1]≥ 0.99
Limit of Quantification (LOQ) 10 - 100 ng/mL0.003 - 0.012 mg/kg[1]1 - 10 ng/mL
Accuracy (% Recovery) 95 - 105%79.9 - 105.1%[1]90 - 110%
Precision (%RSD) < 5%≤ 15%[1]< 15%
Selectivity ModerateHighHigh
Throughput HighHighModerate
Cost LowHighModerate

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reproducible and reliable analytical data. The following sections outline representative methodologies for the quantification of this compound derivatives using HPLC-UV, LC-MS/MS, and GC-MS.

HPLC-UV Method for this compound Quantification (Representative)

This method is suitable for the routine analysis of this compound in pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid or phosphate buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of the specific this compound derivative (typically in the range of 230-280 nm).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or mobile phase).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Calibration: Prepare a series of calibration standards of the this compound reference standard in the mobile phase and construct a calibration curve by plotting peak area against concentration.

LC-MS/MS Method for Pyridaben Quantification in Hot Pepper[1]

This highly sensitive and selective method is ideal for the determination of trace levels of pyridaben in complex matrices.

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for pyridaben and an internal standard are monitored for quantification and confirmation.

  • Sample Preparation (QuEChERS method):

    • Homogenize 10 g of the hot pepper sample with 10 mL of acetonitrile.

    • Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously and centrifuge.

    • Take an aliquot of the supernatant and perform dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) and C18 sorbents for cleanup.

    • Centrifuge and filter the extract before injection into the LC-MS/MS system.

  • Calibration: Prepare matrix-matched calibration standards by spiking known concentrations of pyridaben into blank hot pepper extract.

GC-MS Method for this compound Quantification (Representative)

This method is suitable for volatile and thermally stable this compound derivatives.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is optimized to achieve good separation of the analyte from other matrix components.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan for qualitative analysis.

  • Sample Preparation:

    • Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Concentrate the extract under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC analysis. Derivatization may be necessary for non-volatile this compound derivatives.

  • Calibration: Prepare calibration standards of the this compound reference standard in the final solvent and construct a calibration curve based on the peak area of a selected ion.

Mandatory Visualization

To ensure clarity and reproducibility, the logical flow of the analytical process is crucial. The following diagrams illustrate the general workflow for method development and cross-validation.

Analytical_Method_Development_Workflow cluster_dev Method Development cluster_val Method Validation cluster_app Application Analyte_Characterization Analyte Characterization Method_Selection Method Selection (HPLC, LC-MS/MS, GC-MS) Analyte_Characterization->Method_Selection Parameter_Optimization Parameter Optimization Method_Selection->Parameter_Optimization Specificity Specificity Parameter_Optimization->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis

A generalized workflow for analytical method development and validation.

Cross_Validation_Workflow cluster_methods Validated Analytical Methods cluster_analysis Comparative Analysis cluster_decision Decision Method_A Method A (e.g., HPLC-UV) Analyze_Samples Analyze Identical QC Samples with Both Methods Method_A->Analyze_Samples Method_B Method B (e.g., LC-MS/MS) Method_B->Analyze_Samples Compare_Results Compare Quantitative Results Analyze_Samples->Compare_Results Acceptance_Criteria Results within Acceptance Criteria? Compare_Results->Acceptance_Criteria Yes Methods are Interchangeable Acceptance_Criteria->Yes Yes No Investigate Discrepancy Acceptance_Criteria->No No

A logical workflow for the cross-validation of two analytical methods.

Conclusion

The choice between HPLC-UV, LC-MS/MS, and GC-MS for the quantification of this compound derivatives is dictated by the specific requirements of the analysis. HPLC-UV offers a cost-effective and robust solution for routine quality control of pharmaceutical products where analyte concentrations are relatively high. GC-MS is a powerful technique for volatile and thermally stable pyridazines, providing high selectivity. For bioanalytical applications, impurity profiling, and the analysis of complex matrices requiring trace-level detection, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice.

Cross-validation of analytical methods is a critical step to ensure data consistency and reliability, particularly when different analytical techniques are employed throughout the drug development lifecycle. By carefully considering the performance characteristics and experimental requirements of each method, researchers can make informed decisions to ensure the generation of high-quality, reproducible data for this compound quantification.

References

Positional Isomerism in Pyridazines: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a privileged structure in medicinal chemistry, owing to its unique physicochemical properties that make it a versatile component in the design of novel therapeutic agents. As a diazine, the arrangement of its two nitrogen atoms significantly influences its electronic properties, hydrogen bonding capacity, and overall molecular topology. This guide provides an objective comparison of the biological activity of this compound positional isomers, supported by experimental data, to aid in the rational design of more potent and selective drug candidates.

Case Study: Differential Inhibition of Cathepsin Proteases by Isomeric Pyridazines

A compelling example of how positional isomerism dictates biological activity is observed in the inhibition of cathepsin proteases. A study comparing two isomeric pyridazines, herein designated as Isomer A (4-substituted) and Isomer B (3-substituted) , revealed a significant difference in their inhibitory potency against a panel of four cathepsin enzymes: Cathepsin L, Cathepsin L2, Cathepsin B, and Cathepsin S.

Quantitative Comparison of Inhibitory Potency

The inhibitory activity of the two isomers was quantified by determining their half-maximal inhibitory concentrations (IC50). The results, summarized in the table below, demonstrate a clear structure-activity relationship dictated by the position of the substituent on the this compound ring.

IsomerTarget EnzymeIC50 (nM)
Isomer A (4-substituted) Cathepsin L25
Cathepsin L265
Cathepsin B>10,000
Cathepsin S2.5
Isomer B (3-substituted) Cathepsin L>10,000
Cathepsin L2>10,000
Cathepsin B>10,000
Cathepsin S790

Data Analysis:

  • Isomer A demonstrated potent inhibition of Cathepsin L and Cathepsin S, with IC50 values in the low nanomolar range. It was also a moderate inhibitor of Cathepsin L2 but showed no significant activity against Cathepsin B.

  • In stark contrast, Isomer B was significantly less active across the tested enzymes. Its inhibitory activity against Cathepsin S was approximately 300-fold weaker than that of Isomer A, and it showed no significant inhibition of Cathepsins L, L2, or B at the tested concentrations.

This marked difference in potency underscores the critical role of substituent placement on the this compound ring for achieving high-affinity binding to the target enzymes. The topology presented by the 4-substituted this compound in Isomer A is clearly favored for interaction with the active sites of Cathepsins L and S.

Experimental Protocols

The following are representative experimental protocols for determining the biological activity of this compound isomers, based on standard methodologies for cathepsin inhibition and in vitro anticancer assays.

Cathepsin Inhibition Assay (Fluorometric)

This protocol is designed to determine the IC50 values of test compounds against cathepsin enzymes.

Materials:

  • Recombinant human cathepsin enzymes (L, L2, B, S)

  • Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for Cathepsin L and B; Z-VVR-AMC for Cathepsin K)

  • Assay Buffer: 100 mM sodium acetate, 100 mM sodium chloride, 10 mM DTT, and 1 mM EDTA, pH 5.5.[1]

  • Test compounds (this compound isomers) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in the Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme Preparation: Dilute the recombinant cathepsin enzymes to a working concentration in the Assay Buffer. The final enzyme concentration should be in the low nanomolar range (e.g., 0.1-2.0 nM for Cathepsin L).[1]

  • Assay Reaction: In the wells of the 96-well plate, add the diluted test compounds. Include wells with Assay Buffer and DMSO as a no-inhibitor control.

  • Add the diluted enzyme solution to each well and incubate at 37°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor-enzyme binding.[2]

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity in a kinetic mode at 37°C using appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., Ex/Em = 355/460 nm for AMC).[1]

  • Data Analysis: Determine the initial velocity of the reaction from the linear portion of the fluorescence versus time plot. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.[3]

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound isomers on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Test compounds (this compound isomers) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound isomers for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Visualizing the Impact on Cellular Signaling

The differential activity of positional isomers can often be attributed to their distinct interactions with key signaling pathways. For instance, this compound derivatives have been shown to modulate pathways such as the TGF-β signaling cascade, which is implicated in cancer progression. The diagram below illustrates a simplified representation of this pathway and a hypothetical point of inhibition by a bioactive this compound isomer.

TGF_beta_signaling TGF-β Signaling Pathway and Potential Inhibition TGF_beta TGF-β Ligand TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binds to SMAD_complex SMAD Complex (SMAD2/3/4) TGF_beta_R->SMAD_complex Phosphorylates & Activates Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis) Nucleus->Gene_Transcription Regulates Pyridazine_Isomer Active this compound Isomer Pyridazine_Isomer->SMAD_complex Inhibits Activation

TGF-β signaling pathway and potential inhibition by a this compound isomer.

This guide highlights the profound impact of positional isomerism on the biological activity of this compound derivatives. A thorough understanding of these structure-activity relationships is paramount for the successful design and development of novel, highly effective therapeutic agents.

References

Safety Operating Guide

Proper Disposal of Pyridazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The correct handling and disposal of pyridazine and its derivatives are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound is a heterocyclic aromatic organic compound that is flammable and can be harmful if not managed properly.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound compound in use. All waste containing this compound must be treated as hazardous waste.[3]

Personal Protective Equipment (PPE): All personnel handling this compound waste must use appropriate PPE to prevent exposure.[3][4]

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[3]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[3]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[3]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.To avoid the inhalation of vapors.[3][5]

Incompatible Materials: Store this compound waste separately from incompatible materials to avoid hazardous reactions.[1][3][6][7]

Incompatible Material ClassesExamples
Strong Oxidizing Agents Peroxides, Nitrates
Strong Acids Sulfuric Acid, Nitric Acid

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations.[1][3][8] Chemical waste generators are responsible for correctly identifying and classifying their waste.[1][6][8]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure solvent, solutions, and consumables (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[3]

  • Do not mix this compound waste with other incompatible waste streams.[3]

2. Waste Collection:

  • Collect this compound waste in a designated, compatible, and properly sealed hazardous waste container.[3][7] The container should be airtight to prevent the release of vapors.[7]

  • Suitable container materials include glass or high-density polyethylene.[5]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.[3][7][9]

  • Indicate all associated hazards on the label (e.g., Flammable, Toxic).[3]

4. Storage:

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[3][4][5][6][9]

  • The storage area should be secure and away from sources of ignition, heat, and direct sunlight.[1][3][4][5][6][9]

5. Spill Management:

  • In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as sand, vermiculite, or silica gel.[1][3][5][6]

  • Once absorbed, place the material into a suitable, closed container for disposal as hazardous waste.[1][6]

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[3]

6. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through a licensed hazardous waste contractor.[8][10]

  • Never pour this compound waste down the drain or dispose of it with regular trash.[5][9] The recommended disposal method is typically incineration at a permitted hazardous waste facility.[10]

This compound Disposal Workflow

The following diagram outlines the procedural flow for the safe disposal of this compound waste.

pyridazine_disposal_workflow cluster_prep Preparation & Handling cluster_collection Collection & Storage cluster_disposal Final Disposal start Waste Generation (this compound-contaminated material) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Keep from Incompatibles) ppe->segregate collect Collect in a Designated, Sealed Container segregate->collect label_waste Label Container ('Hazardous Waste', Chemical Name, Hazards) collect->label_waste store Store in a Cool, Dry, Well-Ventilated Area label_waste->store spill_check Spill Occurred? store->spill_check spill_small Small Spill: Absorb with Inert Material & Collect for Disposal spill_check->spill_small Yes (Small) spill_large Large Spill: Contact EHS Immediately spill_check->spill_large Yes (Large) arrange_pickup Arrange for Pickup by Licensed Waste Contractor spill_check->arrange_pickup No spill_small->arrange_pickup end Final Disposal (Incineration) arrange_pickup->end

Disposal workflow for this compound waste.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for the this compound compound you are using, as well as all local, state, and federal regulations and your institution's specific protocols, before handling and disposal.

References

Essential Safety and Logistical Information for Handling Pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring a secure and productive laboratory environment. This document provides comprehensive guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for Pyridazine.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize the risk of exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side ShieldsMust conform to EN166 (EU) or NIOSH (US) standards.[1]
Chemical Safety GogglesRecommended when there is a risk of splashing.[1]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1][2] Inspect gloves for any damage before use and replace them if compromised.[1]
Laboratory CoatA long-sleeved lab coat made of a chemical-resistant material should be worn.[1][2]
Chemical-Resistant ApronTo be worn over the lab coat when handling larger quantities or when there is a significant risk of splashes.[1]
Respiratory Protection Chemical Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1][2]
RespiratorIn the absence of a fume hood or in the event of a spill, a NIOSH/MSHA or European Standard EN 136 approved respirator with appropriate cartridges should be used.[1][3][4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Ensure the work area, preferably within a certified chemical fume hood, is clean and uncluttered.[5]

  • Verify that all necessary equipment, such as glassware, spill containment materials, and waste containers, are readily accessible.

  • Confirm that an emergency eyewash station and safety shower are unobstructed and within close proximity.[6][7]

2. Handling:

  • Always wear the appropriate PPE as detailed in the table above.

  • When transferring this compound, do so carefully to avoid splashing or creating aerosols.

  • Keep containers of this compound tightly closed when not in use to prevent the release of vapors.[2]

  • Avoid contact with skin and eyes.[3] Do not breathe in mist, vapors, or spray.[3]

3. Post-Handling:

  • Thoroughly clean the work area after the procedure is complete.

  • Remove PPE carefully to avoid contaminating the skin.[3]

  • Wash hands thoroughly with soap and water after removing gloves.[7]

First Aid Measures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Seek medical attention.[3][6]

  • Skin Contact: Wash the affected area immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[3][8]

  • Inhalation: Move the individual to fresh air. If the person is not breathing, administer artificial respiration. Seek medical attention.[3][6]

  • Ingestion: Clean the mouth with water and seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All waste containing this compound must be collected in a designated, properly labeled, and sealed container.

    • Do not mix this compound waste with other chemical waste unless compatibility has been confirmed.

  • Spill Management:

    • In the case of a spill, evacuate the area and ensure it is well-ventilated.[1]

    • Use an inert absorbent material, such as sand or vermiculite, to contain and absorb the spill.[8]

    • Collect the absorbed material and any contaminated items into a sealed container for disposal.[1][8]

  • Final Disposal:

    • Dispose of all this compound waste in accordance with local, state, and federal regulations.[1][8]

    • Do not pour this compound down the drain or dispose of it in regular trash.[8]

This compound Handling Workflow

PyridazineHandlingWorkflow Start Start Preparation Preparation: - Clean Fume Hood - Assemble Equipment - Verify Safety Stations Start->Preparation DonPPE Don Appropriate PPE: - Goggles/Face Shield - Nitrile/Neoprene Gloves - Lab Coat - Apron (if needed) Preparation->DonPPE Handling Handling in Fume Hood: - Transfer this compound - Keep Container Closed DonPPE->Handling PostHandling Post-Handling: - Clean Work Area - Doff PPE Correctly Handling->PostHandling Spill Spill Occurs Handling->Spill WasteDisposal Waste Disposal: - Collect in Labeled Container - Follow Regulations PostHandling->WasteDisposal HandWashing Wash Hands Thoroughly PostHandling->HandWashing WasteDisposal->HandWashing End End HandWashing->End SpillResponse Spill Response: - Evacuate & Ventilate - Contain with Absorbent - Collect for Disposal Spill->SpillResponse SpillResponse->WasteDisposal

Caption: Workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

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Reactant of Route 2
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